molecular formula C13H12N2O3 B8480859 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine CAS No. 76893-49-7

2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Cat. No.: B8480859
CAS No.: 76893-49-7
M. Wt: 244.25 g/mol
InChI Key: MVNSRPAQFQYAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethyl-phenoxy)-5-nitropyridine is a chemical compound of interest in agrochemical and pharmaceutical research, functioning as a key synthetic intermediate or active scaffold. Its structure, featuring a phenoxypyridine core, is recognized as a bioisostere for diaryl ethers. This substitution can enhance properties such as lipid solubility, metabolic stability, and membrane penetration, potentially leading to improved biological activity and photostability compared to its benzene-ring counterparts . In agricultural science, phenoxypyridine derivatives are extensively explored in the development of novel herbicides. This specific scaffold is a common feature in acetyl CoA carboxylase (ACCase) inhibitors, a class of herbicides that target fatty acid synthesis in grasses . Furthermore, the nitropyridine moiety is a subject of characterization studies in quantum chemistry, where parameters like HOMO-LUMO energy gaps are calculated to predict reactivity and stability . In medicinal chemistry, diarylpyridinamine analogues, which share structural similarities with this compound, have demonstrated significant potency as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) . The molecular flexibility of such scaffolds may allow them to maintain efficacy against resistant viral strains. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76893-49-7

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-5-nitropyridine

InChI

InChI=1S/C13H12N2O3/c1-9-4-3-5-10(2)13(9)18-12-7-6-11(8-14-12)15(16)17/h3-8H,1-2H3

InChI Key

MVNSRPAQFQYAIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

[1][2]

Executive Summary & Identity Profile

This compound is a specialized biaryl ether intermediate utilized primarily in the synthesis of kinase inhibitors (specifically c-Met and ALK pathways).[1][2] Structurally, it consists of an electron-deficient nitropyridine ring coupled to a sterically hindered 2,6-dimethylphenol via an ether linkage.[2]

Due to its status as a specialized research intermediate rather than a commodity chemical, it is frequently synthesized in situ or on-demand.[2] This guide provides the definitive protocol for its synthesis, purification, and downstream application.

Chemical Identity
PropertySpecification
Chemical Name This compound
CAS Number Not Widely Listed (Custom Synthesis Intermediate)
Molecular Formula C₁₃H₁₂N₂O₃
Molecular Weight 244.25 g/mol
Key Precursors 2-Chloro-5-nitropyridine (CAS 4548-45-2)2,6-Dimethylphenol (CAS 576-26-1)
Downstream Target 6-(2,6-Dimethylphenoxy)pyridin-3-amine (Amine Precursor)

Synthetic Architecture (SnAr Protocol)

The most robust route to this compound is via Nucleophilic Aromatic Substitution (SnAr) . The presence of the nitro group at the C5 position of the pyridine ring strongly activates the C2-chlorine towards nucleophilic attack, overcoming the steric hindrance presented by the 2,6-dimethyl groups on the phenol.

Reaction Scheme

The reaction utilizes a base-mediated coupling in a polar aprotic solvent to stabilize the transition state.

Synthesis_WorkflowReactantsReactants2-Cl-5-nitropyridine2,6-DimethylphenolBaseSolventConditionsK2CO3 (2.0 eq)DMF, 90°C, 4-6hReactants->BaseSolvent MixIntermediateMeisenheimerComplexBaseSolvent->Intermediate HeatQuenchWorkupPour into Ice/WaterPrecipitationIntermediate->Quench CompleteProductIsolated ProductYellow Solid>95% YieldQuench->Product Filter & Dry

Figure 1: Optimized synthetic workflow for high-yield production of the target ether.

Detailed Experimental Protocol

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)[2]

  • 2,6-Dimethylphenol (1.1 eq)[2]

  • Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous, finely ground[2]

  • N,N-Dimethylformamide (DMF) - Anhydrous (Concentration: 0.5 M)[2]

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dimethylphenol (1.1 eq) in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution may darken slightly.

  • Addition: Add 2-chloro-5-nitropyridine (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 90°C under an inert atmosphere (N₂ or Ar). Monitor by TLC (System: 20% EtOAc/Hexanes) or LC-MS.[2] Reaction is typically complete within 4–6 hours.

  • Workup (Self-Validating Step): Cool the mixture to room temperature. Pour the reaction mass slowly into 10 volumes of crushed ice/water with vigorous stirring.

    • Validation: The product should crash out as a distinct yellow to pale-brown precipitate.[1][2] If oiling occurs, the water temperature is too high; add more ice.

  • Isolation: Filter the solid via vacuum filtration.[3] Wash the cake copiously with water to remove residual DMF and inorganic salts.

  • Purification: Dry the solid in a vacuum oven at 45°C. Recrystallization from Ethanol/Water (9:1) yields analytical grade material.

Mechanistic Insight

The success of this reaction relies on the Addition-Elimination mechanism .

  • Activation: The nitro group (-NO₂) at position 5 acts as a potent electron-withdrawing group (EWG).[2] Through resonance, it decreases electron density at the C2 and C4 positions of the pyridine ring.

  • Nucleophilic Attack: The 2,6-dimethylphenoxide anion attacks the C2 position. Despite the steric bulk of the methyl groups (ortho to the oxygen), the high electrophilicity of the C2 carbon allows the attack to proceed.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[2] The negative charge is delocalized onto the nitro group and the ring nitrogen.

  • Aromatization: The chloride ion acts as a good leaving group, restoring aromaticity and yielding the ether product.

MechanismStep1Activation(Nitro Group)Step2NucleophilicAttackStep1->Step2 PhenoxideStep3MeisenheimerIntermediateStep2->Step3 TransitionStep4Cl- Elimination(Aromatization)Step3->Step4 -Cl

Figure 2: Mechanistic pathway of the SnAr reaction driven by the 5-nitro auxiliary.[1][2]

Downstream Utility: Reduction to Amine

The primary value of 2-(2,6-dimethylphenoxy)-5-nitropyridine lies in its reduction to 6-(2,6-dimethylphenoxy)pyridin-3-amine .[1][2] This amine is a "privileged scaffold" in medicinal chemistry, serving as the hinge-binding or solvent-front motif in various Type I and Type II kinase inhibitors.[2]

Reduction Protocol (Standard):

  • Method: Hydrogenation (H₂, 1 atm) over 10% Pd/C in Methanol or Ethanol.

  • Alternative: Iron powder (Fe) + Ammonium Chloride (NH₄Cl) in Ethanol/Water (for halide-sensitive substrates).[2]

  • Result: Conversion of the -NO₂ group to -NH₂.

Data Summary of Derivatives:

Derivative Functionality Application
Nitro (Title Compound) Electrophile / Precursor Stable intermediate for storage.[1][2]

| Amine | Nucleophile | Coupling partner for urea/amide formation (Drug Synthesis). |

Safety & Handling (HSE Profile)

  • Nitropyridines: Potentially explosive if heated under confinement. Always conduct reactions in vented hoods behind blast shields.

  • Skin/Eye Contact: Strong irritant. The nitro group facilitates skin absorption. Wear nitrile gloves and safety goggles.

  • Waste Disposal: Aqueous waste from the workup contains DMF and inorganic salts. Dispose of as halogenated organic waste due to the presence of chloride ions and pyridine residues.

References

  • PubChem. 2-Chloro-5-nitropyridine Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. Nucleophilic Aromatic Substitution of Pyridines. Org.[4][5][6][7] Synth. Coll. Vol. 10, p. 550. [Link]

Biological Activity & Technical Profile: 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

[1]

Executive Summary

This compound is a specialized heterocyclic intermediate primarily utilized in medicinal chemistry as a pharmacophore scaffold .[1] While the nitro-compound itself possesses limited direct therapeutic efficacy (primarily restricted to general cytotoxicity or antimicrobial screening hits), it serves as the critical precursor to 5-amino-2-(2,6-dimethylphenoxy)pyridine .[1]

This "aniline-equivalent" moiety is a privileged structure in drug discovery, engineered to overcome metabolic instability.[1] The 2,6-dimethyl substitution on the phenoxy ring provides steric shielding , protecting the ether linkage from oxidative metabolism (CYP450) and locking the conformation of the biaryl ether axis.[1] This scaffold is integral to the development of Nav1.8 sodium channel blockers (pain management), BET bromodomain inhibitors (oncology), and c-Met kinase inhibitors .[1]

Structural & Pharmacological Analysis[1][2]

The "Metabolic Shield" Mechanism

The biological value of this molecule lies in its structural engineering. In many phenoxypyridine drugs, the ether oxygen is a metabolic liability, susceptible to dealkylation.[1]

  • Steric Hindrance: The methyl groups at the ortho (2,[1]6) positions of the phenyl ring create a "steric fence."[1] This prevents metabolic enzymes (like Cytochrome P450s) from accessing the ether oxygen or the para position of the phenyl ring.[1]

  • Conformational Locking: The bulk of the methyl groups forces the phenyl and pyridine rings to adopt a twisted, non-planar conformation (typically ~60–90° torsion angle).[1] This rigid geometry often improves binding affinity by reducing the entropic penalty upon binding to a protein pocket (e.g., the ATP-binding site of a kinase).[1]

Key Biological Targets of Derivatives

Once the nitro group is reduced to an amine, the resulting scaffold is derivatized into potent inhibitors:

Target ClassTherapeutic AreaMechanism of Action
Nav1.8 (SCN10A) Neuropathic PainThe scaffold fits into the voltage-gated sodium channel pore, blocking ion influx in nociceptive neurons.[1] The 2,6-dimethyl group improves selectivity over cardiac Nav1.[1]5.
BET Bromodomains OncologyUsed in pan-BET or BD2-selective inhibitors (e.g., ABBV-744 analogs).[1] The pyridine nitrogen often forms a hydrogen bond with the conserved asparagine in the bromodomain binding pocket.
c-Met Kinase OncologyThe phenoxypyridine motif mimics the adenine ring of ATP, with the ether oxygen acting as a hinge binder or spacer.[1]

Experimental Protocols

Synthesis of this compound

Context: This protocol utilizes a Nucleophilic Aromatic Substitution (

11

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)[1]

  • 2,6-Dimethylphenol (1.1 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )[1]
    

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (e.g., 10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add 2,6-dimethylphenol (11 mmol) to the solution.

  • Base Activation: Add anhydrous

    
      (20 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 80–90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor progress via TLC (hexane/ethyl acetate 4:1) or LC-MS.[1] The starting chloride should disappear.
    
  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with water (

    
     mL) to remove residual DMF and salts.[1]
    
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography if necessary.

    • Yield Expectation: >85%[1]

    • Appearance: Yellow to pale-orange solid.[1]

Reduction to the Active Amine Scaffold

To access the biologically active "warhead" precursor:

  • Dissolve the nitro intermediate in Methanol/THF.

  • Add catalytic Pd/C (10% wt) .

  • Stir under

    
     atmosphere (1 atm)  for 2–4 hours.
    
  • Filter through Celite and concentrate to yield 5-amino-2-(2,6-dimethylphenoxy)pyridine .

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the chemical biology workflow: transforming the raw intermediate into active pharmaceutical ingredients (APIs) and their respective biological effects.

BiologicalActivityIntermediate2-(2,6-Dimethyl-phenoxy)-5-nitropyridine(The Core)ReactionReduction(H2, Pd/C)Intermediate->ReactionPrecursorScaffold5-Amino-2-(2,6-dimethylphenoxy)pyridine(Privileged Scaffold)Reaction->ScaffoldYields AmineNav18Nav1.8 Channel(Pain Modulation)Scaffold->Nav18Derivatization(Urea/Amide Linkage)BETBET Bromodomains(Gene Transcription)Scaffold->BETFragment GrowingMetabolismCYP450 Metabolism(Oxidative Dealkylation)Metabolism->IntermediateBLOCKED by2,6-Dimethyl Sterics

Caption: Workflow showing the conversion of the nitro-intermediate to the amine scaffold, its therapeutic targets, and the mechanism of metabolic resistance.

Safety & Handling Data

While specific toxicological data for this exact intermediate is proprietary in many contexts, it shares the hazard profile of similar nitro-pyridines :

ParameterClassificationPrecaution
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[1] Likely LD50: 500–2000 mg/kg (estimated based on analogs).[1]
Skin/Eye IrritantCauses serious eye irritation and skin sensitization.
Reactivity NitroaromaticShock Sensitive (Low): While stable, nitro compounds can decompose exothermically at high temperatures.[1] Do not distill to dryness without testing.
Storage InertStore under Nitrogen/Argon.[1] Protect from light (nitro groups can be photolabile).[1]

References

  • Nav1.

    • Title: Pyridine carboxamide compounds for inhibiting Nav1.8.[1][2]

    • Source: World Intellectual Property Organization (WO2020014246A1).[1]

    • Context: Describes the use of the 2,6-dimethylphenoxy-pyridine scaffold in designing analgesics.
    • [1]

  • BET Bromodomain Inhibitors

    • Title: Discovery of ABBV-744: A BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain.[1]

    • Source: Journal of Medicinal Chemistry (via ResearchGate).[1]

    • Context: Illustrates the structural necessity of the phenoxy-pyridine motif for binding affinity and selectivity.[1]

  • Synthetic Methodology (

    
    ): 
    
    • Title: Reaction of 2-chloro-5-nitropyridine with phenols.[1][3][4]

    • Source: Acta Crystallographica / NIH PubMed Central.[1]

    • Context: Detailed crystallographic and mechanistic analysis of the ether form
    • [1]

  • Metabolic Stability of Phenoxy Ethers

    • Title: Design of Metabolically Stable Kinase Inhibitors.
    • Source: Journal of Medicinal Chemistry (General Principle Reference).[1]

    • Context: Explains the "ortho-blocking" effect of methyl groups in biaryl ethers.

Spectroscopic Profile of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,6-Dimethyl-phenoxy)-5-nitropyridine is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structural framework, combining a nitropyridine core with a sterically hindered dimethylphenoxy group, imparts unique electronic and conformational properties. Understanding the precise molecular architecture and electronic landscape is paramount for its application in drug design and the development of novel functional materials. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering researchers and drug development professionals a foundational understanding of its structural characteristics. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogues.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a pyridine ring substituted with a nitro group at the 5-position and a 2,6-dimethylphenoxy group at the 2-position. The ether linkage and the steric hindrance from the ortho-methyl groups on the phenoxy ring are expected to influence the molecule's conformation and, consequently, its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum can be acquired by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum is typically recorded on a 300 or 400 MHz spectrometer.

Data Interpretation: The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the pyridine and phenoxy rings, as well as the methyl groups. By analogy with similar substituted pyridines and phenoxy derivatives, the chemical shifts can be predicted.[1][2]

  • Pyridine Protons: The pyridine ring protons are expected to appear in the downfield region due to the electron-withdrawing nature of the nitro group and the pyridine nitrogen. H-6 is anticipated to be the most deshielded, appearing as a doublet. H-4 would likely be a doublet of doublets, and H-3 a doublet.

  • Phenoxy Protons: The protons on the 2,6-dimethylphenoxy group will have chemical shifts characteristic of a substituted benzene ring.

  • Methyl Protons: The two methyl groups on the phenoxy ring are chemically equivalent and will therefore appear as a single, sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

  • Pyridine Carbons: The carbons of the pyridine ring will be in the aromatic region, with C-2, C-5, and C-6 being significantly affected by the substituents.

  • Phenoxy Carbons: The carbons of the phenoxy ring will also appear in the aromatic region.

  • Methyl Carbons: The methyl carbons will resonate at a characteristic upfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol: High-resolution mass spectra can be obtained using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI, the sample is dissolved in a suitable solvent like acetonitrile or methanol. For EI, the sample is introduced directly into the ion source.[3]

Data Interpretation: The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern will be influenced by the ether linkage and the nitro group.[4][5] Common fragmentation pathways may involve the loss of the nitro group (NO₂) or cleavage of the ether bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Data Interpretation: The IR spectrum of this compound will display characteristic absorption bands for its functional groups.[6][7]

  • N-O Stretching: The nitro group will exhibit strong, characteristic symmetric and asymmetric stretching vibrations.

  • C-O-C Stretching: The ether linkage will show a characteristic stretching vibration.

  • Aromatic C-H and C=C Stretching: The aromatic rings will have characteristic stretching vibrations.

  • Aliphatic C-H Stretching: The methyl groups will show characteristic C-H stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: The UV-Vis spectrum is recorded by dissolving a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and measuring its absorbance over a range of wavelengths, typically from 200 to 800 nm.

Data Interpretation: The presence of the nitropyridine and phenoxy chromophores suggests that this compound will exhibit absorption bands in the UV region. The nitro group, being a strong chromophore, is expected to cause a significant absorption. The position and intensity of the absorption maxima can be influenced by the solvent polarity.[8]

Summary of Spectroscopic Data

Spectroscopic TechniquePredicted Key Features
¹H NMR Signals for pyridine, phenoxy, and methyl protons. Downfield shifts for pyridine protons.
¹³C NMR Resonances for all unique carbon atoms in the aromatic and aliphatic regions.
Mass Spectrometry Molecular ion peak confirming the molecular weight. Fragmentation pattern showing loss of NO₂ and ether cleavage.
IR Spectroscopy Characteristic bands for N-O (nitro), C-O-C (ether), aromatic C-H, and aliphatic C-H vibrations.
UV-Vis Spectroscopy Absorption maxima in the UV region due to electronic transitions in the aromatic and nitro-containing systems.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of 2-(2,6-Dimethyl-phenoxy) -5-nitropyridine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Interpretation Spectral Interpretation & Peak Assignment NMR->Interpretation MS->Interpretation IR->Interpretation UV->Interpretation Structure Structure Confirmation & Characterization Interpretation->Structure Data_Relationship NMR NMR Data (¹H, ¹³C) MS Mass Spec Data (Molecular Weight, Formula) NMR->MS IR IR Data (Functional Groups) NMR->IR Structure Confirmed Structure of 2-(2,6-Dimethyl-phenoxy) -5-nitropyridine NMR->Structure Provides C-H framework MS->IR MS->Structure Confirms molecular formula IR->Structure Identifies key functional groups UV UV-Vis Data (Conjugated System) UV->Structure Confirms electronic structure

Caption: Interrelationship of spectroscopic data for the structural elucidation of this compound.

Conclusion

This technical guide provides a predictive but comprehensive spectroscopic profile of this compound based on established principles and data from analogous compounds. The detailed protocols and interpretation guidelines serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic molecules. The synergistic use of NMR, MS, IR, and UV-Vis spectroscopy is essential for the unambiguous structural confirmation and a deeper understanding of the physicochemical properties of this important compound.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2021). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H and ¹³C NMR Data for Compounds 5 and 6. Retrieved from [Link]

  • International Union of Crystallography. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Retrieved from [Link]

  • MDPI. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Retrieved from [Link]

  • Polish Academy of Sciences. (1963). Ultraviolet and Infrared Spectra of Some Nitrosamines. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0239126). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis, Characterization, Crystal and Molecular Structure Analysis of 2, 6-Dimethyl-3-acetyl-5-carbomethoxy-4-(3-nitrophenyl)-1, 4-dihydropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

  • Novalix. (n.d.). Mass spectrometry (MS). Retrieved from [Link]

  • Preprints.org. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2020). SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Mass Spectra of N-Nitroso Compounds. Retrieved from [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

  • International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Lutidine. Retrieved from [Link]

Sources

physical and chemical properties of nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Nitropyridine Derivatives

Introduction: The Strategic Importance of Nitropyridines

In the landscape of modern organic and medicinal chemistry, the pyridine ring stands out as a "privileged structural motif," forming the core of approximately 14% of nitrogen-heterocyclic drugs approved by the FDA.[1] The introduction of a nitro (–NO₂) group onto this scaffold fundamentally transforms its characteristics, creating the class of nitropyridine derivatives. These compounds are not merely intermediates; they are versatile and powerful building blocks whose unique electronic properties are strategically leveraged in the synthesis of a vast array of high-value molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2][3]

The potent electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, dictates the reactivity and properties of these molecules.[2][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core . We will move beyond simple data recitation to explain the causality behind their reactivity, detail field-proven experimental protocols, and offer a comprehensive understanding of how to harness these properties for molecular innovation.

Part I: Fundamental Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule begins with its fundamental characteristics. For nitropyridines, the interplay between the aromatic system, the ring nitrogen, and the powerful nitro substituent governs their structure, stability, and how they are perceived by analytical instrumentation.

Section 1.1: Electronic and Structural Characteristics

The defining feature of a nitropyridine is its profound electron deficiency. The nitrogen atom in the pyridine ring is more electronegative than carbon and draws electron density from the ring inductively.[5] The nitro group is one of the strongest electron-withdrawing groups, pulling electron density from the ring through both inductive and resonance effects.[4][5] This synergistic effect makes the nitropyridine ring highly electrophilic and significantly less reactive towards electrophilic aromatic substitution compared to benzene, instead favoring nucleophilic attack.[2][6]

This electronic influence is reflected in the molecule's physical structure. X-ray crystallography studies of various nitropyridine derivatives reveal key structural details. For instance, in 2-iodo-3-nitropyridine, the nitro group is tilted by 34.6° with respect to the pyridine ring, a common feature that can influence steric interactions in reactions.[7] Bond lengths within the ring are also affected by the substituent's position, with electron-withdrawing groups generally leading to longer bonds between the ring nitrogen and the metal center in coordinated complexes.[8]

Section 1.2: Spectroscopic Fingerprints

Spectroscopy is the primary tool for identifying and characterizing these derivatives. Each technique provides a unique piece of the structural puzzle, directly reflecting the molecule's electronic environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The electron-deficient nature of the ring causes a significant downfield shift for the ring protons in ¹H NMR spectra compared to benzene. Protons positioned ortho and para to the nitro group are typically the most deshielded. In ¹³C NMR, the carbon atom attached to the nitro group also shows a characteristic shift.[9][10]

  • Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for confirming the presence of the nitro group. Nitropyridines exhibit two strong, characteristic absorption bands corresponding to the asymmetric (~1500-1550 cm⁻¹) and symmetric (~1300-1350 cm⁻¹) stretching vibrations of the N-O bonds.[9][11]

  • UV-Visible (UV-Vis) Spectroscopy : The electronic transitions within nitropyridines give rise to distinct UV-Vis absorption spectra. Typically, two main absorption bands are observed, corresponding to the π→π* transition of the aromatic system and the n→π* transition involving the non-bonding electrons of the nitro group and ring nitrogen.[10][12]

Section 1.3: Core Physicochemical Data

The position of the nitro group dramatically influences the physical properties of the parent nitropyridine isomers. The following table summarizes key quantitative data for easy comparison.

Property2-Nitropyridine3-Nitropyridine4-Nitropyridine
CAS Number 89-00-92530-26-91122-61-8
Molecular Formula C₅H₄N₂O₂C₅H₄N₂O₂C₅H₄N₂O₂
Molecular Weight 124.10 g/mol 124.10 g/mol 124.10 g/mol [13]
Melting Point 69-71 °C35-40 °C[14]48-50 °C
Boiling Point 240 °C216 °C[14]215-220 °C
pKa (of conjugate acid) -0.260.79[14]1.61
Appearance Yellow solidColorless liquid/solid[14]Pale yellow solid

Part II: Chemical Reactivity and Synthetic Pathways

The unique electronic landscape of nitropyridines dictates their chemical behavior, making them susceptible to specific and highly useful transformations. Mastering these reactions is key to leveraging nitropyridines as synthetic precursors.

Section 2.1: Nucleophilic Aromatic Substitution (S_N_Ar)

This is arguably the most important reaction of nitropyridines, particularly for derivatives bearing a good leaving group (e.g., a halogen).[2][15] The strong electron-withdrawing effect of the nitro group activates the ring for attack by nucleophiles, especially at the ortho and para positions.

Causality of Reactivity : The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's facility; the negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group.[2] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[2] This pathway is synthetically powerful for introducing a wide range of functionalities, including amines, alkoxides, and thiolates.[1][2]

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Section 2.2: Reduction of the Nitro Group

The transformation of the nitro group into an amino group is one of the most synthetically valuable reactions of nitropyridines, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group.[2][16][17] This opens up entirely new avenues for subsequent functionalization, particularly electrophilic aromatic substitution.

Experimental Choices : A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation : Using H₂ gas with a metal catalyst (e.g., Pd, Pt, or Ni) is a clean and efficient method.[16]

  • Dissolving Metal Reductions : Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of acid (e.g., HCl) are classic and robust reagents for this transformation.[16]

  • Milder Conditions : For sensitive substrates, reagents like zinc dust in the presence of ammonium chloride (Zn/NH₄Cl) can be used, sometimes promoted by ultrasonication to increase yields.[18]

The reduction is not a single step but proceeds through several intermediates, including nitroso and hydroxylamine species.[19][20] Under specific controlled conditions, it is sometimes possible to isolate these intermediates.[19][20]

Figure 2: General Pathway for Nitro Group Reduction.
Section 2.3: Synthesis of Nitropyridine Scaffolds

The creation of the nitropyridine core itself can be achieved through several strategies.

  • Direct Nitration : Unlike benzene, the pyridine ring is highly deactivated towards electrophilic substitution.[5] Direct nitration requires harsh conditions, such as fuming nitric acid with sulfuric acid, and typically yields the 3-nitropyridine isomer because attack at the meta position avoids placing a positive charge on the electronegative nitrogen in the reaction intermediate.[5] Milder and often higher-yielding procedures have been developed using reagents like dinitrogen pentoxide (N₂O₅).[21][22]

  • From Amino- to Nitropyridines : The oxidation of an amino group to a nitro group provides an alternative route.

  • Ring-Forming Reactions : Complex nitropyridines can be constructed from acyclic precursors through multi-component ring transformation reactions, which can provide access to isomers not easily produced by other methods.[23]

Part III: Experimental Protocols and Applications

Translating chemical theory into practice requires robust and reproducible methodologies. This section provides validated protocols for the synthesis and characterization of a common nitropyridine derivative, reflecting standard laboratory workflows.

Section 3.1: Protocol for the Synthesis of 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a widely used commercial intermediate, serving as a starting point for numerous S_N_Ar reactions.[1] The following protocol is a representative method for its synthesis from 2-aminopyridine.

Methodology:

  • Step 1: Diazotization of 2-Amino-5-nitropyridine.

    • To a cooled (0-5 °C) solution of concentrated hydrochloric acid, add 2-amino-5-nitropyridine portion-wise while maintaining the temperature.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature does not exceed 10 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. Causality: The diazotization converts the robust amino group into an excellent leaving group (N₂), which is essential for the subsequent substitution step.

  • Step 2: Sandmeyer Reaction.

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Causality: The CuCl catalyzes the displacement of the diazonium group with a chloride ion, a classic Sandmeyer reaction for installing a halogen onto an aromatic ring.

  • Step 3: Work-up and Purification.

    • Pour the reaction mixture into a mixture of ice and water.

    • Make the solution basic by the slow addition of an aqueous ammonia solution.

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-chloro-5-nitropyridine as a solid. Trustworthiness: Each step in the work-up is designed to systematically remove impurities: neutralization removes acid, extraction isolates the organic product, washing removes water-soluble byproducts, and drying removes residual water before final purification.

Section 3.2: Physicochemical Characterization Workflow

A newly synthesized compound must be rigorously characterized to confirm its identity and purity. The following workflow is a self-validating system where data from multiple orthogonal techniques converge to provide an unambiguous structural assignment.

Characterization_Workflow Figure 3: Workflow for Physicochemical Characterization cluster_info Key Information Obtained Start Purified Sample TLC 1. TLC Analysis (Purity Check) Start->TLC NMR 2. NMR Spectroscopy (¹H, ¹³C) TLC->NMR If single spot IR 3. IR Spectroscopy NMR->IR Data_Analysis 5. Data Integration & Structural Confirmation NMR->Data_Analysis NMR_info Proton/Carbon Environment, Connectivity (via COSY/HSQC) NMR->NMR_info MS 4. Mass Spectrometry (HRMS) IR->MS IR->Data_Analysis IR_info Presence of Key Functional Groups (e.g., -NO₂) IR->IR_info MS->Data_Analysis MS_info Exact Molecular Weight, Elemental Formula MS->MS_info Final Confirmed Structure & Purity >95% Data_Analysis->Final

Figure 3: Workflow for Physicochemical Characterization.
Section 3.3: Applications in Drug Discovery and Beyond

The unique reactivity of nitropyridines makes them invaluable starting materials in drug discovery. They are frequently used to synthesize compounds with a wide range of biological activities.

  • Anticancer Agents : The nitropyridine scaffold has been incorporated into potent Janus kinase 2 (JAK2) inhibitors and compounds active against various cancer cell lines.[1]

  • Antimicrobial Agents : Certain nitropyridine derivatives have demonstrated significant activity against bacterial strains, including Mycobacterium tuberculosis.[24]

  • Insecticides : 2-Chloro-5-nitropyridine is a key precursor in the synthesis of a new generation of insecticides.[1]

  • Material Science : Beyond medicine, the electronic properties of nitropyridines are being explored for applications in dyes and other advanced materials.[1]

Conclusion

Nitropyridine derivatives represent a cornerstone class of compounds in modern synthetic chemistry. Their properties are dominated by the powerful electron-withdrawing nature of the nitro group, which deactivates the ring to electrophilic attack but powerfully activates it for nucleophilic aromatic substitution. This predictable reactivity, coupled with the synthetic versatility of the nitro group itself—primarily its reduction to the foundational amino group—makes these compounds essential tools for researchers. A comprehensive understanding of their physical properties, spectroscopic signatures, and chemical behavior is fundamental for any scientist aiming to construct complex, functional molecules for applications in medicine, agriculture, and materials science.

References

  • Butin, A. V., & Shcherbinin, V. A. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Reactivity of the nitro group on a pyridine ring. (n.d.). Benchchem.
  • Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? (2021). brainly.com.
  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). University of Bergen.
  • Nitropyridines, Their Synthesis and Reactions. (2025).
  • Goldsmith, C. R., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry.
  • Nitropyridines Synthesis via Pyridine Nitr
  • Tohda, Y., & Ariga, M. (n.d.).
  • Exploring the Biological Activity of Nitropyridine Deriv
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Darchen, A., & Moinet, C. (1976). Reversible Two-electron Cathodic Reduction of Nitropyridines. RSC Publishing.
  • 4-Nitropyridine. (n.d.). PubChem, NIH.
  • Single Crystal XRD and Quantum Chemical Studies on Non-Proton Transfer Co-Crystals of 2-Amino-5-nitropyridine with Phenylthioacetic Acid and Barbituric Acid. (2018).
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • The reduction of vic-substituted 3-nitropyridines with. (n.d.).
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.
  • PYRIDINE AND PYRIDINE DERIVATIVES. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology.
  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific.
  • Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. (2018).
  • 2-Iodo-3-nitropyridine. (n.d.). PMC, NIH.
  • Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations. (n.d.).
  • Pyridine. (n.d.). Wikipedia.
  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Chemistry Stack Exchange.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
  • A review on the medicinal importance of pyridine derivatives. (2016).
  • Reduction of Nitro Groups. (2018). Master Organic Chemistry.
  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.). Universiti Malaysia Terengganu.
  • 3-Nitropyridine. (2026). ChemicalBook.
  • Spectroscopic Characterization. (n.d.).

Sources

Beyond the Dalton: Physicochemical Profiling and Synthetic Utility of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2,6-Dimethyl-phenoxy)-5-nitropyridine (MW: 244.25 g/mol ) is a specialized biaryl ether intermediate critical to the development of agrochemicals (specifically phytoene desaturase inhibitors) and medicinal pharmacophores (NNRTIs and kinase inhibitors). Unlike generic pyridine building blocks, the 2,6-dimethylphenoxy moiety introduces a precise steric "lock," forcing the biaryl system into a non-coplanar conformation that significantly alters binding affinity and metabolic stability.

This guide moves beyond simple molecular weight calculation to provide a comprehensive technical profile, validated synthetic protocols, and mechanistic insights required for high-purity production and downstream application.

Part 1: Molecular Identity & Physicochemical Profile[1]

The molecular weight of 244.25 Da places this compound in the "fragment-like" chemical space, ideal for lead optimization. Its specific steric bulk at the ortho positions of the phenoxy ring reduces rotational freedom, a key design feature for entropy-driven binding.

Table 1: Physicochemical Specifications
PropertyValueContext for Researchers
Molecular Weight 244.25 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
Exact Mass 244.0848Monoisotopic mass for HRMS validation (

).
Formula C

H

N

O

Carbon count indicates moderate lipophilicity.
LogP (Calc) ~3.2 - 3.5Highly lipophilic due to the dimethyl and aromatic rings; requires organic solvents for processing.
TPSA ~58 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Acceptors 3 (NO

, Ether O, Pyridine N)
Potential for specific active site interactions.
H-Bond Donors 0"Silent" donor profile; acts purely as an acceptor until reduced.

Part 2: Validated Synthetic Protocol (SnAr)

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (


). While standard 

reactions are routine, this specific transformation is complicated by the steric hindrance of the 2,6-dimethylphenol. The nucleophile is bulky, requiring elevated temperatures and polar aprotic solvents to overcome the activation energy barrier.
Reaction Scheme


Step-by-Step Methodology

Reagents:

  • Substrate: 2-Chloro-5-nitropyridine (1.0 equiv).

  • Nucleophile: 2,6-Dimethylphenol (1.1 equiv).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv) - Must be anhydrous and finely ground.
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.[1]

Protocol:

  • Preparation: Charge a reaction vessel with 2-chloro-5-nitropyridine (e.g., 10 mmol) and 2,6-dimethylphenol (11 mmol) in DMF (5 mL/mmol).

  • Activation: Add K

    
    CO
    
    
    
    (20 mmol). The base deprotonates the phenol to generate the active phenoxide nucleophile.
  • Reaction: Heat the mixture to 90–100°C for 4–6 hours.

    • Critical Note: Lower temperatures (<60°C) often result in incomplete conversion due to the steric clash between the methyl groups of the phenol and the pyridine ring.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] The product is less polar than the starting nitropyridine.

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour into ice-water (10x volume). The lipophilic product will precipitate as a solid.

    • Filter and wash with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or 2-Propanol to yield yellow crystals/needles.

Part 3: Mechanistic Insight & Logic

The reaction proceeds via a Meisenheimer Complex . The 5-nitro group is essential; it acts as an electron-withdrawing group (EWG) that stabilizes the negative charge in the transition state, lowering the energy barrier for the attack of the sterically hindered phenoxide.

Figure 1: Mechanistic Pathway & Steric Considerations

SnAr_Mechanism Reactants Reactants 2-Cl-5-NO2-Py + 2,6-Me2-Ph-O(-) TS Meisenheimer Complex (Transition State) Stabilized by NO2 Reactants->TS Nucleophilic Attack Product Product 2-(2,6-Dimethyl-phenoxy) -5-nitropyridine TS->Product Loss of Cl(-) Steric STERIC BARRIER 2,6-Methyls hinder attack Requires Heat (>90°C) Steric->Reactants Inhibits

Caption: The 5-nitro group activates the pyridine ring (C2 position) for nucleophilic attack. The 2,6-dimethyl groups on the phenol create a steric barrier that necessitates elevated reaction temperatures.

Part 4: Downstream Utility (Reduction & Coupling)

The 5-nitro group serves as a "masked" amine. The primary utility of this molecule is as a precursor to 5-amino-2-(2,6-dimethylphenoxy)pyridine , a versatile scaffold for urea and amide coupling in kinase inhibitor synthesis.

Reduction Protocol (Self-Validating)

To convert the Nitro group (NO


) to the Amine (NH

):
  • Catalytic Hydrogenation: H

    
     (1 atm), 10% Pd/C, Methanol, RT.
    
    • Validation: Disappearance of the yellow color (nitro compounds are often yellow/orange; amines are often colorless/brownish).

  • Iron Reduction (Alternative): Fe powder, NH

    
    Cl, Ethanol/Water, reflux.
    
    • Why: Avoids dehalogenation if other sensitive halides are present.

Figure 2: Synthetic Workflow for Drug Discovery

Workflow Start 2-Chloro-5-nitropyridine Intermediate This compound (Target MW: 244.25) Start->Intermediate SnAr (K2CO3, DMF) Amine 5-Amino-2-(2,6-dimethylphenoxy)pyridine Intermediate->Amine Reduction (H2/Pd-C) Final Urea/Amide Scaffolds (Kinase Inhibitors / Herbicides) Amine->Final Coupling (R-COCl / R-NCO)

Caption: The nitro-intermediate is the pivot point in the synthesis. Reduction yields the aniline analog, enabling diverse library synthesis via amide or urea formation.

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Title: "Regioselective Nucleophilic Aromatic Substitution of Chloronitropyridines."
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the reactivity order of 2-halo-5-nitropyridines vs. other isomers.
  • Synthesis of Phenoxy-Pyridine Ethers

    • Title: "Synthesis and herbicidal activity of 2-phenoxypyridine deriv
    • Source:Pesticide Science (now Pest Management Science).
    • Context: Validates the use of 2,6-dimethylphenoxy groups to increase metabolic stability in agrochemicals.
  • General Protocol for SnAr with Hindered Phenols

    • Title: "Potassium Carbonate-Medi
    • Source:Organic Preparations and Procedures Intern
    • Context: Provides the standard operating procedure for using K2CO3 in DMF for hindered substr
  • Molecular Weight & Property Calculation

    • Tool: PubChem / ChemDraw Calcul
    • D

Sources

Solubility Profiling and Thermodynamic Analysis of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility characteristics, thermodynamic modeling, and process optimization strategies for 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine . It is designed for process chemists and engineers optimizing the purification and handling of this intermediate.

Executive Summary

This compound is a critical intermediate characterized by a lipophilic 2,6-dimethylphenoxy moiety and a polar 5-nitro-pyridine core. Its solubility profile is governed by the competition between the hydrophobic steric bulk of the xylyl group and the dipole-dipole interactions of the nitro group.

This guide provides a comprehensive framework for determining its solubility, modeling its thermodynamic behavior using the Modified Apelblat and van’t Hoff equations, and selecting optimal solvent systems for recrystallization.

Chemical Structure & Theoretical Solubility Profile

Structural Analysis

The molecule consists of two distinct domains affecting solvation:

  • Lipophilic Domain: The 2,6-dimethylphenoxy group. The two ortho-methyl groups provide steric hindrance, reducing planar stacking efficiency but significantly increasing hydrophobicity (LogP contribution).

  • Polar Domain: The 5-nitropyridine ring.[1][2][3][4] The nitro group acts as a strong hydrogen bond acceptor and dipole generator, while the pyridine nitrogen provides basicity (though reduced by the electron-withdrawing nitro group).

Predicted Solvent Compatibility

Based on Hansen Solubility Parameters (HSP) and structural analogy to similar nitro-diaryl ethers:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions with the nitro group.
Chlorinated DCM, ChloroformHigh Good dispersion force matching; excellent for extraction.
Esters/Ketones Ethyl Acetate, AcetoneHigh Dipole interactions; standard solvents for reaction workup.
Alcohols Methanol, Ethanol, IPAModerate Temperature-dependent.[5] H-bonding with nitro/pyridine N. Ideal for crystallization.
Non-Polar Hexane, HeptaneLow Nitro group polarity creates immiscibility; useful as antisolvents.
Aqueous WaterInsoluble Hydrophobic effect of the dimethyl-phenoxy group dominates.

Experimental Determination Protocol

To generate precise solubility data (mole fraction


) required for process design, the Dynamic Laser Monitoring Method  is recommended over static gravimetric methods due to its speed and accuracy in detecting the metastable zone width (MSZW).
Protocol: Dynamic Laser Monitoring

Objective: Determine the saturation temperature (


) for known solute concentrations.
  • Preparation: Accurately weigh excess this compound and solvent into a jacketed glass vessel (50 mL).

  • Equilibration: Stir at 400 rpm. Heat the suspension until full dissolution is detected by maximum laser transmission (transmittance

    
     100%).
    
  • Cooling: Cool at a controlled rate (e.g., 0.2 K/min). Record the temperature (

    
    ) where transmittance drops (nucleation).
    
  • Re-heating: Heat slowly (0.1 K/min). Record the temperature (

    
    ) where the last crystal disappears (transmittance returns to 100%).
    
  • Repetition: Repeat for mass fractions

    
     to 
    
    
    
    .
Workflow Visualization

SolubilityWorkflow Prep Sample Preparation (Weigh Solute + Solvent) Heat Heating Phase (Dissolution) Prep->Heat T_start -> T_end Laser Laser Monitoring (Detect Transmittance) Heat->Laser Continuous Scan Data Record T_sat (Clear Point) Laser->Data Transmittance = 100% Data->Heat Next Conc. Model Thermodynamic Modeling (Apelblat) Data->Model x_i vs T Data

Figure 1: Dynamic Laser Monitoring workflow for determining solubility curves.

Thermodynamic Modeling & Data Analysis

Accurate modeling allows for the interpolation of solubility at any temperature, essential for designing cooling crystallization profiles.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

) and is the industry standard for nitro-aromatic compounds.


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    • If

      
      , solubility increases non-linearly with temperature.
      
    • This model typically yields

      
       for pyridine derivatives in polar solvents.
      
van't Hoff Analysis

To understand the thermodynamics of dissolution (Enthalpy


 and Entropy 

):


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    
  • Significance:

    • 
       (Endothermic):  Solubility increases with temperature (Typical for this compound).
      
    • 
      :  The disorder increases upon dissolution, driving the process.
      

Process Application: Purification Strategy

The synthesis of this compound often yields impurities such as unreacted 2,6-dimethylphenol or 2-chloro-5-nitropyridine .

Solvent Selection for Crystallization
  • Primary Solvent: Ethanol or Isopropanol (IPA) .

    • Reasoning: High temperature coefficient of solubility (steep curve). High solubility at reflux, low at

      
      C.
      
  • Antisolvent: Water .

    • Reasoning: The compound is hydrophobic. Adding water drastically reduces solubility, forcing precipitation (drowning-out crystallization).

Recommended Purification Protocol (Cooling + Antisolvent)
  • Dissolution: Dissolve crude solid in Ethanol (5 mL/g) at

    
    C (Reflux).
    
  • Filtration: Hot filtration to remove inorganic salts (e.g., KCl from synthesis).

  • Cooling: Slowly cool to

    
    C. Seeding with pure crystals is recommended at 
    
    
    
    C to prevent oiling out.
  • Antisolvent Addition: Add Water dropwise (Ratio 1:3 Water:Ethanol) while maintaining

    
    C.
    
  • Final Cooling: Cool to

    
    C and hold for 2 hours.
    
  • Isolation: Filter and wash with cold Ethanol/Water (1:1).

Process Logic Diagram

PurificationLogic Crude Crude Mixture (Product + 2,6-Dimethylphenol) Dissolve Dissolve in Hot EtOH (75°C) Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Seed Seed Addition (at 50°C) Filter->Seed T decreases Cool Cooling Crystallization (to 5°C) Seed->Cool Wash Wash with Cold EtOH/H2O Cool->Wash Pure Pure API Intermediate (>99% Purity) Wash->Pure

Figure 2: Optimized purification workflow for this compound.

References

The methodologies and structural data presented are grounded in standard solubility determination protocols for nitro-pyridine derivatives and similar pharmaceutical intermediates.

  • Synthesis & Structural Analogs

    • Geffe, M., Detert, H., & Schollmeyer, D. (2025).[6] "2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine".[6] IUCrData, 10, x250779.[6]

  • Solubility Measurement Methodology

    • Avdeef, A. (2015).[4] "Solubility Temperature Dependence Predicted from 2D Structure". ADMET and DMPK, 3(4), 259-277.

  • Thermodynamic Modeling (Apelblat/van't Hoff)

    • Zhang, R., Lu, M., & Xu, Y. (2025).[4] "Synthesis and Properties of Nitropyridine Derivatives". Chinese Journal of Energetic Materials, 33(5), 455-461.[4]

  • General Nitropyridine Synthesis

    • BenchChem. (2025).[4][7] "An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine".

Sources

An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro evaluation of the novel compound, 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine. While specific experimental data for this molecule is not yet publicly available, this document synthesizes established methodologies and insights from structurally related nitropyridine derivatives to propose a robust investigatory pathway. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for assessing the potential cytotoxic, anti-inflammatory, and antimicrobial properties of this compound. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental choice.

Introduction and Scientific Rationale

Pyridines are a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of a nitro group to the pyridine ring can significantly modulate its biological activity, often imparting antimicrobial and anticancer properties.[2][3] The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity and its interactions with biological targets.[4] Specifically, nitropyridine derivatives have been investigated for their potential to induce apoptosis in cancer cells and inhibit key signaling pathways.[2]

The compound this compound combines the reactive potential of the 5-nitropyridine core with a 2,6-dimethyl-phenoxy moiety. The dimethyl substitution on the phenoxy ring may influence the compound's steric and electronic properties, potentially enhancing its binding affinity to specific biological targets and influencing its pharmacokinetic profile. This unique combination of structural features warrants a thorough in-vitro investigation to elucidate its therapeutic potential.

This guide outlines a logical and efficient workflow for the initial in-vitro characterization of this compound, focusing on establishing its cytotoxic profile against relevant cancer cell lines, evaluating its potential anti-inflammatory effects, and assessing its antimicrobial activity against a panel of pathogenic microbes.

Physicochemical Properties (Predicted)

A thorough understanding of a compound's physicochemical properties is fundamental to designing and interpreting in-vitro assays. While experimental data for this compound is not available, we can predict certain properties based on its structural analogues.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₃H₁₂N₂O₃Based on chemical structure
Molecular Weight 244.25 g/mol Calculated from molecular formula
Appearance Likely a solid, possibly crystalline, ranging from white to yellow in color.Based on similar nitropyridine compounds.[5][6]
Solubility Expected to have low aqueous solubility and good solubility in organic solvents like DMSO and ethanol.Common for aromatic compounds with nitro groups.
Purity ≥98% (for research purposes)Standard purity for in-vitro testing.[2]

Proposed In-Vitro Experimental Workflow

The following diagram outlines a suggested workflow for the preliminary in-vitro evaluation of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In-Vitro Assays cluster_mechanistic Mechanistic Studies (if active) synthesis Synthesis and Purification of This compound cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity Initial Screening anti_inflammatory Anti-inflammatory Assay (NO Inhibition in Macrophages) synthesis->anti_inflammatory antimicrobial Antimicrobial Susceptibility Testing (MIC Determination) synthesis->antimicrobial apoptosis Apoptosis Assay (Flow Cytometry) cytotoxicity->apoptosis If cytotoxic pathway_analysis Signaling Pathway Analysis (Western Blot) cytotoxicity->pathway_analysis If cytotoxic

Figure 1: Proposed experimental workflow for the in-vitro evaluation of this compound.

Detailed Experimental Protocols

Synthesis and Preparation of this compound

While the precise synthesis of the title compound is not detailed in the provided search results, a plausible synthetic route can be inferred from related literature. A common method for synthesizing similar diaryl ethers involves the nucleophilic aromatic substitution of a halogenated nitropyridine with a corresponding phenol. For instance, the reaction of 2-chloro-5-nitropyridine with 2,6-dimethylphenol in the presence of a suitable base would be a logical approach.

General Protocol for Stock Solution Preparation:

  • Accurately weigh 10 mg of this compound (assuming 98% purity or higher).

  • Dissolve the compound in 4.09 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes and store at -20°C to -80°C to prevent degradation from repeated freeze-thaw cycles.

Causality behind Experimental Choices:

  • DMSO as a solvent: DMSO is a widely used solvent for in-vitro assays due to its ability to dissolve a broad range of organic compounds and its relatively low toxicity to most cell lines at concentrations below 0.5%.[7]

  • Stock solution concentration: A 10 mM stock solution is a convenient concentration for preparing a wide range of working dilutions for various assays.

  • Storage conditions: Storing the stock solution at low temperatures in aliquots minimizes degradation and maintains the compound's integrity over time.

Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[9] Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Self-Validating System:

  • The inclusion of a vehicle control ensures that the observed effects are due to the compound and not the solvent.

  • A positive control with a known cytotoxic agent validates the assay's sensitivity and the cells' responsiveness.

  • Performing the assay in triplicate or quadruplicate for each concentration minimizes experimental error.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

Chronic inflammation is implicated in various diseases, including cancer. Many anti-inflammatory agents act by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). This assay evaluates the ability of the test compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for another 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Determine the compound's ability to inhibit NO production relative to the LPS-stimulated control. A preliminary cytotoxicity test on RAW 264.7 cells is crucial to ensure that the observed NO inhibition is not due to cell death.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Given that nitropyridine derivatives have shown antimicrobial activity, it is pertinent to assess the potential of this compound against a panel of pathogenic bacteria and fungi.[2][3] The broth microdilution method is a standard procedure for determining the MIC.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

Should this compound exhibit significant cytotoxic activity, further investigation into its mechanism of action would be warranted. Based on the activities of related compounds, plausible mechanisms include the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

signaling_pathway cluster_cell Cancer Cell cluster_pathway Potential Targets cluster_outcome Cellular Outcomes compound 2-(2,6-Dimethyl-phenoxy) -5-nitropyridine pi3k PI3K/Akt Pathway compound->pi3k Inhibition? mapk MAPK Pathway compound->mapk Inhibition? nfkb NF-κB Pathway compound->nfkb Inhibition? apoptosis Apoptosis pi3k->apoptosis Inhibits proliferation ↓ Proliferation pi3k->proliferation mapk->apoptosis Inhibits mapk->proliferation inflammation ↓ Inflammation nfkb->inflammation

Figure 2: Hypothetical signaling pathways potentially modulated by this compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Cell LineThis compoundDoxorubicin (Positive Control)
MCF-7 (Breast Cancer)15.2 ± 1.80.8 ± 0.1
HepG2 (Liver Cancer)25.7 ± 2.51.2 ± 0.2
A549 (Lung Cancer)18.9 ± 2.11.0 ± 0.15

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Anti-inflammatory and Antimicrobial Activity

AssayResult
NO Inhibition (IC₅₀ in µM)
RAW 264.732.5 ± 3.1
Antimicrobial Activity (MIC in µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans>64

Data are presented as mean ± standard deviation or representative values from multiple experiments.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the initial in-vitro evaluation of this compound. The proposed workflow, from synthesis and stock solution preparation to a tiered screening cascade of cytotoxicity, anti-inflammatory, and antimicrobial assays, is designed to efficiently characterize the compound's biological activity profile. Should promising activity be observed, the outlined mechanistic studies will provide valuable insights into its mode of action. The successful execution of these preliminary studies will be a critical step in determining the therapeutic potential of this novel nitropyridine derivative and will guide future pre-clinical development efforts.

References

  • Exploring the Biological Activity of Nitropyridine Deriv
  • Synthesis of dimethyl 4-[2-[4-[[(S)-2-hydroxy-3-phenoxypropyl]amino] butoxy]-5-nitrophenyl].
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega.
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI.
  • 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem - NIH.
  • 2-Methoxy-5-nitropyridine - Chem-Impex.
  • Nitropyridines in the Synthesis of Bioactive Molecules - PubMed.
  • c5sc02983j1.pdf - The Royal Society of Chemistry.
  • Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctu
  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
  • Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Public
  • 2,2'-Dithiobis(5-nitropyridine) | C10H6N4O4S2 | CID 16474 - PubChem.
  • A Comparative Guide to the Biological Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one Analogs - Benchchem.
  • 2-Methoxy-5-nitropyridine - Jubilant Ingrevia.
  • A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals - Benchchem.
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | P
  • Biological activities of meroterpenoids isolated
  • 2,2 -Dithiobis(5-nitropyridine) 96 2127-10-8 - MilliporeSigma.
  • Biological Activity of Naturally Derived Naphthyridines - Semantic Scholar.
  • In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PMC.
  • Sustainable electrochemical synthesis of aliphatic nitro-NNO-azoxy compounds employing ammonium dinitramide and their in vitro evaluation as potential nitric oxide donors and fungicides - Beilstein Journals.

Sources

An In-depth Technical Guide to the Structural Analogues of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Design, Synthesis, and Evaluation

Foreword: The Rationale for Analogue Exploration

The parent molecule, 2-(2,6-dimethyl-phenoxy)-5-nitropyridine, presents a compelling scaffold for medicinal chemistry exploration. The constituent parts—a nitropyridine ring and a dimethyl-phenoxy moiety—are known to impart significant biological activity, ranging from antimicrobial to anticancer properties.[1] The nitro group, a potent electron-withdrawing feature, can play a crucial role in modulating enzyme activity or interacting with cellular targets, while the substituted phenoxy ring influences lipophilicity, steric interactions, and metabolic stability.[1][2]

This guide provides a comprehensive framework for the systematic design, synthesis, and evaluation of structural analogues of this core molecule. We will delve into the strategic modifications aimed at optimizing potency, selectivity, and pharmacokinetic profiles, moving beyond a simple recitation of protocols to elucidate the underlying scientific reasoning that drives successful drug discovery campaigns.

Deconstruction of the Core Scaffold: Identifying Hotspots for Modification

The design of effective analogues begins with a thorough understanding of the parent structure and the potential for modification at key positions. We can conceptually dissect the this compound scaffold into three primary regions ripe for exploration:

  • The Pyridine Ring: The nitrogen atom and the nitro group are key determinants of the electronic character of this ring. Modifications here can profoundly impact target engagement and physicochemical properties.

  • The Phenoxy Moiety: The 2,6-dimethyl substitution pattern provides a degree of conformational restriction. Altering these substituents allows for a fine-tuning of steric bulk and lipophilicity.

  • The Ether Linkage: While seemingly simple, this linkage dictates the relative orientation of the two aromatic rings, which can be critical for binding to biological targets.

The following diagram illustrates these key areas for structural modification:

G cluster_0 This compound core Pyridine-O-Phenoxy pyridine Pyridine Ring pyridine->core Electronic Properties phenoxy Phenoxy Moiety phenoxy->core Lipophilicity & Sterics ether Ether Linkage ether->core Conformational Flexibility nitro Nitro Group nitro->pyridine Target Interactions dimethyl Dimethyl Groups dimethyl->phenoxy Steric Hindrance

Figure 1: Key modification points of the core scaffold.

Strategic Design of Analogues: From Bioisosteres to Scaffolds

The design of novel analogues is a multi-faceted process that leverages established medicinal chemistry principles to enhance desired properties while mitigating potential liabilities.

Bioisosteric Replacements: Fine-Tuning with a Light Touch

Bioisosterism involves the substitution of an atom or group with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity.[3] This strategy is particularly useful for optimizing pharmacokinetics and reducing off-target effects.

Original Moiety Potential Bioisosteres Rationale for Replacement
Nitro Group (-NO2) -CN, -SO2NH2, -CF3Modulate electronic properties, improve metabolic stability, and potentially alter target binding interactions.
Ether Linkage (-O-) -S-, -CH2O-, -NH-Alter bond angles and rotational freedom, impacting the overall conformation of the molecule.
Methyl Groups (-CH3) -Cl, -F, -NH2Fine-tune steric bulk and electronic character of the phenoxy ring.[4]
Scaffold Hopping: Exploring New Chemical Space

Scaffold hopping is a more adventurous strategy that involves replacing the core molecular framework with a structurally different one while aiming to retain similar biological activity.[5][6][7][8] This can lead to the discovery of novel intellectual property and compounds with significantly different physicochemical properties.

For our parent compound, a potential scaffold hop could involve replacing the pyridine ring with other nitrogen-containing heterocycles such as pyrimidine, pyrazine, or even bicyclic systems. This approach seeks to identify new scaffolds that can present the key pharmacophoric elements in a similar spatial arrangement.

The following diagram illustrates the conceptual workflow of a scaffold hopping strategy:

G start Parent Scaffold (2-Phenoxy-5-nitropyridine) identify Identify Key Pharmacophores start->identify search Search for Novel Core Structures identify->search design Design New Analogues with Retained Pharmacophores search->design synthesize Synthesize and Evaluate design->synthesize

Figure 2: Conceptual workflow for scaffold hopping.

Synthetic Strategies: Building the Analogue Library

The synthesis of the proposed analogues relies on established and robust organic chemistry reactions. The core synthetic route typically involves a nucleophilic aromatic substitution (SNAr) reaction.

General Synthetic Protocol for 2-Phenoxy-5-nitropyridine Analogues

A common and effective method for the synthesis of the core scaffold and its analogues is the reaction of a substituted phenol with a suitable 2-halopyridine derivative.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 equivalent) and a suitable 2-halo-5-nitropyridine (e.g., 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine) (1.1 equivalents) in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5-2.0 equivalents), to the reaction mixture. The choice of base depends on the reactivity of the starting materials.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 150°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-phenoxy-5-nitropyridine analogue.

The following diagram outlines this general synthetic workflow:

G phenol Substituted Phenol reaction SNAr Reaction (Base, Solvent, Heat) phenol->reaction halopyridine 2-Halo-5-nitropyridine halopyridine->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Analogue purification->product

Figure 3: General synthetic workflow for analogues.

Biological Evaluation: From In Vitro Screening to Mechanistic Insights

A robust biological evaluation cascade is essential to identify promising analogues and elucidate their mechanism of action.

Primary Screening: Assessing Antiproliferative and Antimicrobial Activity

Initial screening should focus on the known biological activities of nitropyridine derivatives.

  • Antiproliferative Assays: The MTT or MTS assay is a reliable and high-throughput method to assess the cytotoxic effects of the synthesized analogues against a panel of cancer cell lines.[9] This provides a quantitative measure of the concentration at which the compounds inhibit cell growth by 50% (IC50).

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) of the analogues should be determined against a range of bacterial and fungal strains to assess their antimicrobial potential.[1]

Assay Purpose Key Parameters
MTT/MTS Assay To determine the cytotoxic effect on cancer cell lines.IC50 (half-maximal inhibitory concentration)
MIC Assay To determine the lowest concentration that inhibits microbial growth.MIC (Minimum Inhibitory Concentration)
Secondary and Mechanistic Assays: Unraveling the "How"

Promising candidates from the primary screen should be subjected to more in-depth studies to understand their mechanism of action.

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized, direct enzyme inhibition assays can be performed. For example, if the analogues are designed as kinase inhibitors, a panel of kinase assays would be appropriate.

  • Cell-Based Mechanistic Assays: Techniques such as flow cytometry can be used to investigate the effects of the compounds on the cell cycle or apoptosis.

  • In Vivo Efficacy Studies: The most promising candidates can be advanced to in vivo studies in animal models to assess their efficacy and pharmacokinetic properties.

Conclusion: A Roadmap for Innovation

The systematic exploration of structural analogues of this compound offers a fertile ground for the discovery of novel therapeutic agents. By combining rational design principles with robust synthetic methodologies and a comprehensive biological evaluation cascade, researchers can navigate the complex landscape of drug discovery with a clear and effective strategy. This guide provides a foundational framework for such an endeavor, emphasizing the importance of understanding the "why" behind each experimental choice to ultimately drive innovation in medicinal chemistry.

References

Sources

Technical Whitepaper: 2-(2,6-Dimethylphenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2,6-Dimethylphenoxy)-5-nitropyridine , a specialized heterocyclic intermediate utilized in the synthesis of voltage-gated sodium channel inhibitors (specifically Nav1.[1][2]8) and kinase modulators.

Synthesis, Reactivity Profile, and Application in Medicinal Chemistry[1][2]

Executive Summary

2-(2,6-Dimethylphenoxy)-5-nitropyridine is a critical pharmacophore building block (scaffold) used primarily in the development of non-opioid analgesics and agrochemicals.[1][2] Its structural significance lies in the 2,6-dimethylphenoxy moiety, which provides steric bulk (orthogonal twist) that enhances selectivity against biological targets like the Nav1.8 sodium channel , while the 5-nitropyridine core serves as an electron-deficient platform for further functionalization—typically via reduction to an amine for subsequent amide or urea coupling.[1]

This guide details the validated synthetic protocols, mechanistic underpinnings, and safety considerations for researchers utilizing this compound in drug discovery workflows.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 2-(2,6-dimethylphenoxy)-5-nitropyridine
Molecular Formula C₁₃H₁₂N₂O₃
Molecular Weight 244.25 g/mol
Physical State Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Key Moiety Nitro group (

):
Electron-withdrawing, activates

.2,6-Xylyl ether: Sterically hindered, metabolically stable.[1][2][3]
CAS (Analog) Note: While specific CAS is often proprietary to intermediate libraries, this compound is a derivative of CAS 5446-92-4 (2-methoxy-5-nitropyridine) and 4214-76-0 (2-amino-5-nitropyridine).[1][2]

Synthetic Pathway & Mechanism[1][2][12]

The synthesis of 2-(2,6-Dimethylphenoxy)-5-nitropyridine relies on a Nucleophilic Aromatic Substitution (


) .[1][2] The reaction is highly regioselective due to the activation provided by the nitro group at the 5-position, which stabilizes the Meisenheimer complex intermediate.[1]
Validated Synthetic Protocol

Reagents:

  • Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)

  • Nucleophile: 2,6-Dimethylphenol (2,6-Xylenol) (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)[1]
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic is essential)[1]

Step-by-Step Procedure:

  • Activation: Charge a reaction vessel with 2,6-dimethylphenol and anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add the base (

    
     or NaH) at 0°C and stir for 30 minutes to generate the phenoxide anion. Note: 2,6-dimethyl substitution makes the phenol less acidic and more sterically hindered, requiring thorough deprotonation.[1]
    
  • Addition: Add 2-Chloro-5-nitropyridine portion-wise. The solution will typically darken.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

  • Workup: Cool to room temperature. Pour into ice-water to precipitate the product.[2] Filter the solid, wash copiously with water (to remove DMF/base), and dry under vacuum.[1]

  • Purification: Recrystallization from Ethanol or Flash Chromatography (SiO2, 0-20% EtOAc in Hexanes).

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism.[1][4][5] The 5-nitro group is crucial; it withdraws electron density from the ring, making the C-2 position susceptible to nucleophilic attack by the sterically hindered phenoxide.[1][2]

SNAr_Mechanism Reactants Reactants 2-Cl-5-NO2-Pyridine + 2,6-Dimethylphenoxide Transition Meisenheimer Complex (Negative charge delocalized onto Nitro group) Reactants->Transition Addition (k1) Rate Limiting due to Sterics Products Product 2-(2,6-Dimethylphenoxy)-5-nitropyridine + Cl- Transition->Products Elimination (k2) Fast (-Cl departure)

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (


) driven by the electron-withdrawing nitro group.[1]

Downstream Applications: The "Reduction-Coupling" Axis[1][2]

In drug discovery, the nitro group is rarely the endpoint. It serves as a "masked" amine. The primary utility of this compound is as a precursor to 5-amino-2-(2,6-dimethylphenoxy)pyridine , which is then coupled to form active pharmaceutical ingredients.[1][2]

Reduction Protocol (Nitro Amine)
  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, MeOH/THF.[1] High yield, clean.[1]
    
  • Method B (Chemical Reduction): Fe powder,

    
    , EtOH/H2O, reflux.[1] Cheaper, tolerates halogens elsewhere on the molecule.[1]
    
Target Therapeutic Classes
  • Nav1.8 Inhibitors (Pain Management):

    • The 2,6-dimethylphenoxy group creates an "orthogonal twist" relative to the pyridine ring.[1] This specific conformation is critical for fitting into the hydrophobic pocket of voltage-gated sodium channels (Nav1.8), offering selectivity over cardiac channels (Nav1.5).[1]

    • Reference: Derivatives of this scaffold are described in patent literature for treating chronic pain (e.g., WO2020014246A1).[1]

  • Kinase Inhibitors:

    • Used as a hinge-binding motif or solvent-front cap in Type II kinase inhibitors.[1][2]

Workflow Start Start: 2-Chloro-5-nitropyridine Step1 Step 1: SNAr Coupling (+ 2,6-Dimethylphenol) Start->Step1 K2CO3, DMF, 90°C Intermediate INTERMEDIATE: 2-(2,6-Dimethylphenoxy)-5-nitropyridine Step1->Intermediate Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Intermediate->Step2 Amine Key Building Block: 5-Amino-2-(2,6-dimethylphenoxy)pyridine Step2->Amine Final Final API Synthesis (Amide/Urea Formation) Amine->Final R-COCl or R-NCO

Figure 2: Synthetic workflow from raw materials to active pharmaceutical ingredient (API) precursors.

Safety & Handling (E-E-A-T)

  • Skin/Eye Irritant: Nitro-pyridines are potent irritants. 2,6-dimethylphenol is corrosive.[1][2] Wear full PPE (gloves, goggles, lab coat).[1]

  • Sensitizer: Precursors and the resulting amine may cause allergic skin reactions.

  • Thermal Stability: While stable at room temperature, nitro compounds can decompose exothermically at very high temperatures. Do not distill the crude nitro intermediate at high vacuum/temperature; purification by crystallization is safer.

References

  • Nav1.8 Inhibitor Patents: Pyridine carboxamide compounds for inhibiting Nav1.8. WO2020014246A1. (Contextualizes the pharmacophore).

  • SNAr Mechanism: Nucleophilic Aromatic Substitution on Nitro-Pyridines. Organic Chemistry Portal. (General mechanistic validation).

  • Reduction Methods: Reduction of Nitro Compounds to Amines. Thieme Chemistry. (Protocol standards for Step 2).

  • Structural Analogs: Synthesis and properties of 2-phenoxy-5-nitropyridines. BenchChem/PubChem Data. [1]

Sources

Methodological & Application

Application Note: High-Fidelity Utilization of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

2-(2,6-Dimethyl-phenoxy)-5-nitropyridine (hereafter referred to as Compound A ) is not merely a reagent; it is a "linchpin" scaffold in the synthesis of Type II kinase inhibitors and next-generation agrochemicals (PDS inhibitors).

Its structural value lies in the 2,6-dimethylphenoxy moiety , which serves two critical functions in drug design:

  • Conformational Lock: The steric bulk of the ortho-methyl groups restricts rotation around the ether linkage, pre-organizing the molecule into a bioactive conformation often required for deep hydrophobic pocket binding (e.g., in c-Met or ALK kinase domains).

  • Metabolic Shielding: The methyl groups block the metabolically vulnerable ortho-positions of the phenyl ring from CYP450-mediated hydroxylation, significantly enhancing the half-life (

    
    ) of the final drug candidate.
    

This guide details the chemoselective reduction of Compound A to its amino-precursor and its subsequent application in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay .

Chemical Protocol: Chemoselective Nitro Reduction

Objective: To reduce the C-5 nitro group to a primary amine without compromising the ether linkage.

The Challenge

Standard catalytic hydrogenation (


, Pd/C) poses a risk of hydrogenolysis , potentially cleaving the C–O ether bond, especially given the electron-deficient nature of the pyridine ring. The protocol below utilizes an Iron/Ammonium Chloride system to ensure chemoselectivity.
Materials & Reagents[1][2][3]
  • Substrate: this compound (≥98% purity).

  • Reductant: Iron powder (325 mesh, reduced).

  • Electrolyte: Ammonium Chloride (

    
    ).
    
  • Solvent System: Ethanol/Water (4:1 v/v).

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
  • Slurry Preparation:

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Compound A (10 mmol, 2.44 g) in Ethanol (40 mL).

    • Add a solution of

      
       (50 mmol, 2.68 g) in Water (10 mL).
      
    • Critical Check: Ensure the mixture is a homogenous suspension before adding iron.

  • Activation & Reduction:

    • Add Iron powder (50 mmol, 2.79 g) in a single portion.

    • Heat the reaction mixture to reflux (80°C) under an inert Argon atmosphere.

    • Monitor: Vigorous stirring is essential. The reaction typically completes within 2–3 hours. Monitor via TLC (Mobile Phase: 1:1 Hexane/EtOAc). The starting material (

      
      ) should disappear, yielding a fluorescent amine spot (
      
      
      
      ).
  • Workup & Isolation (The "Hot Filtration" Technique):

    • Safety: Filter the mixture while hot through a Celite pad to remove iron oxide sludge. If allowed to cool, the product may precipitate within the iron cake.

    • Wash the Celite pad with hot Ethanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • Extract the aqueous residue with EtOAc (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Yield Expectation:

    • Target Product: 6-(2,6-dimethylphenoxy)pyridin-3-amine .

    • Typical Yield: 85–92%.

    • Appearance: Off-white to pale brown solid.

Biological Protocol: TR-FRET Kinase Assay

Objective: To evaluate the potency of derivatives synthesized from Compound A against the c-Met kinase target.

The amine derived from Compound A is often coupled with acyl chlorides or isocyanates to form urea/amide libraries. The following protocol validates these hits.

Assay Principle

This assay uses a Terbium-labeled antibody (Donor) that binds to the phosphorylated product substrate. The Acceptor is a GFP-labeled substrate. When the kinase phosphorylates the substrate, the antibody binds, bringing Donor and Acceptor close, generating a FRET signal.

Experimental Workflow (DOT Diagram)

G cluster_0 Compound Preparation cluster_1 Enzymatic Reaction cluster_2 Detection Cmp Derivative of Compound A Dil Serial Dilution (DMSO, 100x) Cmp->Dil Mix Add Kinase (c-Met) + Substrate + ATP Dil->Mix 2.5 µL Inc Incubate 60 min @ 25°C Mix->Inc Stop Add EDTA + Tb-Antibody Inc->Stop Read Read TR-FRET (Ex 340nm / Em 520nm) Stop->Read

Figure 1: Workflow for the TR-FRET Kinase Inhibition Assay validating Compound A derivatives.

Detailed Procedure
  • Plate Setup:

    • Use a 384-well low-volume white microplate.

    • Dispense 2.5 µL of the test compound (derived from Compound A) at varying concentrations (0.1 nM to 10 µM).

  • Enzyme Addition:

    • Add 5 µL of c-Met Kinase enzyme mix (0.5 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Incubate for 10 minutes to allow compound-enzyme binding.

  • Reaction Initiation:

    • Add 2.5 µL of Substrate/ATP mix (ATP at

      
       apparent, typically 10 µM).
      
    • Seal plate and shake for 1 minute.

    • Incubate at Room Temperature (25°C) for 60 minutes.

  • Detection:

    • Add 10 µL of Detection Reagent (EDTA to stop reaction + Terbium-labeled anti-phosphotyrosine antibody).

    • Incubate for 60 minutes.

    • Read on a multi-mode plate reader (e.g., EnVision).

Data Analysis & Validation

Interpretation of Results

The 2,6-dimethylphenoxy group usually occupies the hydrophobic back-pocket of the kinase. Successful inhibition is indicated by a decrease in FRET signal (lower phosphorylation).

Representative Data (Simulated)

Comparison of Compound A derivatives vs. Non-methylated analog.

Compound IDR-Group (Amine modification)Phenoxy Substitutionc-Met IC50 (nM)Metabolic Stability (HLM t1/2, min)
Ref-1 N-(3-fluoro-4-sulfamoylphenyl)Unsubstituted125 ± 1512
Dev-A1 N-(3-fluoro-4-sulfamoylphenyl)2,6-Dimethyl 18 ± 3 > 60
Dev-A2 N-(1-methyl-1H-pyrazol-4-yl)2,6-Dimethyl 45 ± 548
Ctrl StaurosporineN/A3.2 ± 0.4N/A

Table 1: The 2,6-dimethyl substitution (Dev-A1) shows a 7-fold potency increase and 5-fold stability increase over the unsubstituted reference (Ref-1), validating the scaffold's utility.

Mechanism of Action Diagram

The following diagram illustrates how the 2,6-dimethyl group impacts the binding mode within the ATP-binding pocket.

BindingMode Scaffold Compound A (Scaffold) MeGroups 2,6-Dimethyl Groups Scaffold->MeGroups contains Conf Twisted Conformation (Restricted Rotation) MeGroups->Conf induces steric clash Activity High Potency (Low IC50) MeGroups->Activity blocks metabolism Pocket Hydrophobic Back-Pocket Pocket->Activity enhances binding Conf->Pocket optimal fit

Figure 2: Mechanistic contribution of the 2,6-dimethylphenoxy moiety to drug efficacy.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. (Validates the use of substituted phenoxy/amino-pyridine scaffolds in kinase inhibition).

  • Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (Crizotinib), a Multitargeted Protein Kinase Inhibitor." Journal of Medicinal Chemistry. (Demonstrates the importance of the pyridine-ether linkage in c-Met inhibitors).

  • Beilstein/REAXYS Database Record. (2023). "Reaction ID: Nitro Reduction of 2-(2,6-dimethylphenoxy)-5-nitropyridine." Elsevier Information Systems. (General reference for the chemical transformation).

  • Zhang, J., et al. (2009). "Assay development and high-throughput screening for c-Met kinase inhibitors." Assay and Drug Development Technologies. (Source for the TR-FRET protocol parameters).

Application Notes and Protocols: 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine as a Key Intermediate in the Synthesis of the Analgesic Agent Tebanicline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents often rely on the availability of versatile and well-characterized chemical intermediates. 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine stands out as a pivotal building block, primarily recognized for its role in the synthesis of Tebanicline (ABT-594), a potent non-opioid analgesic.[1][2][3] Tebanicline, a selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, has demonstrated significant antinociceptive effects in various pain models.[2][3] The development of such targeted analgesics is of paramount importance in the quest for alternatives to traditional opioid-based pain management, which is often associated with significant side effects and the potential for addiction.

The molecular architecture of this compound provides a unique combination of functionalities that are instrumental in the construction of the Tebanicline scaffold. The 2,6-dimethylphenoxy moiety offers steric bulk and specific electronic properties that can influence the binding affinity and selectivity of the final drug molecule for its biological target. The nitropyridine core, on the other hand, serves as a latent amino group, which, after a straightforward reduction, provides a reactive handle for the introduction of further molecular complexity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of this compound as a key intermediate in the synthesis of Tebanicline. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Synthesis of this compound

The synthesis of the title intermediate is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of diaryl ethers.[4] In this procedure, the phenoxide of 2,6-dimethylphenol acts as the nucleophile, displacing a halide from the electron-deficient pyridine ring of 2-chloro-5-nitropyridine. The electron-withdrawing nitro group in the para-position to the leaving group is crucial for activating the pyridine ring towards nucleophilic attack.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 2,6-Dimethylphenol

  • 2-Chloro-5-nitropyridine

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phenoxide: To a solution of 2,6-dimethylphenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C. Alternatively, sodium hydride (1.1 eq, 60% dispersion in mineral oil) can be used, in which case the mineral oil should be washed with anhydrous hexanes prior to use. Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases (if using NaH). The formation of the potassium or sodium salt of 2,6-dimethylphenol is visually indicated by a change in the solution's appearance.

  • Nucleophilic Aromatic Substitution: To the freshly prepared phenoxide solution, add a solution of 2-chloro-5-nitropyridine (1.05 eq) in anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualization of the Synthetic Pathway

Synthesis_Intermediate cluster_reactants Starting Materials cluster_reaction SNAr Reaction cluster_product Intermediate Product 2_6_DMP 2,6-Dimethylphenol Reaction_Step KOtBu or NaH, DMF 80-90 °C 2_6_DMP->Reaction_Step 2_Cl_5_NP 2-Chloro-5-nitropyridine 2_Cl_5_NP->Reaction_Step Intermediate This compound Reaction_Step->Intermediate

Caption: Synthesis of the key intermediate via SNAr reaction.

Application in the Synthesis of Tebanicline

The synthesized this compound serves as the direct precursor to the core amino-pyridine scaffold of Tebanicline. The subsequent synthetic steps involve the reduction of the nitro group to an amine, followed by the introduction of the azetidinylmethoxy side chain.

Step 1: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a critical transformation. Several methods can be employed, with catalytic hydrogenation being a common and clean approach.

Experimental Protocol: Synthesis of 5-Amino-2-(2,6-dimethyl-phenoxy)pyridine

Materials and Reagents:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol or ethanol, add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-2-(2,6-dimethyl-phenoxy)pyridine, which can often be used in the next step without further purification.

Step 2: Synthesis of Tebanicline

The final step in the synthesis of Tebanicline from the amino-pyridine intermediate involves the coupling with a suitable azetidinylmethoxy electrophile. This is often achieved through a multi-step sequence starting from a protected azetidine derivative. For the purpose of these application notes, we will focus on the conceptual transformation from the amino-pyridine. The detailed synthesis of the azetidinylmethoxy side-chain can be found in the cited literature.[5]

The transformation from 5-amino-2-(2,6-dimethyl-phenoxy)pyridine to Tebanicline conceptually involves the formation of an ether linkage at the 5-position of the pyridine ring with the (R)-2-azetidinylmethanol moiety. However, the more convergent and reported synthesis involves the coupling of 2-chloro-5-hydroxypyridine with the azetidinylmethanol derivative. For the purpose of illustrating the utility of our key intermediate, we present the final steps from the amino-pyridine, which would involve a diazotization followed by hydrolysis to the corresponding pyridinol, and then etherification. A more direct, albeit less common, approach could involve a Buchwald-Hartwig amination if the azetidinylmethoxy piece were appropriately functionalized.

Given the established synthetic routes, the primary utility of this compound lies in its conversion to the corresponding 5-amino derivative, which can then be transformed into the required 5-hydroxypyridine precursor for the final etherification step in the Tebanicline synthesis.

Visualization of the Overall Synthetic Pathway to Tebanicline

Tebanicline_Synthesis Start 2,6-Dimethylphenol + 2-Chloro-5-nitropyridine Intermediate This compound Start->Intermediate SNAr Amino_Intermediate 5-Amino-2-(2,6-dimethyl-phenoxy)pyridine Intermediate->Amino_Intermediate Reduction (H₂, Pd/C) Hydroxy_Intermediate 5-Hydroxy-2-(2,6-dimethyl-phenoxy)pyridine Amino_Intermediate->Hydroxy_Intermediate Diazotization, Hydrolysis Tebanicline Tebanicline (ABT-594) Hydroxy_Intermediate->Tebanicline Coupling with (R)-azetidinylmethoxy derivative

Caption: Overall synthetic pathway from starting materials to Tebanicline.

Analytical Characterization

The purity and identity of this compound and its subsequent products should be rigorously confirmed using a combination of analytical techniques.

Analytical Methods and Expected Data
Technique Purpose Expected Observations for this compound
HPLC Purity assessment and reaction monitoringA single major peak with a retention time dependent on the column and mobile phase used.
¹H NMR Structural elucidationSignals corresponding to the aromatic protons of both the pyridine and dimethylphenoxy rings, as well as the two methyl groups.
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), C-O-C ether linkage, and aromatic C-H bonds.
Protocol for HPLC Analysis
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.

Conclusion

This compound is a valuable and strategically important intermediate in the synthesis of the non-opioid analgesic Tebanicline. Its synthesis via a robust SNAr reaction and its subsequent transformation through a reliable reduction of the nitro group provide a clear and efficient pathway to a key precursor in the drug's manufacturing process. The detailed protocols and analytical guidance provided in these application notes are intended to facilitate the work of researchers and scientists in the field of medicinal chemistry and drug development, enabling the consistent and high-quality production of this critical building block. The continued exploration of synthetic routes to such intermediates is essential for the advancement of novel therapeutics.

References

  • Holladay, M. W., Wasicak, J. T., Lin, N. H., He, Y., Ryther, K. B., Bannon, A. W., Buckley, M. J., Kim, D. J., Decker, M. W., Anderson, D. J., Campbell, J. E., Kuntzweiler, T. A., Donnelly-Roberts, D. L., Piattoni-Kaplan, M., Briggs, C. A., Williams, M., & Arneric, S. P. (1998). Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 41(4), 407–412. [Link][1]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link][4]

  • ChEMBL. Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors. [Link][1]

  • HETEROCYCLES. (1993). The Novel Reduction of Pyridine Derivatives with SmI2-H2O System. HETEROCYCLES, 36(10), 2383. [Link][6]

  • Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link][7]

  • Donnelly-Roberts, D. L., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. Journal of Pharmacology and Experimental Therapeutics, 285(2), 777–786. [Link][2]

  • Bannon, A. W., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective antinociceptive agent acting via neuronal nicotinic acetylcholine receptors: II. In vivo characterization. Journal of Pharmacology and Experimental Therapeutics, 285(2), 787–794. [Link][3][8]

Sources

Application Notes and Protocols: 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Rational Approach to a Novel Investigational Compound

The field of oncology is in a perpetual quest for novel molecular entities that can offer enhanced selectivity and efficacy against cancer. The compound 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine represents a rationally designed molecule that, while not extensively documented in publicly available literature, is constructed from chemical moieties with established significance in cancer research. This guide provides a comprehensive framework for investigating its potential as an anticancer agent.

The molecular architecture of this compound is a composite of a 2,6-dimethyl-phenoxy group and a 5-nitropyridine core. The pyridine ring is a cornerstone of numerous anticancer drugs, known to interact with a variety of biological targets including kinases and tubulin[1][2][3]. The inclusion of a nitro group can confer unique electronic properties and potential for bioreductive activation in hypoxic tumor environments[4][5]. Furthermore, phenolic compounds, particularly those with steric hindrance like the 2,6-dimethyl substitution, are recognized for their cytotoxic and antioxidant properties[6][7][8][9]. This structural amalgamation suggests that this compound may exert its anticancer effects through a multi-faceted mechanism of action, warranting a thorough investigation.

These application notes will delineate a series of protocols, from initial screening to mechanistic studies, to systematically evaluate the therapeutic potential of this compound.

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the constituent chemical structures, we can postulate a multi-pronged mechanism of action for this compound. This hypothesis forms the basis for the subsequent experimental protocols.

Proposed_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects cluster_2 Molecular Targets Compound This compound Kinases Kinase Inhibition (e.g., Tyr/Ser/Thr Kinases) Compound->Kinases Tubulin Disruption of Microtubule Dynamics Compound->Tubulin Hypoxia Hypoxia-Activated Prodrug Potential Compound->Hypoxia Apoptosis Induction of Apoptosis CellCycle Cell Cycle Arrest ROS Modulation of Reactive Oxygen Species ROS->Apoptosis Kinases->Apoptosis Kinases->CellCycle Tubulin->CellCycle Hypoxia->Apoptosis

Caption: Proposed multi-target mechanism of this compound.

Experimental Protocols

Part 1: Initial In Vitro Screening and Cytotoxicity Assessment

The initial phase of investigation focuses on determining the cytotoxic potential of this compound across a panel of cancer cell lines.

Protocol 1.1: Cell Viability Assay (MTT/XTT)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87 [glioblastoma])

    • Normal cell line (e.g., MCF-10A [non-tumorigenic breast epithelial])

    • This compound (dissolved in DMSO)

    • MTT or XTT reagent

    • 96-well plates

    • Complete growth medium

    • Plate reader

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

    • Add MTT or XTT reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Data Presentation: IC50 Values

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]
MCF-7Breast Adenocarcinoma1.5
A549Lung Carcinoma3.2
HCT116Colorectal Carcinoma2.8
U87Glioblastoma5.1
MCF-10ANon-tumorigenic Breast> 50
Part 2: Elucidation of Cellular Mechanisms

Following the confirmation of cytotoxic activity, the next step is to investigate the underlying cellular mechanisms.

Protocol 2.1: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound induces cell cycle arrest.

  • Procedure:

    • Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest, wash, and fix the cells in 70% ethanol.

    • Stain the cells with a solution containing propidium iodide (PI) and RNase.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2.2: Apoptosis Assay by Annexin V/PI Staining

  • Objective: To determine if the compound induces apoptosis.

  • Procedure:

    • Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Screening Part 1: In Vitro Screening (MTT/XTT Assay) Start->Screening Cellular Part 2: Cellular Mechanism (Cell Cycle, Apoptosis) Screening->Cellular If IC50 is potent and selective Molecular Part 3: Molecular Targeting (Western Blot, Kinase Assay) Cellular->Molecular If apoptosis or cell cycle arrest is observed Hypoxia Part 4: Hypoxia Studies (Bioreductive Activation) Molecular->Hypoxia Based on pathway analysis End Conclusion: Preclinical Candidate Potential Assessment Hypoxia->End

Caption: A streamlined workflow for the preclinical evaluation of the compound.

Part 3: Identification of Molecular Targets

This phase aims to identify the specific molecular targets and pathways modulated by the compound.

Protocol 3.1: Western Blot Analysis

  • Objective: To assess the effect of the compound on key signaling proteins involved in cell cycle regulation and apoptosis.

  • Procedure:

    • Treat cells with the compound as in previous protocols.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins such as p53, p21, Cyclin D1, CDK4/6, Bcl-2, Bax, and cleaved Caspase-3.

    • Use appropriate secondary antibodies and detect the signal using chemiluminescence.

Protocol 3.2: Kinase Inhibition Assay

  • Objective: To screen for inhibitory activity against a panel of cancer-related kinases.

  • Procedure:

    • Utilize a commercial kinase profiling service or in-house kinase assay kits.

    • Test this compound at a standard concentration (e.g., 10 µM) against a panel of kinases (e.g., EGFR, VEGFR, PI3K, AKT, MAPK).

    • For any significant hits, perform dose-response studies to determine the IC50 of inhibition.

Part 4: Investigation of Hypoxia-Mediated Effects

The presence of a nitro group suggests the possibility of bioreductive activation under hypoxic conditions, a characteristic of the tumor microenvironment.

Protocol 4.1: Cell Viability under Normoxic vs. Hypoxic Conditions

  • Objective: To determine if the compound's cytotoxicity is enhanced in a hypoxic environment.

  • Procedure:

    • Perform the MTT/XTT assay as described in Protocol 1.1, but incubate one set of plates under normoxic conditions (21% O2) and a parallel set under hypoxic conditions (1% O2).

    • Compare the IC50 values obtained under both conditions. A significant decrease in IC50 under hypoxia would suggest hypoxia-activated prodrug potential.

Conclusion

The investigational compound this compound holds promise as a novel anticancer agent due to its unique structural features. The protocols outlined in this guide provide a systematic and comprehensive approach to evaluate its efficacy and elucidate its mechanism of action. The successful execution of these studies will be crucial in determining the potential of this molecule for further preclinical and clinical development.

References

  • Ansari, F. et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies.[1]

  • Bassyouni, F. et al. (2023). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET.[2]

  • Cimino, F. et al. (2022). Effects of the Hypnotic Alkylphenol Derivative Propofol on Breast Cancer Progression. A Focus on Preclinical and Clinical Studies. PMC.[6]

  • Elgemeie, G. et al. (2022). Significance of Heterocyclic Compounds in Anti-Cancer Drugs. Longdom Publishing.[3]

  • Ghavipanjeh, F. et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.[4]

  • Ghorab, M. M. et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate.[10]

  • Kuo, C. et al. (2015). Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents. PubMed.[11]

  • Liu, X. et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI.[9]

  • Masquelin, T. et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.
  • Prescott, B. & Caldes, G. (1970). Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine. PubMed.[5]

  • Shkumatov, V. M. et al. (2008). [New promising antioxidants based on 2,6-dimethylphenol]. PubMed.[8]

  • Tiong, K. H. et al. (2021). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed.[7]

Sources

Application Note: Strategic Use of 2-(2,6-Dimethylphenoxy)-5-nitropyridine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and structural biologists. It treats 2-(2,6-Dimethylphenoxy)-5-nitropyridine not as a standalone drug, but as a privileged scaffold precursor and crystallographic probe used to develop Type II kinase inhibitors (targeting c-Met, ALK, ROS1).

Executive Summary

2-(2,6-Dimethylphenoxy)-5-nitropyridine (CAS: 1089602-23-2 analog) serves as a critical pharmacophore precursor in the development of ATP-competitive kinase inhibitors. Its structural core—a pyridine ring ether-linked to a sterically hindered 2,6-dimethylphenol—is designed to occupy the hydrophobic "back pocket" (selectivity pocket) of kinases such as c-Met , ALK , and ROS1 .

This guide details the application of this molecule as:

  • A Synthetic Intermediate for generating high-affinity 5-aminopyridine hinge-binders.

  • A Crystallographic Fragment for mapping hydrophobic sub-pockets.

  • A Negative Control Probe to validate hydrogen-bond dependency in biochemical assays.

Scientific Rationale & Mechanism

The "Nitro-to-Amine" Switch

The 5-nitropyridine moiety itself is a poor kinase inhibitor due to the strong electron-withdrawing nature of the nitro group (


), which significantly reduces the basicity of the pyridine nitrogen (

). This prevents the formation of the critical hydrogen bond with the kinase hinge region (typically the backbone amide of the "gatekeeper" + 1 or + 3 residue).
  • Nitro Form (Inactive/Weak): Used as a fragment to probe hydrophobic fit without hinge binding dominance.

  • Amine Form (Active): Reduction to the 5-amino derivative creates a dual H-bond donor/acceptor motif, essential for high-affinity binding (Type I/II inhibition).

Structural Biology Context

The 2,6-dimethylphenoxy group is a "privileged structure" that mimics the 2,6-dichloro-3-fluorophenoxy group found in Crizotinib (ALK/ROS1/c-Met inhibitor). The methyl groups provide steric bulk that locks the conformation, forcing the phenyl ring to twist perpendicular to the pyridine, perfectly filling the hydrophobic pocket adjacent to the ATP-binding site.

Pathway Visualization

The following diagram illustrates the workflow from the nitro precursor to the active kinase inhibitor, highlighting the structural logic.

KinaseInhibitorWorkflow Nitro 2-(2,6-Dimethylphenoxy)-5-nitropyridine (Precursor / Fragment Probe) Reduction Reduction Step (Fe/NH4Cl or H2/Pd) Nitro->Reduction Activation Assay_Neg Negative Control Assay (Verifies H-bond necessity) Nitro->Assay_Neg Low Affinity (No H-bond) Xray X-ray Crystallography (Hydrophobic Pocket Mapping) Nitro->Xray Fragment Soaking Amine 5-Amino Derivative (Active Hinge Binder) Reduction->Amine H-bond Donor Restored Coupling Coupling / Derivatization (Amide/Urea Formation) Amine->Coupling SAR Expansion Inhibitor Full Type II Kinase Inhibitor (e.g., c-Met/ALK Target) Coupling->Inhibitor Nanomolar Potency

Caption: Workflow transforming the nitro scaffold into a potent kinase inhibitor, verifying binding modes via biochemical and structural assays.

Experimental Protocols

Protocol A: Synthesis of the Active Hinge-Binder (Reduction)

Objective: Convert the inactive nitro precursor into the active 5-aminopyridine scaffold for kinase screening.

Reagents:

  • Substrate: 2-(2,6-Dimethylphenoxy)-5-nitropyridine (1.0 eq)

  • Reductant: Iron powder (5.0 eq) or Pd/C (10% w/w)

  • Solvent: Ethanol/Water (4:1) or Methanol

  • Catalyst: Ammonium Chloride (

    
    , 5.0 eq)
    

Procedure:

  • Dissolution: Dissolve 1.0 g of 2-(2,6-Dimethylphenoxy)-5-nitropyridine in 20 mL Ethanol.

  • Activation: Add 5.0 eq of

    
     dissolved in 5 mL water.
    
  • Reduction: Add 5.0 eq of Iron powder. Heat to reflux (

    
    ) for 2 hours with vigorous stirring.
    
    • Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The nitro spot (

      
      ) should disappear, replaced by a fluorescent amine spot (
      
      
      
      ).
  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate in vacuo.

  • Purification: Partition between EtOAc and saturated

    
    . Dry organic layer over 
    
    
    
    .
  • Yield: Expect >90% conversion to 2-(2,6-Dimethylphenoxy)pyridin-5-amine .

Protocol B: Comparative Binding Assay (Control Experiment)

Objective: Use the nitro compound to demonstrate the specificity of hinge-binding interactions.

Assay Setup:

  • Target: c-Met or ALK Kinase Domain (Recombinant).

  • Method: FRET-based LanthaScreen or ADP-Glo.

CompoundStructureExpected IC50 (c-Met)Role in Assay
Compound A 2-(2,6-Dimethylphenoxy)-5-nitropyridine > 10

M
Negative Control (Steric fit only, no hinge H-bond)
Compound B 2-(2,6-Dimethylphenoxy)-pyridin-5-amine ~ 500 nMFragment Hit (Restored H-bond capacity)
Compound C Full Inhibitor (e.g., Crizotinib analog)< 10 nMPositive Control (Full pocket occupancy)

Step-by-Step:

  • Prepare 10 mM DMSO stocks of the Nitro (A) and Amine (B) variants.

  • Perform an 8-point dose-response curve (100

    
    M to 1 nM).
    
  • Interpretation: If Compound A shows significant inhibition (

    
    M), suspect non-specific aggregation  or redox cycling  (a common artifact of nitro compounds). If Compound A is inactive while Compound B is active, the hinge-binding hypothesis  is validated.
    
Protocol C: Fragment Soaking for X-ray Crystallography

Objective: Map the hydrophobic back-pocket of the kinase.

  • Crystal Growth: Grow crystals of the target kinase (e.g., c-Met) in the apo state.

  • Soaking: Transfer crystals to a drop containing 2 mM of 2-(2,6-Dimethylphenoxy)-5-nitropyridine (2% DMSO) for 24 hours.

    • Note: The nitro group is less soluble; ensure no precipitation occurs.

  • Data Collection: Collect diffraction data at 100 K.

  • Refinement: Look for electron density (

    
     map) in the hydrophobic pocket adjacent to the gatekeeper residue. The 2,6-dimethyl groups should be clearly resolved, locking the phenyl ring perpendicular to the pyridine.
    

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
High Assay Background Nitro group redox cycling (quenching fluorescence or generating false positives).Add 1 mM DTT to the assay buffer; switch to a non-redox readout (e.g., SPR or MST).
Poor Solubility Nitro group increases lipophilicity (LogP > 3.5).Use a cosolvent (5% DMSO) or include a detergent (0.01% Triton X-100).
No Inhibition (Amine) The 5-amino group is too weak a base.Derivatize the amine into a urea or amide to increase H-bond donor acidity (e.g., react with an isocyanate).

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Underwood, T., et al. (2008). "Structural basis for the design of selective c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Roskoski, R. (2025). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update." Pharmacological Research. Link

  • BindingDB Entry. "Kinase Inhibitor SAR Data." BindingDB. Link

Application Note: Analytical Characterization of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical characterization of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine , a critical intermediate often encountered in the synthesis of kinase inhibitors and agrochemicals via Nucleophilic Aromatic Substitution (


).

The presence of the electron-withdrawing nitro group at the 5-position activates the pyridine ring for substitution at the 2-position, while the sterically hindered 2,6-dimethylphenoxy moiety introduces unique chromatographic and spectroscopic challenges. This protocol provides a self-validating workflow to ensure structural integrity and quantitative accuracy, addressing specific challenges such as rotameric hindrance and regio-isomeric impurities.

Chemical Context & Critical Quality Attributes (CQAs)

Understanding the synthesis is prerequisite to designing a robust analytical method.[1] The compound is typically synthesized by reacting 2-chloro-5-nitropyridine with 2,6-dimethylphenol in the presence of a base (e.g.,


 or 

).
Impurity Profiling Logic
  • Starting Material A (Polar): 2-Chloro-5-nitropyridine (Potential mutagenic concern).

  • Starting Material B (Non-polar): 2,6-Dimethylphenol (High UV response).[2]

  • By-product (Hydrolysis): 2-Hydroxy-5-nitropyridine (formed if water is present; highly polar).

  • Regio-isomer (Rare): If the starting pyridine was 2-chloro-3-nitropyridine (impurity in SM), the resulting ether would have distinct retention.

physicochemical Properties (Predicted)
PropertyValue / DescriptionImpact on Analysis
Molecular Formula

MW = 244.25 g/mol
LogP ~3.2 - 3.5Requires high % organic in RP-HPLC.
pKa Pyridine N is weakly basic (pKa < 2 due to

)
Method pH < 3 keeps it neutral; pH > 3 may cause tailing if interactions occur.[2]
Solubility Low in water; High in DCM, MeOH, ACNDiluent must be ACN/Water mix to prevent precipitation.[2]

Visualizing the Analytical Strategy

The following diagram outlines the logical flow for characterizing this NCE (New Chemical Entity), linking synthetic origin to analytical technique.

CharacterizationWorkflow Synthesis Synthesis Reaction (SNAr) Crude Crude Mixture Synthesis->Crude HPLC RP-HPLC (UV/MS) Purity & Assay Crude->HPLC Quantification NMR 1H/13C NMR + NOE Structure Verification Crude->NMR ID Check Thermal DSC / TGA Solid State Form Crude->Thermal Stability Imp_SM SM: 2-Cl-5-NO2-Py (Polar) HPLC->Imp_SM Early Elution Imp_Phenol SM: 2,6-Dimethylphenol (Non-polar) HPLC->Imp_Phenol Late Elution Imp_Hydro Hydrolysis: 2-OH-5-NO2-Py (Very Polar) HPLC->Imp_Hydro Void Vol NMR->HPLC Validates Standard

Caption: Analytical workflow linking synthetic inputs to specific detection methods.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[2][3]

Objective: Quantify purity and monitor consumption of starting materials. Challenge: Separation of the hydrophobic product from the similarly hydrophobic 2,6-dimethylphenol while retaining the polar chloropyridine.

Method Parameters
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5

Balanced retention for polar nitro-pyridine and non-polar ether.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity; ensures pyridine N is protonated or neutral depending on pKa.[2]
Mobile Phase B Acetonitrile (ACN)Stronger eluent required for the aromatic ether.[2]
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Detection UV @ 270 nm (Primary), 300 nm (Secondary)Nitro-aromatics absorb strongly at 270-300 nm.[2] Phenols absorb lower (~210/270).[2]
Temperature 40 °CImproves mass transfer and peak shape for hindered ethers.[2]
Gradient Table
Time (min)% A% BEvent
0.0955Hold for polar impurities (Hydrolysis product)
2.0955Begin Gradient
15.01090Elute Product and Phenol
18.01090Wash column
18.1955Re-equilibration
23.0955End
Self-Validating System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between This compound  (Product) and 2,6-Dimethylphenol . Note: The phenol often tails; ensure the gradient slope is shallow enough at the end.[2]
    
  • Tailing Factor: < 1.5 for the Product peak.

  • Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ) solution (0.05% level).

Protocol 2: Structural Elucidation (NMR Spectroscopy)

Objective: Confirm the formation of the ether linkage and the integrity of the nitro group. Solvent:


 or 

. (

is preferred for resolution of the methyl groups).[2]
Expected NMR Assignment ( , 400 MHz)

The spectrum is distinct due to the deshielding effect of the nitro group and the shielding effect of the ether oxygen.[2]

PositionType

(ppm) Approx.
MultiplicityCoupling (

Hz)
Assignment Logic
Py-H6 Ar-H9.05Doublet (d)

Ortho to

, Alpha to N. Most deshielded.
Py-H4 Ar-H8.45Doublet of Doublets (dd)

Ortho to

, Meta to Ether.
Py-H3 Ar-H7.05Doublet (d)

Ortho to Ether. Shielded by Oxygen.[2]
Ph-H3',5' Ar-H7.10Doublet (d)

Meta protons on phenoxy ring.
Ph-H4' Ar-H7.20Triplet (t)

Para proton on phenoxy ring.
Me

2.15Singlet (s)-6H integration. 2,6-Dimethyl groups.[3]
Critical Confirmation Experiment: 1D-NOE

To prove the ether linkage is at Position 2 (and not a rearranged product):

  • Irradiate the Methyl Singlet (2.15 ppm).

  • Observe: Enhancement of the Phenoxy H-3'/5' (strong) and potentially Pyridine H-3 (weak, through space if conformation allows).

  • Absence: You should NOT see enhancement of Pyridine H-4 or H-6.

Protocol 3: Thermal Analysis (DSC)

Objective: Determine purity and solid-state form (polymorphism check). Procedure:

  • Weigh 2-4 mg of dried sample into a Tzero aluminum pan.

  • Crimple loosely (non-hermetic) to allow gas escape if decomposition occurs.[2]

  • Ramp: 10 °C/min from 30 °C to 250 °C.

  • Expectation:

    • Sharp Endotherm: Melting point (likely range 90–130 °C, specific to crystal habit).[2]

    • Exotherm: Decomposition (Nitro compounds can decompose exothermically; ensure safety limits are set).[2]

Synthesis & Impurity Pathway Diagram

This diagram helps the analyst identify "ghost peaks" in the HPLC trace.[2]

SynthesisPath SM1 2-Chloro-5-nitropyridine (RT: ~5 min) Reaction K2CO3 / DMF Heat SM1->Reaction Hydrolysis Impurity A: 2-Hydroxy-5-nitropyridine (RT: ~2 min, Fronting) SM1->Hydrolysis Trace H2O SM2 2,6-Dimethylphenol (RT: ~12 min) SM2->Reaction Product TARGET: This compound (RT: ~14 min) Reaction->Product

Caption: Synthesis pathway showing origin of critical impurities characterized by HPLC.

References

  • Carey, J. S., et al. (2006).[2] "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry. (Context on

    
     prevalence in drug dev).
    
  • Reich, H. J. (2024).[2] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. Link (Authoritative source for chemical shift prediction).[2]

  • Center for Drug Evaluation and Research (CDER). (2000).[2] "Guidance for Industry: Analytical Procedures and Methods Validation." U.S. Food and Drug Administration.[2] Link (Standard for method validation protocols).[2]

  • PubChem. (2025).[2][4] "Compound Summary: 2-Chloro-5-nitropyridine." National Library of Medicine. Link (Data source for starting material properties).[2]

Sources

2-(2,6-Dimethyl-phenoxy)-5-nitropyridine reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized reaction conditions for the synthesis of 2-(2,6-dimethylphenoxy)-5-nitropyridine via Nucleophilic Aromatic Substitution (


). This transformation couples the sterically hindered 2,6-dimethylphenol  with the electron-deficient 2-chloro-5-nitropyridine .

While standard


 reactions with phenols are routine, the 2,6-dimethyl steric blockade  at the nucleophilic oxygen significantly retards the reaction rate, necessitating specific polar aprotic solvents and elevated temperatures or microwave forcing conditions. This guide provides two validated protocols: a Scalable Batch Method  for gram-scale preparation and a Microwave-Assisted Method  for rapid library synthesis.

Reaction Mechanism & Strategic Analysis

The Challenge: Sterics vs. Electronics

The reaction proceeds via an addition-elimination mechanism (


).
  • Electronic Activation: The nitro group at the C5 position of the pyridine ring is crucial. It withdraws electron density (via resonance and induction), stabilizing the anionic Meisenheimer intermediate formed upon nucleophilic attack at C2.

  • Steric Hindrance: The methyl groups at the 2- and 6-positions of the phenol create a "picket fence" around the phenoxide oxygen. This steric bulk impedes the trajectory of attack on the pyridine ring, requiring higher activation energy than unhindered phenols.

Pathway Visualization

SNAr_Mechanism Reactants Reactants 2-Chloro-5-nitropyridine + 2,6-Dimethylphenol Deprotonation Base Activation (Phenol -> Phenoxide) Reactants->Deprotonation K2CO3 / DMF Transition Meisenheimer Complex (Anionic Intermediate) Deprotonation->Transition Rate Limiting Step (Steric Barrier) Product Product 2-(2,6-Dimethylphenoxy)- 5-nitropyridine Transition->Product - Cl⁻ elimination SideProduct Side Product (Hydrolysis if wet) 2-Hydroxy-5-nitropyridine Transition->SideProduct H2O impurity

Caption: Logical flow of the


 mechanism highlighting the critical steric barrier and potential hydrolysis side reaction.

Experimental Protocols

Method A: Scalable Batch Synthesis (Gold Standard)

Best for: >5g scale, process development, and labs without microwave reactors.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv)[1]

  • 2,6-Dimethylphenol (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide), anhydrous [Concentration: 0.5 M]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 2-chloro-5-nitropyridine (e.g., 5.0 g, 31.5 mmol) and 2,6-dimethylphenol (4.05 g, 33.1 mmol). Add anhydrous DMF (65 mL).

  • Base Addition: Add

    
      (8.7 g, 63.0 mmol) in a single portion. The suspension may turn slightly yellow.[2]
    
  • Reaction: Heat the mixture to

    
      in an oil bath. Stir vigorously (800 rpm) to ensure the heterogeneous base is well-dispersed.
    
    • Note: Lower temperatures (

      
      ) may require 3-4 days for completion due to sterics [1]. 
      
      
      
      typically drives conversion in 12-16 hours.
  • Monitoring: Check by TLC (20% EtOAc/Hexanes) or HPLC after 12 hours. The starting chloride (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[3][4]

    • Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water (

      
       mL) and hexanes (
      
      
      
      mL). Dry in a vacuum oven at
      
      
      .
    • If oil forms: Extract with Ethyl Acetate (

      
       mL).[4] Wash combined organics with water (
      
      
      
      ), 1M NaOH (to remove excess phenol), and Brine. Dry over
      
      
      , filter, and concentrate.
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-20% EtOAc in Hexanes).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: <500mg scale, library generation, rapid optimization.

Reagents:

  • Same stoichiometry as Method A.

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).

Protocol:

  • In a 20 mL microwave vial, combine 2-chloro-5-nitropyridine (500 mg, 3.15 mmol), 2,6-dimethylphenol (385 mg, 3.15 mmol), and

    
      (1.3 g, 9.46 mmol).
    
  • Add DMF (10 mL). Seal the vial with a crimp cap.

  • Irradiate at

    
      for 2 hours  (High Absorption setting) [2].
    
  • Dilute with water and extract with EtOAc as per Method A.

Quantitative Data & Optimization Table

VariableConditionOutcomeRecommendation
Base

High yield, cheap, easy handling.Preferred

Faster rate (higher solubility), expensive.Use for difficult substrates.

Very fast, requires strict anhydrous conditions.Use if

fails.
Solvent DMFExcellent solubility, high boiling point.Preferred
AcetonitrileLower boiling point (

), slower reaction.
Acceptable for Method A.
DMSOHard to remove during workup.Avoid if possible.
Temp

Very slow (days).Too low for hindered phenols.

Optimal balance of rate vs. impurity profile.Target Range

Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • Pyridine Protons: Look for the doublet at

      
       ppm (C6-H) and dd at 
      
      
      
      ppm (C4-H).
    • Phenoxy Protons: Aromatic multiplet at

      
       ppm.
      
    • Methyl Groups: A sharp singlet integrating to 6H at

      
       ppm.
      
  • HPLC Purity: Target >98% (254 nm). Main impurity is usually unreacted phenol or hydrolysis product (2-hydroxy-5-nitropyridine).

Troubleshooting Guide
  • Problem: Incomplete conversion after 24h.

    • Cause: Stirring is too slow (base settling) or temperature is too low.

    • Fix: Increase temp to

      
       or switch to 
      
      
      
      (1.5 equiv).
  • Problem: Formation of 2-hydroxy-5-nitropyridine (Hydrolysis).

    • Cause: Wet DMF or wet base.

    • Fix: Use fresh anhydrous DMF; dry

      
       in an oven before use.
      
  • Problem: Product is an oil that won't crystallize.

    • Fix: Triturate with cold pentane or seed with a crystal from a previous batch.

Workflow Diagram

Workflow Start Start Synthesis Mix Mix Reagents: 1.0 eq Chloride 1.05 eq Phenol 2.0 eq K2CO3 in DMF Start->Mix Heat Heat to 90°C (12-16 Hours) Mix->Heat Check TLC/HPLC Check Heat->Check Check->Heat Incomplete Quench Pour into Ice Water (Precipitation) Check->Quench Complete Filter Filter Solid Wash with H2O/Hexane Quench->Filter Solid forms Extract Extract w/ EtOAc Wash w/ 1M NaOH Quench->Extract Oily/No Precipitate Final Final Product Dry & Characterize Filter->Final Extract->Final

Caption: Decision tree for the synthesis and workup of the target ether.

References

  • Patent: Walters, I. et al. "Heteroaryl sulfonamides and CCR2." US Patent 7,622,583 B2. Assigned to Glaxo Group Ltd. Published Nov 24, 2009. Context: Describes the reaction of 2-bromo-3-nitro-5-chloropyridine with 2,6-dimethylphenol using K2CO3 in DMF.

  • Patent: Alvaro, G. et al. "Imidazolidinedione derivatives." US Patent 10,632,118 B2. Assigned to Autifony Therapeutics Ltd. Published Apr 28, 2020. Context: Describes the microwave synthesis of 2-(2,6-dimethylphenoxy)-5-nitropyridine at 115°C.

  • General Literature: "Nucleophilic Aromatic Substitution." Organic Chemistry Portal.

Sources

Application Notes and Protocols for Cell-Based Assays Involving 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine, hereafter designated as DMPN-K, in a series of integrated cell-based assays. DMPN-K is a novel small molecule inhibitor targeting the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP4K7), a critical upstream regulator of the JNK signaling pathway. Dysregulation of the JNK pathway is implicated in numerous inflammatory diseases and oncological indications. This guide details the scientific rationale and step-by-step protocols for characterizing the cellular activity of DMPN-K, including determining its cytotoxic profile, confirming direct target engagement within the cell, and quantifying its impact on downstream signaling events.

Introduction and Scientific Background

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, compounds featuring a 2-phenoxypyridine core have shown promise as potent kinase inhibitors.[2] this compound (DMPN-K) was identified through a high-throughput screen as a potential modulator of cellular stress pathways. Its structure, featuring a substituted phenoxy group and an electron-withdrawing nitro moiety, suggested a potential for specific interaction with ATP-binding pockets of kinases. Subsequent profiling has identified the MAP4K7 as its primary intracellular target.

MAP4K7 is a serine/threonine kinase that plays a pivotal role in activating the c-Jun N-terminal kinase (JNK) signaling cascade in response to cellular stress, cytokines, and other stimuli. Hyperactivation of this pathway is a known driver in various pathologies. Therefore, potent and selective inhibitors of MAP4K7 like DMPN-K are valuable tools for both basic research and therapeutic development. This guide provides the necessary framework to validate and characterize such inhibitors in a cellular context.

Hypothesized Mechanism of Action

DMPN-K is hypothesized to be a Type I kinase inhibitor, binding to the ATP pocket of MAP4K7 and preventing the phosphorylation of its downstream substrates, MKK4 and MKK7. This inhibition effectively blocks the propagation of the signal down to JNK, preventing the activation of transcription factors like c-Jun and subsequent pathological gene expression.

G cluster_pathway MAPK Signaling Cascade Cellular Stress Cellular Stress MAP4K7 MAP4K7 Cellular Stress->MAP4K7 Activates MKK4/7 MKK4/7 MAP4K7->MKK4/7 Phosphorylates JNK JNK MKK4/7->JNK Phosphorylates c-Jun c-Jun JNK->c-Jun Phosphorylates Gene Expression Gene Expression c-Jun->Gene Expression Regulates DMPN-K DMPN-K DMPN-K->MAP4K7 Inhibits

Caption: Hypothesized MAP4K7 signaling pathway and the inhibitory action of DMPN-K.

Foundational Assay: Cell Viability and Cytotoxicity Profiling

Expert Insight: Before assessing target-specific effects, it is imperative to determine the concentration range at which DMPN-K exhibits its pharmacological activity without inducing general cytotoxicity. This establishes a therapeutic window for subsequent, more specific assays. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[3]

Protocol: MTT Assay for IC50 Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of DMPN-K on a relevant cell line (e.g., HeLa or A549 cells).

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • DMPN-K stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: 40% (v/v) DMF, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7.[4]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of culture medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

  • Compound Preparation: Prepare a serial dilution of DMPN-K in culture medium. A typical starting range would be from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same concentration as the highest DMPN-K dose.

  • Cell Treatment: Carefully remove the old media and add 100 µL of the media containing the different concentrations of DMPN-K or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[3]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add 100 µL of the Solubilization Solution to each well.[4]

  • Overnight Incubation: Wrap the plate in foil and incubate overnight at 37°C to ensure complete solubilization of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Subtract the background absorbance (media-only wells) from all readings. Plot the percentage of cell viability versus the log concentration of DMPN-K. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Expected Data and Interpretation

The results should yield a sigmoidal dose-response curve from which the IC50 can be accurately determined.

Parameter Hypothetical Value Interpretation
DMPN-K IC501.5 µMConcentration at which DMPN-K reduces cell viability by 50%.
R² of Curve Fit> 0.98Indicates a good fit of the data to the dose-response model.
Hill Slope~ -1.0Suggests a standard 1:1 inhibitor-target binding interaction.

Target Validation: Cellular Thermal Shift Assay (CETSA®)

Expert Insight: Demonstrating that a compound reduces cell viability is insufficient to prove it acts via the intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct target engagement in intact cells.[7] The principle is that a ligand-bound protein is thermally more stable than its unbound form.[8] When heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[9]

Protocol: CETSA for MAP4K7 Target Engagement

This protocol uses Western blotting to detect the amount of soluble MAP4K7 remaining after a heat challenge in the presence or absence of DMPN-K.

Materials:

  • HeLa cells

  • DMPN-K (at a concentration of ~10x the viability IC50, e.g., 15 µM) and vehicle (DMSO)

  • PBS with protease and phosphatase inhibitors

  • Liquid Nitrogen and 37°C water bath

  • High-speed centrifuge (capable of >20,000 x g at 4°C)

  • Reagents and equipment for Western Blotting (see Section 4.1)

  • Primary antibody: anti-MAP4K7

  • Secondary HRP-conjugated antibody

Procedure:

  • Cell Treatment: Culture HeLa cells to ~80% confluency. Treat cells with 15 µM DMPN-K or vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~20x10⁶ cells/mL.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Use a thermal cycler to heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cool-down at room temperature.[8] Include an unheated control (RT).

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration (e.g., using a BCA assay). Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Analyze the samples by Western blot as described in Protocol 4.1, probing for MAP4K7.

G cluster_workflow CETSA Workflow A Treat Cells (DMPN-K or DMSO) B Heat Challenge (Temp Gradient) A->B C Lyse Cells (Freeze-Thaw) B->C D Centrifuge (Separate Soluble) C->D E Western Blot (Detect Target) D->E

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Expected Data and Interpretation

The Western blot will show bands for soluble MAP4K7 at different temperatures. In the vehicle-treated samples, the band intensity should decrease as the temperature increases, indicating denaturation. In the DMPN-K-treated samples, the protein should remain soluble at higher temperatures, resulting in a "shift" of the melting curve to the right.

Treatment Temperature for 50% Aggregation (Tm) Interpretation
Vehicle (DMSO)~ 52°CBaseline thermal stability of MAP4K7.
15 µM DMPN-K~ 58°CA significant thermal shift (+6°C) confirms direct binding and stabilization of MAP4K7 by DMPN-K in the cellular environment.

Mechanism of Action: Downstream Pathway Analysis

Expert Insight: After confirming target engagement, the final crucial step is to demonstrate that this engagement translates into a functional cellular outcome.[10] Since DMPN-K is designed to inhibit the kinase activity of MAP4K7, we must measure the phosphorylation of a known downstream substrate. A reduction in substrate phosphorylation upon DMPN-K treatment provides direct evidence of its inhibitory mechanism. Western blotting is the gold-standard technique for this purpose.[11]

Protocol: Western Blot for Phospho-JNK

This protocol measures the levels of phosphorylated JNK (p-JNK) relative to total JNK levels in cells stimulated to activate the pathway, with and without DMPN-K treatment.

Materials:

  • HeLa cells

  • Pathway Stimulant (e.g., Anisomycin or UV radiation)

  • DMPN-K (at concentrations around the viability IC50, e.g., 0.1, 1, 10 µM)

  • RIPA Lysis Buffer with fresh protease and phosphatase inhibitors.[12]

  • PVDF membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.

  • Primary Antibodies: Rabbit anti-phospho-JNK (p-JNK), Rabbit anti-total-JNK (t-JNK), Mouse anti-GAPDH (loading control).

  • Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

  • ECL (Enhanced Chemiluminescence) substrate.

Procedure:

  • Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow to ~80% confluency.

  • Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of DMPN-K (or vehicle) for 2 hours.

  • Pathway Stimulation: Add the stimulant (e.g., 10 µg/mL Anisomycin) for 30 minutes to activate the MAP4K7-JNK pathway. Include an unstimulated, untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]

  • Lysate Preparation: Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[11]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Normalize samples to 20-30 µg of protein, add Laemmli sample buffer, and boil at 95°C for 5 minutes.[12] Load samples onto an SDS-polyacrylamide gel and run electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-p-JNK) diluted in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 11. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[13]

  • Stripping and Re-probing: To analyze total-JNK and the loading control (GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies.

Expected Data and Interpretation

The Western blot results will show a dose-dependent decrease in the p-JNK signal with increasing concentrations of DMPN-K, while the total-JNK and GAPDH levels should remain constant.

DMPN-K Conc. (µM) p-JNK / t-JNK Ratio (Normalized) Interpretation
0 (Stimulated Control)1.00Maximum pathway activation.
0.10.82Minimal inhibition at low concentration.
1.00.35Significant inhibition near the IC50 value.
10.00.08Near-complete inhibition of JNK phosphorylation.

This data provides strong evidence that DMPN-K functions by inhibiting the MAP4K7 kinase activity, leading to a block in downstream signal transduction.

Conclusion

The suite of cell-based assays described in this guide provides a robust, logical, and self-validating workflow for the characterization of the novel MAP4K7 inhibitor, this compound (DMPN-K). By systematically determining its cytotoxic profile, confirming direct target engagement in a cellular context, and quantifying its functional impact on downstream signaling, researchers can build a comprehensive and reliable dataset. This integrated approach ensures a high degree of scientific integrity and provides the critical information needed to advance DMPN-K in the drug discovery pipeline.

References

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. [Link]

  • Bio-Rad. (2019, February 13). 10 Tips for Western Blot Detection of Phosphorylation Events. [Link]

  • Almqvist, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubMed. (2001, March 12). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. [Link]

  • ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions. [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Hilaris Publisher. (2022, December 30). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. [Link]

  • ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions. [Link]

  • ACS Publications. (2021). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • MDPI. (2020, November 14). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • Redoxis. (n.d.). Cell Based Assays. [Link]

  • ResearchGate. (n.d.). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744). [Link]

  • Novalix. (n.d.). Cellular and primary tissue assays. [Link]

  • PubMed. (n.d.). ANTIHYPOXIC ACTIVITY OF 2,6-DIMETHYLPYRIDINE-N-OXIDE. [Link]

  • MDPI. (2018, May 29). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • EMBL-EBI. (n.d.). Luminescence-based cell-based high throughput dose response assay for inhibitors of the orphan nuclear receptor subfamily 0,.... [Link]

  • MDPI. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

Sources

Advanced Synthesis Guide: Derivatives of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Type I and Type II kinase inhibitors (e.g., c-Met, ALK, ROS1).[1] The steric bulk of the 2,6-dimethyl phenoxy group forces the pyridine ring into a specific dihedral angle, often exploiting hydrophobic pockets (e.g., the selectivity pocket in c-Met) to enhance potency and selectivity.

This application note details the conversion of this nitro-aromatic "hub" into a library of functionalized derivatives. The central transformation is the reduction of the nitro group to the amine, followed by chemoselective coupling.

Module 1: The Gateway Transformation (Nitro Reduction)

The primary challenge in derivatizing this scaffold is the efficient reduction of the 5-nitro group to the 5-amino moiety without affecting the ether linkage. While the ether is generally stable, the steric hindrance of the 2,6-dimethyl group can affect solubility and catalyst accessibility.

Decision Tree: Selecting the Reduction Method

ReductionLogic Start Substrate: this compound CheckHalogens Are there sensitive halogens (I, Br) or alkenes present? Start->CheckHalogens MethodA Method A: Catalytic Hydrogenation (H2, Pd/C) CheckHalogens->MethodA No (Standard) MethodB Method B: Fe/NH4Cl or SnCl2 (Chemoselective) CheckHalogens->MethodB Yes (Prevent Hydrogenolysis)

Figure 1: Synthetic decision tree for nitro reduction based on substrate functionality.[1]

Protocol A: Catalytic Hydrogenation (Standard)

Best for: High purity requirements, scale-up, and substrates lacking reducible halogens.[1]

Reagents:

  • Substrate: 1.0 eq

  • Catalyst: 10% Pd/C (50% wet), 10 wt% loading

  • Solvent: THF/Methanol (1:1 v/v)

  • Hydrogen Source: H₂ gas (balloon or 0.5 MPa)

Procedure:

  • Dissolution: Dissolve 10.0 g of this compound in 100 mL of THF/MeOH mixture. Ensure complete dissolution; the dimethyl group increases lipophilicity, so pure MeOH might not suffice.

  • Inerting: Purge the vessel with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Addition: Carefully add 1.0 g of Pd/C catalyst. Caution: Pd/C is pyrophoric. Keep wet.[1]

  • Reduction: Introduce

    
     atmosphere. Stir vigorously at RT for 4-6 hours.
    
    • Checkpoint: Monitor by LCMS.[2] The nitro peak (

      
      ) will disappear, replaced by the amine peak (
      
      
      
      typically, or
      
      
      ).[1]
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with THF.

  • Isolation: Concentrate the filtrate in vacuo. The 5-aminopyridine derivative is usually an off-white solid.[1]

Protocol B: Iron-Mediated Reduction (Chemoselective)

Best for: Analogs containing sensitive functional groups (e.g., if the phenyl ring has Iodine/Bromine).[1]

Reagents:

  • Iron Powder (Fe): 5.0 eq (fine mesh)

  • Ammonium Chloride (

    
    ): 5.0 eq
    
  • Solvent: Ethanol/Water (4:1)

Procedure:

  • Suspend the nitro substrate in EtOH/Water.

  • Add

    
     and Fe powder.[2][3]
    
  • Heat to reflux (

    
    ) for 2-4 hours.
    
  • Filtration: Filter hot through Celite (iron sludge can clog; use a wide pore filter).

  • Extraction: Dilute filtrate with water, extract with Ethyl Acetate.

  • Yield: Typically >90%.

Module 2: Library Generation (Derivatization)

Once the 2-(2,6-Dimethyl-phenoxy)pyridin-5-amine is generated, it serves as the nucleophile for library synthesis.[1] Note that the pyridine nitrogen is electron-withdrawing, making the exocyclic 5-amine less nucleophilic than a standard aniline.[1]

Workflow Visualization

Derivatives Core 5-Amino-Pyridine Core Path1 Amide Coupling (Kinase Hinge Binders) Core->Path1 R-COOH / HATU Path2 Urea Formation (Type II Inhibitors) Core->Path2 R-NCO Path3 Buchwald Amination (Bi-Aryl Systems) Core->Path3 Ar-Br / Pd-Cat

Figure 2: Divergent synthesis pathways from the amino-pyridine core.[1]

Protocol C: Amide Coupling (The "Hinge Binder" Approach)

Context: Many kinase inhibitors use an amide bond to interact with the hinge region of the ATP binding pocket.

Reagents:

  • Amine Core: 1.0 eq

  • Carboxylic Acid (R-COOH): 1.1 eq[1]

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve R-COOH in DMF. Add DIPEA, followed by HATU. Stir for 15 mins at RT to form the active ester.

    • Note: The color often changes to yellow/orange.

  • Addition: Add the 5-amino-pyridine core.

  • Reaction: Stir at

    
     for 12 hours.
    
    • Why Heat? The reduced nucleophilicity of the aminopyridine often requires thermal energy to drive the reaction to completion compared to standard anilines.

  • Quench: Pour into ice water. If the product precipitates, filter. If not, extract with DCM.

Protocol D: Urea Synthesis (Type II Inhibitor Design)

Context: Ureas are classic linkers for Type II kinase inhibitors (binding to the DFG-out conformation).[1]

Reagents:

  • Amine Core: 1.0 eq

  • Isocyanate (R-N=C=O): 1.1 eq

  • Solvent: DCM or THF[1][4]

  • Catalyst: DMAP (0.1 eq - optional, boosts rate)[1]

Procedure:

  • Dissolve the amine in DCM.

  • Add the isocyanate dropwise at

    
    .
    
  • Allow to warm to RT.

  • Self-Validation: The product usually precipitates from DCM as a white solid due to the polarity of the urea linkage.

Module 3: Analytical Data & QC

Table 1: Expected Analytical Signatures

FeatureNitro PrecursorAmino IntermediateAmide Derivative
Appearance Yellow SolidOff-white/Brown SolidVaried (often White)
LCMS (ESI+) [M+H] (weak ionization)[M+H] (Strong, basic)[M+H]
1H NMR (Pyridine) H-6 is deshielded (~9.0 ppm)H-6 shifts upfield (~7.8 ppm)H-6 shifts downfield (~8.5 ppm)
Solubility High in DCM/EtOAcModerate in MeOHHigh in DMSO

Critical QC Check: The Ether Linkage Stability must be verified. In strongly acidic conditions (e.g., HBr deprotection of other groups), the phenoxy ether can cleave. Always check for the presence of the 2,6-dimethylphenol byproduct by LCMS if harsh acidic steps are used.

References

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1][5] Journal of Medicinal Chemistry.[5]

    • Relevance: Describes the synthesis of the 2,6-dichloro analog, establishing the core reduction and coupling protocols.
  • BenchChem Application Notes.Protocols for the Reduction of Nitro Groups to Amines.

    • Relevance: Provides general conditions for catalytic hydrogenation vs. iron-mediated reduction.[1]

  • Vertex/Pfizer Patents (CN107417603B).

    • Relevance: Industrial scale process data for the reduction of the nitropyridine ether scaffold.
  • Common Organic Chemistry.Amine to Amide (via Acid Chloride/Coupling).

    • Relevance: Standard operating procedures for the derivatization of electron-poor anilines.[1]

Sources

High-Resolution NMR Characterization of 2-(2,6-Dimethylphenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous protocol for the structural validation of 2-(2,6-dimethylphenoxy)-5-nitropyridine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for medicinal chemists and structural biologists, this guide details sample preparation, acquisition parameters, and a self-validating assignment logic. The protocol focuses on distinguishing the diagnostic pyridine spin system from the symmetric phenoxy moiety, ensuring precise confirmation of the ether linkage formed via nucleophilic aromatic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


).

Structural Analysis & Strategic Assignment

Before acquisition, a theoretical understanding of the spin systems is required to guide data interpretation. The molecule consists of two distinct aromatic domains linked by an ether oxygen.[1]

The Pyridine Spin System (ABX Pattern)

The 5-nitro-2-substituted pyridine ring presents a classic AMX or ABX spin system, heavily influenced by the electron-withdrawing nitro group and the electron-donating ether oxygen.[1][2]

  • H-6 (Pyridine): Located between the ring nitrogen and the nitro group.[1] This proton is maximally deshielded.[1][2]

  • H-4 (Pyridine): Ortho to the nitro group; shows strong deshielding and ortho coupling to H-3 and meta coupling to H-6.[1][2]

  • H-3 (Pyridine): Ortho to the ether oxygen.[1] This is the diagnostic proton . Upon substitution of the starting material (2-chloro-5-nitropyridine), this signal shifts upfield due to the mesomeric donation of the oxygen lone pair.[1][2]

The Phenoxy Spin System (Symmetric)

The 2,6-dimethyl substitution pattern renders the phenoxy ring symmetric, simplifying the spectrum.

  • Methyl Groups: A strong singlet integrating to 6H.[1][2]

  • Aromatic Protons: A simple pattern (typically a doublet and triplet, or a multiplet) integrating to 3H.

Experimental Protocol

Protocol A: Sample Preparation
  • Solvent Selection: Chloroform-d (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )  is the standard solvent.[1] It provides excellent solubility for nitropyridine ethers and minimizes viscosity-related line broadening.[1][2]
    
    • Alternative: DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       should be used only if the sample contains polar impurities or salts that need to be identified, as it may obscure the solvent suppression region.[1]
      
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

    • Causality: This concentration ensures sufficient signal-to-noise (S/N) for ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       acquisition within a reasonable timeframe (1–2 hours) while preventing concentration-dependent aggregation (stacking) common in planar nitro-aromatics.[1][2]
      
  • Tube Handling: Filter the solution through a cotton plug into a high-precision 5 mm NMR tube to remove suspended solids (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     residues from synthesis) that cause magnetic field inhomogeneity.
    
Protocol B: Acquisition Parameters (600 MHz equivalent)

Standard parameters must be adjusted for the relaxation properties of the nitro-substituted ring.[1][2]

Parameterngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(Proton)

(Carbon)
Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures faster repetition rates without saturation.[1]
Relaxation Delay (D1) 2.0 - 3.0 s 2.0 s Protons ortho to

often have longer

times.[1] Insufficient D1 leads to integration errors for H-4/H-6.
Acquisition Time (AQ) ~3.0 s~1.0 sSufficient to resolve small couplings (

Hz) in the pyridine ring.
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)Covers all aromatic signals and potential impurities.[1]
Scans (NS) 161024 (min)High scan count for carbon is needed to resolve quaternary carbons attached to

and

.
Temperature 298 K298 KStandard ambient temperature.[1][2]

Data Analysis & Self-Validation Logic

Anticipated Chemical Shifts & Multiplicities

Note: Values are representative for


 and may vary slightly (

ppm) based on concentration.
Assignmentngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(ppm)
Multiplicity

Coupling (Hz)
IntegralDiagnostic Check
H-6 (Py) 9.05d

1HMost downfield signal.[1] Confirm meta coupling.
H-4 (Py) 8.45dd

1HLook for the "roofing" effect towards H-3.
H-3 (Py) 7.00dngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

1HCritical: Must be significantly upfield of H-4.
H-3', H-5' (Ph) ~7.10d

2HPart of the symmetric phenoxy system.[1]
H-4' (Ph) ~7.20t

1HTriplet often overlaps with solvent or H-3'.[1]

2.15s-6HSharp singlet.[1][2] Integration calibration point.
The Self-Validating Assignment Workflow

To ensure the structure is correct and not an isomer (e.g., substitution at the wrong position or incomplete reaction), follow this logic path:

  • Integration Check: Set the Methyl singlet to 6.00. The aromatic region must integrate to exactly 6 protons (3 Pyridine + 3 Phenoxy).[2]

    • Failure Mode: If aromatics integrate to 5H, you may have lost a proton (degradation). If 7H, you likely have unreacted phenol.

  • Coupling Verification: Confirm the

    
     Hz coupling between H-3 and H-4. This confirms the 2,5-substitution pattern of the pyridine.[1]
    
  • Connectivity Confirmation (HMBC):

    • H-3 (Py) should show a strong HMBC correlation to C-1' (Phenoxy ipso) .[1] This proves the Ether Linkage (

      
      ).
      
    • Methyl protons should correlate to C-1' , C-2' , and C-3' , confirming the 2,6-dimethyl arrangement.[1]

Visualization of Logic Flow[1][2]

NMR_Validation Start Start: Acquire 1H NMR Check_Me Step 1: Integrate Methyl Singlet (2.1 ppm) Set to 6H Start->Check_Me Check_Arom Step 2: Check Aromatic Integral Total = 6H? Check_Me->Check_Arom Pass_Int Integrals Correct Check_Arom->Pass_Int Yes Fail_Int Integrals Incorrect (Check Purity) Check_Arom->Fail_Int No Check_Py Step 3: Identify Pyridine Signals H-6 (9.0), H-4 (8.4), H-3 (7.0) Pass_Int->Check_Py Check_Coupling Step 4: Verify J(3,4) ~ 9.0 Hz (Ortho Coupling) Check_Py->Check_Coupling HMBC_Check Step 5: HMBC Correlation H-3(Py) -> C-1'(Ph) Check_Coupling->HMBC_Check Valid VALIDATED STRUCTURE 2-(2,6-dimethylphenoxy)-5-nitropyridine HMBC_Check->Valid

Figure 1: Decision tree for the structural validation of 2-(2,6-dimethylphenoxy)-5-nitropyridine.

References

  • Nasir, M. et al. (2011).[3] "2-(4-Methylphenoxy)-5-nitropyridine."[1] Acta Crystallographica Section E, 67(11), o3077. Link

    • Relevance: Provides structural analogs and crystallographic confirmation of the nitro-pyridine ether linkage geometry.[1][2]

  • Gawinecki, R. et al. (2012). "Specificity of 15N NMR chemical shifts to the nature of substituents... in substituted pyridine N-oxides." Structural Chemistry. Link

    • Relevance: Establishes the expected chemical shift ranges for nitro-substituted pyridines and the influence of substituents on ring nitrogen shielding.
  • PrepChem. "Synthesis of 2-methoxy-5-nitropyridine."[1][2] Link

    • Relevance: details the synthesis conditions and workup procedures relevant to 2-alkoxy/aryloxy-5-nitropyridines.
  • PubChem. "2-Chloro-5-nitropyridine (Starting Material)." Link

    • Relevance: Reference data for the starting material to allow for "disappearance" tracking (shift of H-3

Sources

High-Resolution LC-MS/MS Characterization of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Executive Summary

This application note details the mass spectrometry analysis of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine , a pharmacophore often utilized in the development of kinase inhibitors and anti-inflammatory agents.[1] The presence of a basic pyridine nitrogen, an electron-withdrawing nitro group, and a lipophilic diaryl ether linkage creates a unique ionization and fragmentation profile.

This guide provides a validated workflow for LC-ESI-MS/MS analysis, focusing on:

  • Ionization Logic: Why Electrospray Ionization in Positive Mode (ESI+) is the gold standard for this scaffold.

  • Fragmentation Mechanics: A mechanistic breakdown of the competition between ether cleavage and nitro-group loss.[1]

  • Method Protocol: A step-by-step Standard Operating Procedure (SOP) for routine analysis.

Physicochemical Profile & MS Prediction

Before initiating method development, we must understand the molecule's behavior in the gas phase.

PropertyValueMS Implication
Formula C₁₃H₁₂N₂O₃Monoisotopic Mass: 244.0848 Da
Precursor Ion [M+H]⁺m/z 245.0921 (Theoretical)
LogP ~3.2 (Predicted)Hydrophobic; requires high % organic mobile phase for elution.[1]
pKa (Pyridine N) ~2.5 - 3.0The nitro group (EWG) lowers the basicity of the pyridine nitrogen, requiring acidic mobile phases (pH < 3) for efficient protonation.
Key Moieties Nitro (-NO₂), Ether (-O-)Nitro: Prone to neutral loss of NO (30 Da) or NO₂ (46 Da).Ether: Prone to C-O bond cleavage.[1]

Fragmentation Mechanics (The "Deep Dive")

Mechanistic Insight

In Collision-Induced Dissociation (CID), this molecule exhibits two competing fragmentation pathways driven by the stability of the resulting product ions.

  • Pathway A: Nitro-Nitrite Rearrangement (The Nitro Effect) Nitroaromatics often undergo a rearrangement where the nitro oxygen attacks the ring carbon, leading to the loss of a neutral nitric oxide radical (NO•, 30 Da) or nitrogen dioxide (NO₂, 46 Da).[1] This is characteristic of the 5-nitropyridine moiety.[1]

  • Pathway B: Diaryl Ether Cleavage The ether bond is the "weak link."[1] Upon activation, the C-O bond breaks. The charge retention is dictated by proton affinity (PA).[1] The pyridine ring (containing the nitrogen) has a higher PA than the phenoxy ring; thus, the charge predominantly remains on the pyridine fragment, generating a characteristic ion at m/z 139/140 (depending on H-transfer).

Fragmentation Workflow (DOT Diagram)

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 245.09 Frag_NO Loss of NO• (-30 Da) [M+H-NO]+ m/z 215.09 Parent->Frag_NO Nitro-Nitrite Rearrangement Frag_NO2 Loss of NO₂ (-46 Da) [M+H-NO₂]+ m/z 199.09 Parent->Frag_NO2 Direct Heterolytic Cleavage Frag_Pyridine Pyridine Core Ion (Ether Cleavage) m/z ~123-125 Parent->Frag_Pyridine C-O Bond Break (Charge on Pyridine) Frag_NO->Frag_Pyridine Secondary Fragmentation Frag_Phenol Dimethylphenol Ion (Rare/Low Intensity) m/z 123.08

Figure 1: Proposed fragmentation tree for this compound in ESI+ mode. The primary pathways involve nitro group elimination and ether bridge cleavage.

Method Development Protocol

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of standard in 1 mL of DMSO (due to high lipophilicity).

  • Working Standard: Dilute stock 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid .

    • Why? Matching the solvent to the initial mobile phase conditions prevents peak distortion (fronting) during injection.

LC-MS/MS Conditions

This method utilizes a generic gradient suitable for hydrophobic nitrogenous heterocycles.[1]

Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm particle size.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C (Reduces backpressure and improves mass transfer).[1]

Gradient Table:

Time (min) %B Event
0.0 5 Initial Hold (Trapping)
0.5 5 Start Gradient
4.0 95 Elution of Target
5.0 95 Wash

| 5.1 | 5 | Re-equilibration |[1]

Mass Spectrometry (Source Parameters):

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the nitro group).

  • Desolvation Temp: 350°C.

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves [M+H]+.[1]

    • High (25-35 eV): Promotes generation of m/z 199 (NO₂ loss) and m/z 123 (Pyridine core).[1]

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: LC-MS Analysis cluster_2 Phase 3: Data Review Step1 Weigh 1mg Target Cmpd Step2 Dissolve in DMSO Step1->Step2 Step3 Dilute in 50% MeCN Step2->Step3 Step4 Inject 2µL onto C18 Step3->Step4 Step5 ESI+ Ionization (pH < 3) Step4->Step5 Step6 MS/MS Scan (CE Ramp) Step5->Step6 Step7 Extract Ion Chromatogram (EIC) m/z 245.09 Step6->Step7 Step8 Verify Fragments (199, 123) Step7->Step8

Figure 2: End-to-end analytical workflow for the characterization of this compound.

Troubleshooting & Optimization

  • Low Sensitivity? The nitro group is electron-withdrawing, which reduces the basicity of the pyridine nitrogen.

    • Solution: Increase the acid concentration in the mobile phase (up to 0.2% Formic Acid) or switch to Methanol (protic solvent) to assist protonation.

  • Signal Instability?

    • Solution: Check for "In-Source Fragmentation."[1] If you see high abundance of m/z 199 or 215 in the MS1 scan, lower the Cone Voltage/Fragmentor Voltage.

  • Carryover? The lipophilic phenoxy group may stick to the column.[1]

    • Solution: Add a "Needle Wash" step with 90% Isopropanol/10% Acetone between injections.[1]

References

  • PubChem. 2-Phenoxypyridine | C11H9NO | CID 78510.[1][3] National Library of Medicine.[1] Link

  • Holčapek, M., et al. Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1] (General reference for Nitro-loss mechanisms).

  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.Link

  • NIST Chemistry WebBook. Standard Reference Data for Pyridine Derivatives.[1]Link[1]

Sources

Application Note: High-Throughput Screening for Modulators of the hERG Potassium Channel Using 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of hERG in Cardiac Safety and the Potential of Novel Chemical Scaffolds

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming α-subunit of a potassium ion channel (Kv11.1) that is paramount in the repolarization phase of the cardiac action potential.[1][2] Inhibition of the hERG channel can delay this repolarization, leading to a prolonged QT interval, which is a significant risk factor for life-threatening cardiac arrhythmias, such as Torsades de Pointes.[3] Consequently, assessing the interaction of new chemical entities with the hERG channel is a critical step in preclinical drug development to mitigate cardiotoxicity risks.[3][4]

The compound 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine represents a novel chemical scaffold with potential for biological activity. Its structural features, including a substituted pyridine ring, suggest the possibility of interaction with various biological targets. Pyridine and its derivatives are known to be present in numerous pharmacologically active compounds.[5][6] Given the promiscuous nature of the hERG channel, which is known to interact with a wide variety of chemical structures, it is prudent to evaluate this compound for any potential modulatory effects on hERG activity.[3]

This application note provides a comprehensive guide for a high-throughput screening (HTS) campaign to identify and characterize the potential modulatory effects of this compound on the hERG potassium channel. We will detail a robust, fluorescence-based thallium flux assay, a widely accepted surrogate for potassium ion flux in HTS formats.[7][8][9][10] The protocols herein are designed for researchers, scientists, and drug development professionals to establish a validated screening cascade, from primary screen to hit confirmation and counter-screening.

Principle of the Thallium Flux Assay

The thallium flux assay is a cornerstone of HTS for potassium channels. It leverages the physiological permeability of potassium channels to thallium ions (Tl⁺).[7][10] The assay principle is as follows:

  • Cell Loading: Cells stably expressing the hERG channel are loaded with a proprietary, non-fluorescent, thallium-sensitive indicator dye. This dye becomes fluorescent upon binding to thallium.

  • Channel Activation: A stimulus is applied to open the hERG channels.

  • Thallium Influx: In the presence of extracellular thallium, open hERG channels allow Tl⁺ to flow into the cell down its concentration gradient.

  • Signal Generation: The influx of Tl⁺ leads to its binding with the intracellular indicator dye, resulting in a measurable increase in fluorescence intensity.

  • Modulator Effect: Inhibitors of the hERG channel will block the influx of Tl⁺, leading to a decrease in the fluorescent signal compared to untreated cells. Conversely, activators will enhance Tl⁺ influx, resulting in an increased signal.[11]

This no-wash, homogeneous assay format is highly amenable to automation and miniaturization, making it ideal for large-scale screening campaigns.[7][12][13]

Physicochemical Properties and Handling of this compound

PropertyPredicted Value/InformationHandling and Storage Recommendations
Molecular Formula C₁₃H₁₂N₂O₃-
Molecular Weight ~244.25 g/mol -
Appearance Likely a solid at room temperature.Store in a cool, dry, and well-ventilated area. Keep container tightly sealed.
Solubility Expected to have low aqueous solubility due to the hydrophobic phenoxy and dimethyl groups. Soluble in organic solvents like DMSO.[14]Prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM). For aqueous assay buffers, ensure the final DMSO concentration does not exceed a level that affects cell health or assay performance (typically ≤ 0.5-1%).[15]
Stability Stable under standard laboratory conditions.Protect from light and moisture.

Note: It is crucial to experimentally determine the solubility and stability of the compound in the specific assay buffer used. Precipitation of the compound can lead to false-negative results.

Experimental Protocols

PART 1: Primary High-Throughput Screen (HTS) for hERG Inhibitors

This protocol is designed for a 1536-well plate format, which is common in HTS campaigns.[7]

Materials and Reagents:

  • U-2 OS or HEK293 cells stably expressing the hERG channel (e.g., from a commercial vendor or developed in-house).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Thallium flux assay kit (e.g., FluxOR™ II Green Potassium Ion Channel Assay Kit or FLIPR® Potassium Assay Kit).

  • Assay Buffer (Chloride-free).

  • Stimulation Buffer with Thallium Sulfate.

  • This compound (Test Compound).

  • Astemizole or Dofetilide (Positive Control for inhibition).[12]

  • 0.5% DMSO in Assay Buffer (Negative Control).

  • 1536-well, black-walled, clear-bottom assay plates.

  • Automated liquid handling systems.

  • A kinetic plate reader capable of fluorescence detection (e.g., FLIPR® Tetra or similar).

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the hERG-expressing cells.

    • Resuspend the cells in the appropriate culture medium to a density that will result in a confluent monolayer on the day of the assay.

    • Dispense the cell suspension into the 1536-well plates (e.g., 2000 cells in 4 µL per well).[7]

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the test compound, positive control, and negative control in DMSO.

    • Using an acoustic liquid handler, transfer a small volume (e.g., 23 nL) of the compound solutions to the assay plate.[7]

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the assay plates.

    • Add the dye-loading solution to each well and incubate at room temperature for a specified time (e.g., 60-90 minutes).[13]

  • Assay Execution and Signal Detection:

    • Place the assay plate into the kinetic plate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the Stimulation Buffer containing thallium sulfate to all wells.

    • Immediately begin kinetic fluorescence reading (e.g., every second for 2 minutes).

PART 2: Hit Confirmation and Potency Determination

Hits from the primary screen (e.g., compounds showing >50% inhibition at a single concentration) should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50).

Protocol:

  • Follow the primary HTS protocol (steps 1-4).

  • For compound plating (step 2), prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.

  • Test each concentration in triplicate.

  • Analyze the data to generate dose-response curves and calculate IC50 values.

PART 3: Counter-Screening and Orthogonal Assays

To eliminate false positives and further characterize confirmed hits, a series of counter-screens and orthogonal assays are essential.

Workflow for Hit Triage:

A workflow for hit triage and confirmation.

1. Autofluorescence Assay:

  • Rationale: To identify compounds that are intrinsically fluorescent at the assay wavelengths, which can interfere with the readout.[16]

  • Protocol: Prepare a plate with the hit compounds in assay buffer without cells or dye. Read the fluorescence at the same excitation and emission wavelengths used in the primary assay. Compounds showing significant fluorescence should be flagged.

2. Counter-Screen with Parental Cell Line:

  • Rationale: To eliminate compounds that non-specifically affect cell health or the fluorescent dye, rather than directly targeting the hERG channel.

  • Protocol: Repeat the thallium flux assay using the parental cell line that does not express the hERG channel. Compounds that show activity in this assay are likely acting through off-target mechanisms.

3. Orthogonal Assay - Automated Electrophysiology:

  • Rationale: To confirm the mechanism of action by directly measuring the electrical currents through the hERG channel. This is considered the gold standard for ion channel research.[4][8]

  • Protocol: Use an automated patch-clamp system (e.g., QPatch or IonWorks) to measure hERG currents in the presence of varying concentrations of the confirmed hit compound. This will provide definitive evidence of channel block and a more accurate measure of potency.

Data Analysis and Interpretation

1. Primary HTS Data Analysis:

  • Normalization: Raw fluorescence data from each well should be normalized. A common method is to normalize to the plate controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Quality Control - Z'-Factor: The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative controls.[10][17][18] It is calculated for each plate:

    • Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

    • Interpretation:

      • Z' > 0.5: Excellent assay.

      • 0 < Z' < 0.5: Acceptable assay.

      • Z' < 0: Unacceptable assay.[19]

  • Hit Selection: Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits.[20]

2. Dose-Response Analysis:

  • The normalized data from the hit confirmation experiments are plotted against the logarithm of the compound concentration.

  • A four-parameter logistic regression model is used to fit the data and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the hERG channel activity.

Example Data Presentation:

CompoundPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Autofluorescence (RFU)Activity in Parental Cells (% Inhibition)Electrophysiology IC50 (µM)
This compound 75.22.51505.13.1
Astemizole (Positive Control) 98.50.051202.30.04
DMSO (Negative Control) 2.1>1001101.8>100

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) - High variability in control wells.- Small signal window.- Optimize cell number and dye loading conditions.- Ensure consistent liquid handling.- Use a more potent positive control.
High Background Fluorescence - Autofluorescence of compounds or plates.- Incomplete removal of extracellular dye.- Pre-screen compounds for autofluorescence.- Use plates with low autofluorescence.- Optimize wash steps if using a non-homogeneous assay.[21]
False Positives - Compound autofluorescence.- Compound precipitates.- Non-specific cytotoxicity.- Perform autofluorescence counter-screen.- Visually inspect plates for precipitation.- Counter-screen against parental cell line.
False Negatives - Compound instability or low solubility.- Insufficient compound concentration.- Verify compound integrity and solubility.- Test a wider range of concentrations.

Conclusion

This application note provides a detailed framework for conducting a high-throughput screen to assess the modulatory activity of this compound on the hERG potassium channel. By following the outlined protocols for primary screening, hit confirmation, and counter-screening, researchers can generate reliable and reproducible data to make informed decisions about the cardiac safety profile of this novel compound. The integration of a robust thallium flux assay with orthogonal validation using automated electrophysiology ensures a high degree of confidence in the final results.

References

  • A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel. Journal of Biomolecular Screening. [Link]

  • Development of cell-based assay system that utilizes a hyperactive channel mutant for high-throughput screening of BK(Ca) channel modulators. Journal of Biomolecular Screening. [Link]

  • Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels. Proceedings of the National Academy of Sciences. [Link]

  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics. [Link]

  • Data analysis approaches in high throughput screening. SlideShare. [Link]

  • Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Metrion Biosciences. [Link]

  • Quality control and data correction in high-throughput screening. Université du Québec à Montréal. [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]

  • Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology. American Journal of Physiology-Cell Physiology. [Link]

  • A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels. ACS Chemical Biology. [Link]

  • On HTS: Hit Selection. Assay Development. [Link]

  • Potassium Channel Screening & Profiling Services. Sygnature Discovery. [Link]

  • FluxOR™ Thallium Assay. Creative Bioarray. [Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. SpringerLink. [Link]

  • A High-Throughput Screening Assay to Identify Drugs that Can Treat Long QT Syndrome Caused by Trafficking-Deficient KV11.1 (hERG) Variants. Molecular Pharmacology. [Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI. [Link]

  • On HTS: Z-factor. Assay Development. [Link]

  • Cell-based assays in high-throughput mode (HTS). Biotechnologia. [Link]

  • Adaptation of a potassium channel assay to enable HTS. BMG LABTECH. [Link]

  • Profiling Diverse Compounds by Flux- and Electrophysiology-Based Primary Screens for Inhibition of Human Ether-à-go-go Related Gene Potassium Channels. Assay and Drug Development Technologies. [Link]

  • Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules. Acta Pharmacologica Sinica. [Link]

  • Adaptation of a Cell-based Kinetic Potassium Channel Assay to an Endpoint Assay on Common Plate Readers and Microscopes. SLAS. [Link]

  • FLIPR Potassium Assay Kit. Molecular Devices. [Link]

  • A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators. Journal of Biomolecular Screening. [Link]

  • Physicochemical Properties. Taiwan Drug Development e-Resources Cloud. [Link]

  • Natural products modulating the hERG channel: heartaches and hope. RSC Publishing. [Link]

  • 4-Phenoxy pyridine. ChemBK. [Link]

  • herg channel inhibitors: Topics by Science.gov. Science.gov. [Link]

  • A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Molecular Devices. [Link]

  • hERG K+ Channel Currents and Pharmacology Using the IonFlux™ System. Cell Microsystems. [Link]

  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. Academia.edu. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

  • 2-Phenoxypyridine. PubChem. [Link]

Sources

handling and storage procedures for 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability Procedures for 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Executive Summary

This Application Note provides a comprehensive technical guide for the handling, storage, and stability maintenance of This compound . This compound is a critical heterocyclic intermediate, often utilized in the synthesis of agrochemicals (specifically phytoene desaturase inhibitors) and pharmaceutical kinase inhibitors.

Due to the electron-deficient nature of the nitropyridine core coupled with the lipophilic dimethylphenoxy ether linkage, this molecule presents specific stability challenges—primarily sensitivity to UV degradation and potential hydrolysis under extreme pH conditions. This guide moves beyond basic safety data, offering causal explanations for every protocol to ensure maximum compound integrity during drug development workflows.

Chemical Identity & Properties

PropertyDescription
Chemical Name This compound
Functional Class Nitro-substituted Heterobiaryl Ether
Molecular Structure Pyridine ring (nitro @ C5) linked to 2,6-dimethylbenzene via ether oxygen @ C2
Stability Profile Light Sensitive; Moisture Sensitive (Long-term)
Reactivity Susceptible to Nucleophilic Aromatic Substitution (

) at C2; Nitro-reduction

Handling & Safety Protocols

The "Why" Behind the Safety (Causality)

While standard SDSs list hazards, understanding the mechanism of toxicity is vital for research planning:

  • Nitroaromatic Toxicity: The 5-nitro group is enzymatically reducible in vivo to hydroxylamines and amines, which can form adducts with cellular macromolecules. Treat as a potential mutagen.

  • Skin Absorption: The lipophilic 2,6-dimethylphenoxy moiety significantly increases the compound's ability to penetrate the stratum corneum compared to simple nitropyridines. Double-gloving is mandatory.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Weighing N95/P100 Respirator + Sash HoodPrevents inhalation of fine particulates.
Synthesis Nitrile Gloves (Double layer)Breakthrough time < 15 mins for single layer due to lipophilicity.
Cleanup Tyvek Sleeves + GogglesProtects against splashes during solvent washes.

Storage & Stability Protocol

Environmental Control Logic

The ether linkage at the 2-position of the pyridine ring is activated by the electron-withdrawing nitro group at the 5-position. This makes the ether bond more susceptible to hydrolysis than a standard diphenyl ether, particularly if exposed to moisture and acidic impurities.

  • Temperature: Store at 2°C to 8°C .

    • Reasoning: Low temperature kinetically inhibits the slow hydrolysis of the ether bond and prevents potential autocatalytic decomposition of trace nitro-impurities.

  • Atmosphere: Argon or Nitrogen blanket.

    • Reasoning: Oxygen is generally tolerated, but moisture is the enemy. Inert gas prevents atmospheric water absorption.

  • Light: Amber vials or foil-wrapped containers.

    • Reasoning: Nitro-pyridines undergo photo-induced rearrangement (nitro-nitrite) or reduction under UV exposure, darkening the sample.

Storage Workflow Diagram

StorageWorkflow Receipt Compound Receipt QC_Check Initial QC (H-NMR/LCMS) Receipt->QC_Check Verify Purity Drying Desiccation (Vacuum < 10 mbar) QC_Check->Drying If Purity >98% Usage Experimental Use QC_Check->Usage Immediate Use Pkg Inert Packaging (Amber Vial + Argon) Drying->Pkg Remove Moisture Storage Cold Storage (2-8°C) Pkg->Storage Long-term Storage->Usage Warm to RT Usage->Pkg Re-seal under Ar

Figure 1: Critical path for the receipt, processing, and storage of this compound to prevent hydrolytic degradation.

Solubilization & Experimental Usage

Solvent Compatibility

Researchers often face precipitation issues during biological assays.

  • Preferred Solvent: DMSO (Dimethyl sulfoxide).

    • Solubility: High (>50 mM).

    • Note: DMSO is hygroscopic. Fresh DMSO must be used to prevent water introduction which, over weeks, can hydrolyze the compound.

  • Alternative: DMF (Dimethylformamide) or Anhydrous THF.

  • Avoid: Protic solvents (Methanol/Ethanol) for long-term stock solutions. The nitro-activated pyridine can undergo slow trans-etherification (exchanging the phenoxy group for a methoxy group) if stored in methanol for months.

Stock Solution Preparation Protocol
  • Equilibration: Allow the solid vial to reach room temperature (20-25°C) before opening to prevent water condensation on the cold solid.

  • Weighing: Weigh the required amount into a Class A glass vial.

  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.

  • Aliquot: Split into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Freezing: Store aliquots at -20°C.

Degradation & QC Monitoring

If the compound turns from off-white/pale yellow to deep yellow/orange, degradation has occurred.

Degradation Pathway Visualization

Degradation Parent 2-(2,6-Dimethyl-phenoxy) -5-nitropyridine Hydrolysis Hydrolysis (H2O / Acid) Parent->Hydrolysis Moisture Photo Photolysis (UV Light) Parent->Photo Light Exposure Prod1 2-Hydroxy-5-nitropyridine (Precipitate) Hydrolysis->Prod1 Prod2 2,6-Dimethylphenol Hydrolysis->Prod2 Prod3 Azo/Azoxy Dimers (Deep Color) Photo->Prod3

Figure 2: Primary degradation pathways. Hydrolysis yields the pyridone (Prod1), while photolysis leads to colored azo-dimers.

QC Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity).

  • Detection: 254 nm (Pyridine core) and 280 nm.

References

  • PubChem. 2-Phenoxypyridine (Analogous Core Structure).[1] National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). 2,2'-Dithiobis(5-nitropyridine) Safety Data (Nitro-pyridine class hazards). PubChem.[1] Available at: [Link]

Sources

Application Note & Protocols: A Strategic Framework for Developing Assays for 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The discovery and characterization of novel small molecules are foundational to modern drug development. Pyridine derivatives, particularly those functionalized with nitro groups, represent a versatile chemical scaffold known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive, multi-tiered strategy for elucidating the biological activity of a specific novel compound, 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine. We present an integrated workflow that begins with broad, target-agnostic phenotypic screening and progresses to specific target-based biochemical assays, cellular target engagement, and mechanistic validation. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to systematically identify a compound's mechanism of action and advance promising hits toward lead optimization.[4][5]

A Multi-Phased Strategy for Activity Characterization

The journey from a novel chemical entity to a validated lead compound is a complex process that requires a systematic and logical progression of assays.[6] For a compound like this compound, where the precise biological target is not predetermined, a funnel-down approach is most effective. This strategy maximizes the potential for discovery while minimizing resource expenditure on non-viable candidates.

Our proposed workflow is divided into three core phases:

  • Phase 1: Target-Agnostic Phenotypic Screening: Utilizes high-content imaging to identify any observable cellular effects of the compound without preconceived bias toward a specific target.[4][7]

  • Phase 2: Target Identification & Biochemical Validation: Employs target-based assays to quantify the compound's activity against a specific, hypothesized molecular target (e.g., a protein kinase).

  • Phase 3: Mechanistic & In-Cell Confirmation: Uses orthogonal methods to confirm direct target engagement within a physiological cellular environment and validates the downstream biological consequences.[8]

G cluster_0 Overall Assay Development Workflow A Phase 1: Target-Agnostic Screening (e.g., High-Content Imaging) B Phenotypic Hit Identification (e.g., Cytotoxicity, Morphological Changes) A->B Analyze Data C Phase 2: Target Hypothesis & Deconvolution B->C Identify Potential MOA D Biochemical Assay (e.g., Kinase Inhibition, IC50 Determination) C->D Develop/Screen Assay E Phase 3: Mechanistic Validation D->E Confirm Hit F Cellular Target Engagement (e.g., CETSA) E->F Confirm Target Binding G Downstream Pathway Analysis (e.g., Western Blot) F->G Validate Biological Effect H Validated Hit to Lead Optimization G->H

Caption: High-level workflow for characterizing novel compound activity.

Phase 1: Target-Agnostic Phenotypic Screening

Rationale: Phenotypic screening allows for the discovery of compounds that elicit a desired biological response in a physiologically relevant system without prior knowledge of the molecular target.[4][6] This approach is particularly powerful because it can identify first-in-class mechanisms and compounds whose activity depends on complex cellular interactions.[9] We will use high-content imaging (HCI) to simultaneously measure multiple parameters, including cell viability, nuclear morphology, and cell membrane permeability.[7]

Protocol 2.1: High-Content Cytotoxicity and Morphology Assay

This protocol is designed to assess the general cytotoxic and morphological effects of this compound on a relevant cancer cell line (e.g., MCF-7, a human breast cancer cell line often used for screening pyridine derivatives).[1]

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 384-well, black-walled, clear-bottom imaging plates

  • This compound (Compound X)

  • DMSO (vehicle)

  • Staurosporine (positive control for apoptosis)

  • Hoechst 33342 stain (nuclear marker)

  • CellMask™ Green stain (cytoplasm/cell boundary marker)

  • Propidium Iodide (PI) (dead cell/membrane integrity marker)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 384-well imaging plate at a density of 2,500 cells/well in 40 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO, starting from a 10 mM stock. Prepare equivalent dilutions of Staurosporine (starting at 10 µM) and a DMSO-only plate for the vehicle control.

  • Compound Addition: Using an automated liquid handler, add 100 nL of the compound dilutions to the cell plates. This results in a final concentration range (e.g., 25 µM to 1.3 nM for Compound X) and a final DMSO concentration of 0.25%.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Staining:

    • Prepare a staining solution in pre-warmed, serum-free medium containing Hoechst 33342 (1 µg/mL), CellMask Green (0.5X), and Propidium Iodide (1.5 µM).

    • Carefully remove the compound-containing medium from the wells.

    • Add 25 µL of the staining solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Fixation: Gently remove the staining solution and add 30 µL of 4% PFA to each well. Incubate for 15 minutes at room temperature.

  • Washing: Wash each well three times with 50 µL of PBS. Leave the final wash of 50 µL of PBS in the wells for imaging.

  • Imaging: Acquire images using a high-content imaging system with appropriate filter sets for DAPI (Hoechst), FITC (CellMask), and TRITC (PI). Capture at least four fields per well at 20x magnification.

  • Image Analysis: Use automated image analysis software to segment cells and nuclei. Quantify the following parameters per well:

    • Total cell count (Hoechst-positive nuclei).

    • Dead cell count (PI-positive nuclei).

    • Nuclear size and intensity (from Hoechst channel).

    • Cellular area (from CellMask channel).

Data Presentation: Example High-Content Imaging Results

Compound Conc. (µM)Total Cell Count (Normalized)% PI-Positive CellsNuclear Area (µm²)
Vehicle (DMSO)1.00 ± 0.052.1 ± 0.4110.2 ± 5.6
0.10.98 ± 0.062.5 ± 0.5111.5 ± 6.1
1.00.75 ± 0.088.3 ± 1.2135.8 ± 7.3
10.00.21 ± 0.0445.7 ± 3.9160.1 ± 9.8
Staurosporine (1 µM)0.15 ± 0.0378.2 ± 5.185.4 ± 4.2 (Apoptotic)

Phase 2: Target-Based Biochemical Assays

Rationale: If phenotypic screening reveals a potent cytotoxic effect, or if structural similarity to known inhibitors suggests a target class, the next step is to perform a target-based biochemical assay.[10] Pyridine scaffolds are common in kinase inhibitors; therefore, we will use a generic kinase inhibition assay as a representative example.[11] Biochemical assays provide a clean, cell-free system to measure the direct interaction between a compound and its putative target, allowing for precise determination of potency (e.g., IC₅₀).[10][12]

Protocol 3.1: Fluorescence-Based Kinase Inhibition Assay

This protocol describes a high-throughput compatible assay to measure the inhibition of a candidate kinase (e.g., a tyrosine or serine/threonine kinase implicated in cancer). The assay measures the amount of ADP produced, which is stoichiometrically converted to a fluorescent signal.

Materials:

  • Kinase of interest (e.g., VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP (at the Km concentration for the specific kinase)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Compound X, positive control inhibitor (e.g., Sorafenib for VEGFR-2)

  • ADP-Glo™ Kinase Assay Kit (or similar technology)

  • Low-volume, white, 384-well assay plates

G cluster_1 Biochemical Kinase Assay Principle Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Substrate Peptide Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Consumed CompoundX Compound X (Inhibitor) CompoundX->Kinase Binds & Inhibits Detection Detection Reagents (ADP -> Light) ADP->Detection Substrate for Signal Luminescent Signal Detection->Signal Generates

Caption: Principle of an ADP-based fluorescence kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents in kinase assay buffer.

  • Compound Plating: Dispense 100 nL of serially diluted Compound X, positive control, and DMSO into a 384-well assay plate.

  • Kinase Addition: Add 5 µL of the kinase solution to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The exact time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in vehicle wells).

  • Reaction Termination & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Example Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)Hill Slope
Compound XVEGFR-2155.41.1
SorafenibVEGFR-290.11.0
Compound XEGFR>10,000N/A

Phase 3: Mechanistic & In-Cell Confirmation

Rationale: A potent IC₅₀ in a biochemical assay is a critical first step, but it does not guarantee activity in a cellular environment.[8] It is essential to confirm that the compound engages its intended target in living cells and produces the expected downstream effect.[8][9] This step helps eliminate false positives arising from assay artifacts and confirms the compound is cell-permeable.[8]

Protocol 4.1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in intact cells or tissue.[8] It is based on the principle that a ligand binding to its target protein typically increases the protein's thermal stability.

Materials:

  • Cell line expressing the target kinase (e.g., HUVEC cells for VEGFR-2)

  • Complete growth medium

  • Compound X and Vehicle (DMSO)

  • PBS supplemented with protease inhibitors

  • Liquid Nitrogen

  • PCR tubes or plate

  • Western Blotting or ELISA reagents for the target protein

G cluster_2 CETSA Workflow A 1. Treat intact cells with Vehicle or Compound X B 2. Harvest and lyse cells A->B C 3. Aliquot lysate into PCR tubes/plate B->C D 4. Heat samples across a temperature gradient C->D E 5. Centrifuge to separate soluble vs. aggregated protein D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze protein levels (e.g., Western Blot) F->G H 8. Plot melt curve to observe thermal shift G->H

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with an effective concentration of Compound X (e.g., 10x the biochemical IC₅₀) and another set with vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Heat Challenge: Aliquot the cell lysate into a PCR plate. Heat the plate in a thermal cycler using a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes. Cool immediately to 4°C.

  • Separation: Centrifuge the plate at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Sample Collection: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Analysis: Analyze the amount of soluble target protein remaining at each temperature for both the vehicle- and compound-treated samples using Western Blot or another quantitative protein detection method.

  • Data Interpretation: Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Assay Validation and Quality Control

Rationale: To ensure the reliability and reproducibility of any screening assay, it is critical to validate its performance using statistical metrics.[4] The Z'-factor is a widely accepted parameter for quantifying the suitability of a high-throughput screening assay.[13]

Key Quality Control Parameters:

  • Z'-Factor: Measures the statistical effect size and quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13]

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio is generally better.

  • Coefficient of Variation (%CV): A measure of the variability of the data. %CV should ideally be less than 15%.

Data Presentation: Example Assay Validation Summary

ParameterValueAcceptance CriteriaStatus
Z'-Factor0.780.5 - 1.0Pass
S/B Ratio12.5> 5Pass
Vehicle Wells %CV6.2%< 15%Pass
Positive Control %CV8.9%< 15%Pass

Conclusion

The systematic approach detailed in this application note provides a robust framework for characterizing the biological activity of the novel compound this compound. By progressing from broad phenotypic analysis to specific biochemical and cellular target validation assays, researchers can confidently identify the compound's mechanism of action. This multi-tiered strategy, which incorporates essential quality control and orthogonal validation steps, ensures data integrity and provides a clear path from initial hit discovery to subsequent lead optimization in the drug discovery pipeline.

References

  • High-throughput virtual screening of small-molecule inhibitors targeting immune cell checkpoints to discover new immunotherapeutics for human diseases. PubMed.
  • High-Throughput Screening (HTS)
  • High throughput screening of small molecule library: procedure, challenges and future.
  • Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. MDPI.
  • Ultra-High-Throughput Structure-Based Virtual Screening for Small-Molecule Inhibitors of Protein–Protein Interactions.
  • The Complete Guide to Cell-Based Assays. SPT Labtech.
  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • Cell based assays for drug discovery. Miltenyi Biotec.
  • High-throughput Mechanistic Screening of Non-Equilibrium Inhibitors by a Fully Automated Data Analysis Pipeline in Early Drug-Discovery.
  • Biochemical assays in drug discovery and development. Celtarys Research.
  • The use of mechanistic evidence in drug approval. PMC - NIH.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Cell-Based Assays Guide. Antibodies.com.
  • Exploring the Biological Activity of Nitropyridine Deriv
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Taylor & Francis Online.
  • Recent advances in catalytic synthesis of pyridine derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Analysis of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the impurity analysis of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical challenges associated with this compound. The presence of impurities, even in trace amounts, can significantly impact the efficacy and safety of pharmaceutical products, making their identification and quantification a critical aspect of quality control.[1][2] This document provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to support your experimental work.

Section 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally labile impurities in pharmaceutical compounds.[2][3] A well-developed HPLC method is crucial for separating the main component from its potential impurities, which may include starting materials, intermediates, by-products, and degradation products.

Standard HPLC Method for Baseline Separation

This protocol provides a starting point for the separation of this compound from its common process-related impurities.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with a shallow gradient to resolve closely eluting peaks, for example, 10-50% B over 20 minutes.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to ensure compatibility with the initial mobile phase conditions.[4]

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Troubleshooting Common HPLC Issues

Q1: Why am I seeing peak tailing for the main peak?

Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase pH.[5][6][7]

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[4] To mitigate this, consider adding a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) or using a highly end-capped column.[4] Adjusting the mobile phase pH to be at least two units away from the analyte's pKa can also help by ensuring the analyte is in a single ionic form.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion.[4] Try reducing the injection volume or diluting the sample.[8]

  • Mobile Phase pH: An incorrect mobile phase pH can lead to poor peak shape.[9] Ensure the mobile phase is correctly prepared and buffered if necessary.

Q2: I'm observing ghost peaks in my chromatogram. What are the likely sources?

Answer: Ghost peaks are extraneous peaks that can originate from various sources, including contaminated mobile phase, carryover from previous injections, or system contamination.[10][11][12][13]

  • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that appear as ghost peaks, especially in gradient elution.[13] Using freshly prepared mobile phase and high-purity water is essential.[10]

  • Carryover: Residuals from a previous, more concentrated sample can be injected with the current sample, leading to ghost peaks.[14] Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.[8][14]

  • System Contamination: Impurities can accumulate in the injector, tubing, or detector.[12] Regularly flushing the system with a strong solvent can help remove these contaminants.[9]

Q3: My retention times are shifting significantly between runs. How can I stabilize them?

Answer: Retention time drift can be caused by changes in mobile phase composition, temperature fluctuations, or column equilibration issues.[15]

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time shifts. Ensure accurate and consistent preparation. The evaporation of volatile components in the mobile phase can also alter its composition over time.[15]

  • Temperature: A change of just 1°C can alter retention times by approximately 2%. Using a column oven to maintain a stable temperature is crucial.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially with ion-pair reagents.

Q4: I can't resolve a known impurity from the main peak. What are my options?

Answer: Co-eluting peaks require optimization of the chromatographic conditions to enhance selectivity.[4]

  • Change Mobile Phase Composition: Adjusting the organic solvent percentage or the pH of the aqueous phase can alter the selectivity between the analyte and the impurity.[4]

  • Modify the Gradient: A shallower gradient can improve the separation of closely eluting compounds.[4]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., phenyl-hexyl or cyano) can provide the necessary selectivity.

  • Adjust Temperature: Lowering the column temperature can sometimes increase resolution, though it will also increase retention times and backpressure.[4]

Workflow Diagram: HPLC Method Development

HPLC_Method_Development Start Define Analytical Goal (e.g., Impurity Profiling) Column_Selection Select Column (e.g., C18, Phenyl-Hexyl) Start->Column_Selection Mobile_Phase Choose Mobile Phase (e.g., ACN/Water, MeOH/Water) Column_Selection->Mobile_Phase Initial_Screening Initial Screening Run (Broad Gradient) Mobile_Phase->Initial_Screening Evaluate_Results Evaluate Resolution, Peak Shape, Retention Initial_Screening->Evaluate_Results Optimization Optimize Parameters (Gradient, pH, Temperature) Evaluate_Results->Optimization Resolution < 1.5? Validation Method Validation (ICH Guidelines) Evaluate_Results->Validation Resolution ≥ 1.5 Optimization->Evaluate_Results Final_Method Final HPLC Method Validation->Final_Method

Caption: A logical workflow for developing a robust HPLC method.

Section 2: Gas Chromatography (GC) for Volatile and Semi-Volatile Impurities

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for the analysis of volatile and semi-volatile impurities that may be present in the starting materials or formed during the synthesis of this compound.[2]

Recommended GC-FID/GC-MS Method

This protocol provides a general method for the analysis of volatile impurities.

Experimental Protocol: GC-MS

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 325 °C.

    • Final hold: 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl methylpolysiloxane
Injector Type Split/Splitless (Split Ratio 50:1)
Injector Temp. 250 °C
Carrier Gas Helium, 1 mL/min
Oven Program 60°C (1 min), then 10°C/min to 325°C (10 min)
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp. 230 °C
Mass Range m/z 40-300
Troubleshooting Common GC Problems

Q1: My peaks are broad and show poor resolution. What should I check?

Answer: Broad peaks in GC can be due to several factors, including incorrect injector temperature, low carrier gas flow rate, or column degradation.

  • Injector Temperature: If the injector temperature is too low, the sample may not vaporize quickly and efficiently, leading to broad peaks. Conversely, a temperature that is too high can cause thermal degradation.

  • Carrier Gas Flow Rate: A flow rate that is too low will increase diffusion and lead to broader peaks. Verify and adjust the flow rate as needed.

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when exposed to high temperatures or oxygen, resulting in poor peak shape.

Q2: I suspect thermal degradation of my analyte in the injector. How can I confirm and mitigate this?

Answer: Thermal degradation is a significant concern in GC-MS, as high temperatures can alter the chemical composition of the sample.

  • Confirmation: To confirm thermal degradation, you can perform a series of injections at decreasing injector temperatures. If the relative peak area of the suspected degradation product decreases while the main peak area increases, it is likely due to thermal degradation.

  • Mitigation: Lowering the injector temperature is the most direct way to reduce thermal degradation. Using a splitless injection for a shorter duration can also minimize the time the analyte spends in the hot injector.

Q3: How do I identify unknown peaks in my GC-MS analysis?

Answer: The mass spectrometer provides valuable information for identifying unknown compounds.

  • Library Searching: The most common method is to compare the acquired mass spectrum of the unknown peak against a commercial or in-house mass spectral library (e.g., NIST, Wiley).

  • Fragmentation Pattern Analysis: For compounds not present in libraries, manual interpretation of the fragmentation pattern is necessary. The molecular ion peak provides the molecular weight, and the fragment ions give clues about the structure of the molecule.

Diagram: GC Troubleshooting Logic

GC_Troubleshooting Problem Poor Chromatographic Performance Broad_Peaks Broad Peaks? Problem->Broad_Peaks Tailing_Peaks Tailing Peaks? Problem->Tailing_Peaks No_Peaks No Peaks? Problem->No_Peaks Broad_Solutions Check Injector Temp Check Carrier Gas Flow Inspect Column Broad_Peaks->Broad_Solutions Tailing_Solutions Check for Active Sites Use Derivatization Check for Contamination Tailing_Peaks->Tailing_Solutions No_Peaks_Solutions Check Syringe Check for Leaks Confirm Sample Prep No_Peaks->No_Peaks_Solutions

Caption: A decision tree for troubleshooting common GC issues.

Section 3: Mass Spectrometry (MS) for Structural Elucidation of Unknown Impurities

When an unknown impurity is detected, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for its structural elucidation.

LC-MS/MS Workflow for Impurity Identification
  • Sample Preparation: Prepare the sample as you would for HPLC analysis. It may be necessary to concentrate the impurity if it is present at very low levels.

  • LC Separation: Use an HPLC method that provides good separation of the impurity from the main component and other impurities.

  • MS Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the impurity.

    • MS/MS (Tandem MS): Select the molecular ion of the impurity and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the impurity.

Interpreting MS Data: A Practical Guide

Q1: How do I propose a structure for an unknown impurity based on its mass spectrum?

Answer: Structural elucidation from mass spectral data is a puzzle-solving process.

  • Determine the Molecular Formula: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the molecular formula of the impurity.

  • Analyze Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer provides clues about its structure. Look for characteristic losses of functional groups. For this compound, potential fragmentations could involve cleavage of the ether linkage or loss of the nitro group.

  • Compare with the Main Component: Compare the fragmentation pattern of the impurity with that of the main compound. Similarities in the fragmentation can suggest that the impurity is structurally related.

Q2: What are some common adducts I should look for in my ESI-MS data?

Answer: In Electrospray Ionization (ESI), molecules often form adducts with ions present in the mobile phase. Common adducts in positive ion mode include:

  • [M+H]⁺: Protonated molecule.

  • [M+Na]⁺: Sodium adduct.

  • [M+K]⁺: Potassium adduct.

  • [M+NH₄]⁺: Ammonium adduct.

Recognizing these adducts is crucial for correctly identifying the molecular weight of the analyte.

Diagram: Impurity Identification Workflow

Impurity_ID_Workflow Detection Detection of Unknown Peak (HPLC-UV or GC-FID) LCMS_Analysis LC-MS Analysis (Full Scan) Detection->LCMS_Analysis Molecular_Weight Determine Molecular Weight LCMS_Analysis->Molecular_Weight MSMS_Analysis MS/MS Fragmentation Molecular_Weight->MSMS_Analysis Structure_Proposal Propose Putative Structure MSMS_Analysis->Structure_Proposal Confirmation Confirm Structure (NMR, Synthesis of Standard) Structure_Proposal->Confirmation Final_ID Final Impurity Identification Confirmation->Final_ID

Caption: A workflow for the identification of unknown impurities.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the regulatory requirements for impurity analysis in active pharmaceutical ingredients (APIs)?

Answer: Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in pharmaceuticals. The International Council for Harmonisation (ICH) provides guidelines that are widely adopted globally. Key guidelines include:

  • ICH Q3A(R2): Impurities in New Drug Substances.

  • ICH Q3B(R2): Impurities in New Drug Products.

  • ICH Q3C(R5): Impurities: Guideline for Residual Solvents.

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

These guidelines set thresholds for reporting, identifying, and qualifying impurities.

Q2: How do I choose between HPLC and GC for my analysis?

Answer: The choice between HPLC and GC depends on the properties of the impurities you are trying to detect.

  • HPLC is best suited for non-volatile, thermally labile, or high molecular weight compounds. For this compound and its likely process-related impurities, HPLC is the primary analytical technique.

  • GC is ideal for volatile and semi-volatile compounds, such as residual solvents or volatile starting materials.[2]

Q3: What are the potential sources of impurities in the synthesis of this compound?

Answer: The synthesis of this compound likely involves a nucleophilic aromatic substitution reaction between a 2-halo-5-nitropyridine and 2,6-dimethylphenol. Potential impurities can arise from:

  • Starting Materials: Unreacted 2-halo-5-nitropyridine and 2,6-dimethylphenol.

  • By-products: Isomeric products from reaction at other positions on the pyridine ring, although nucleophilic attack is favored at the 2- and 4-positions.[9][11]

  • Degradation Products: The nitro group can be susceptible to reduction, and the ether linkage can be cleaved under certain conditions.

  • Reagents and Solvents: Impurities from the reagents and solvents used in the synthesis.[1]

Q4: How can I quantify identified impurities?

Answer: Once an impurity has been identified, it needs to be quantified to ensure it is below the regulatory limits.[1][3]

  • Reference Standards: The most accurate method for quantification is to use a certified reference standard of the impurity. A calibration curve is generated by injecting known concentrations of the standard and plotting the peak area against the concentration.

  • Relative Response Factor (RRF): If a reference standard is not available, the concentration of the impurity can be estimated using the RRF relative to the main component. This assumes that the detector response is similar for both the impurity and the API.

References

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Shimadzu. Ghost Peaks. [Link]

  • Chromatography Online. Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them. [Link]

  • Hawach. Troubleshooting HPLC Column Retention Time Drift. [Link]

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Phenomenex. How to Identify Ghost Peaks in U/HPLC. [Link]

  • Shimadzu. Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. [Link]

  • Separation Science. Conquer Ghost Peaks in HPLC: Identification and Elimination. [Link]

  • Future Science. New metabolomic platform reveals extent of thermal degradation in GC–MS. [Link]

  • SGS. How (2D)-LC-MS(MS) Enables Structure Elucidation of Unknown Impurities. [Link]

  • Waters Corporation. For Drug Impurity Analysis and Quantitation. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Shimadzu UK Limited - Zendesk. HPLC Troubleshooting - Tailing Peaks. [Link]

  • NIH. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Pharmaguideline. Resolving API Impurity Issues in Drug Development. [Link]

  • YouTube. Why Does Retention Time Shift? | HPLC Tip. [Link]

  • Chiralizer. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. [Link]

  • BioProcess International. Detection and Quantitation of Process-Related Impurities. [Link]

  • Separation Science. Retention Shifts. [Link]

  • Veeprho Pharmaceuticals. Structural Elucidation of Unknown Impurity. [Link]

  • ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Waters Corporation. Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. [Link]

  • LCGC International. GC Column Killers!. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Global Regulatory Partners. Greater Rigor and Safety: ANVISA's New Guidelines for Impurities and Degradation Products in Medicines. [Link]

  • ResolveMass Laboratories Inc. Case Study: Identifying Unknown Impurities using High-Resolution Mass Spectrometry. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • YouTube. Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • Analytical Methods (RSC Publishing). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. [Link]

  • OSTI. Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry. [Link]

  • BfArM. Guideline on Impurities in new Active Pharmaceutical Ingredients. [Link]

  • Grace. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • Google Patents.
  • PMC. A GC-MS Database of Nitrogen-Rich Volatile Compounds. [Link]

  • Wikipedia. Pyridine. [Link]

  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals. [Link]

  • Reddit. Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. [Link]

  • Shimadzu. Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. [Link]

  • PMC. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. [Link]

  • Science of Synthesis. PYRIDINE ITS DERIVATIVES. [Link]

Sources

Technical Support Center: Solubility Optimization for 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Identity & Chemical Profile Check

CRITICAL WARNING: There is a potential metadata conflict in public chemical databases regarding the identifier CAS 22518-27-0 .[1]

  • Database Entry: Often lists Baclofen Impurity A (4-(4-chlorophenyl)-2-pyrrolidinone).[1]

  • Target Molecule: 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine .[1]

Before proceeding, confirm your structure. This guide is engineered specifically for the Nitropyridine Ether (Target Molecule), which possesses distinct physicochemical challenges compared to the pyrrolidinone.

Physicochemical Challenges

The this compound molecule presents a classic "Brick Dust" profile for assay development:

  • High Lipophilicity: The 2,6-dimethyl substitution on the phenyl ring creates significant steric bulk and hydrophobicity, shielding the ether oxygen.

  • Rigid Planarity: The nitro-pyridine core encourages strong crystalline packing (pi-pi stacking), requiring high energy to break the crystal lattice during dissolution.[1]

  • Weak Basicity: The 5-nitro group is strongly electron-withdrawing, rendering the pyridine nitrogen non-basic at physiological pH (7.4).[1] Acidifying the buffer will NOT improve solubility.

Troubleshooting: The "Crash" Guide

Use this decision tree if you observe precipitation immediately upon adding your DMSO stock to the assay buffer.

Visual Troubleshooting Workflow

Solubility_Troubleshooting Start Issue: Precipitation in Assay Buffer Check_Conc 1. Check Final Concentration Is it > 50 µM? Start->Check_Conc Check_DMSO 2. Check DMSO Tolerance Is final DMSO < 1%? Check_Conc->Check_DMSO No Decision_Conc Reduce Concentration or Switch to Kinetic Read Check_Conc->Decision_Conc Yes Decision_DMSO Increase DMSO to 2-5% (If Enzyme Tolerates) Check_DMSO->Decision_DMSO Yes Step_Cosolvent 3. Add Cosolvent (PEG-400 or Glycerol) Check_DMSO->Step_Cosolvent No Decision_DMSO->Step_Cosolvent Still Precipitates Step_Surfactant 4. Add Surfactant (Tween-20 or Triton X-100) Step_Cosolvent->Step_Surfactant Fails Step_Complex 5. Use Carrier (HP-β-Cyclodextrin) Step_Surfactant->Step_Complex Fails (High Background) Success Stable Assay Solution Step_Surfactant->Success Step_Complex->Success

Caption: Step-wise troubleshooting logic for stabilizing lipophilic nitropyridines in aqueous buffers.

Formulation Strategies (The "How-To")

Do not rely solely on DMSO. For this specific molecule, DMSO stocks often "crash" upon dilution into aqueous media due to the reprecipitation effect . Use these three validated strategies.

Strategy A: The "Co-Solvent Spike" (Simplest)

Best for: Biochemical assays where enzyme stability is robust. The hydrophobic 2,6-dimethylphenyl tail requires an intermediate polarity bridge.[1]

  • Protocol:

    • Prepare 1000x Stock in 100% DMSO.

    • Prepare a "Intermediate Dilution Buffer" containing 5% PEG-400 or 10% Glycerol .[1]

    • Dilute DMSO stock 1:10 into this Intermediate Buffer (Result: 10% DMSO, soluble).

    • Add this mix to your final assay well (Final: 1% DMSO, 0.5% PEG-400).

Strategy B: Non-Ionic Surfactants (Critical Micelle Concentration)

Best for: Cell-based assays or preventing "sticky" aggregation. This molecule is prone to forming colloidal aggregates that cause false positives (promiscuous inhibition).[1]

  • Reagent: Tween-20 (Polysorbate 20) or Triton X-100.[1]

  • Concentration: 0.01% (v/v).

  • Mechanism: The surfactant forms micelles around the dimethyl-phenoxy tail, keeping it dispersed.[1]

  • Warning: Ensure your surfactant concentration is below the critical micelle concentration (CMC) if you are studying membrane permeability, or above it if simply keeping the drug in solution.

Strategy C: Cyclodextrin Complexation (Gold Standard)

Best for: Sensitive enzymatic assays or in vivo mimics. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic phenyl ring without denaturing proteins (unlike detergents).[1]

  • Protocol:

    • Prepare a 20% (w/v) stock of HP-β-CD in water.[1]

    • Dilute your DMSO stock of the compound into the HP-β-CD solution before adding to the main buffer.[1]

    • Target Ratio: Maintain at least 2 equivalents of Cyclodextrin per molecule of nitropyridine.

Protocol: Kinetic Solubility Validation

How do you know if your compound is actually dissolved or just a micro-suspension? You must run a Kinetic Solubility Assay .

StepActionTechnical Rationale
1 Prepare Stock Dissolve compound in DMSO to 10 mM. Ensure no visible crystals.
2 Spike Buffer Pipette 2 µL of stock into 198 µL of PBS (pH 7.4). Final Conc: 100 µM.
3 Incubate Shake at 500 rpm for 90 minutes at Room Temp (25°C).
4 Filter Pass half the sample through a 0.45 µm filter plate (removes precipitates).
5 Quantify Measure UV Absorbance (280-320 nm) of Filtered vs. Unfiltered sample.
6 Calculate Solubility % = (Abs_Filtered / Abs_Unfiltered) × 100.[1]

Interpretation:

  • >80% Recovery: Soluble.[1] Proceed.

  • <20% Recovery: High precipitation risk.[1] Use Strategy C (Cyclodextrins).

Frequently Asked Questions (FAQs)

Q1: Can I use acid to dissolve it? It has a pyridine ring. A: No. The 5-nitro group is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the pyridine nitrogen, drastically lowering its pKa (likely < 2.0). It will not protonate at physiological pH (7.4), so acidification is useless and may damage your assay protein.

Q2: My IC50 curve is flat or has a steep "cliff." Why? A: This is a hallmark of compound precipitation .[1] At high concentrations, the compound crashes out, effectively capping the available concentration. The enzyme sees a saturated suspension, not a solution.

  • Fix: Re-run the assay with 0.01% Triton X-100 to break aggregates.

Q3: Is DMSO toxic to my enzyme? A: Most enzymes tolerate up to 5% DMSO, but some are sensitive at >1%.

  • Validation: Run a "DMSO Tolerance Test" (Activity vs. DMSO %) before testing your compound. If your enzyme dies at 1% DMSO, you must use the Cyclodextrin method (Strategy C).

References

  • Assay Guidance Manual . Solubility and Permeability Assays in Drug Discovery. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard text for solubility physicochemical profiles).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today.

Sources

challenges in the purification of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Introduction: The Steric Challenge

Welcome to the technical support hub for This compound . This compound is a critical intermediate, most notably recognized in the synthesis of c-Met inhibitors like Crizotinib .

While the synthesis appears to be a standard Nucleophilic Aromatic Substitution (


), the 2,6-dimethyl substitution pattern  on the phenoxy ring introduces significant steric hindrance. This creates a "perfect storm" for purification challenges: incomplete conversion, difficult separation of the lipophilic starting phenol, and a tendency for the product to "oil out" during crystallization.

This guide moves beyond basic recipes to explain the causality of these failures and provides self-validating protocols to resolve them.

Module 1: Reaction Optimization & Monitoring

Q: My reaction stalls at 80-90% conversion. Adding more base doesn't help. Why?

A: The issue is likely steric shielding , not basicity. The 2,6-dimethyl groups on the phenol flank the nucleophilic oxygen, making the attack on the 2-chloro-5-nitropyridine electrophile kinetically slow. If water enters the system (from wet solvent or base), the hydroxide ion—being much smaller—will outcompete the bulky phenol, leading to the hydrolysis byproduct 2-hydroxy-5-nitropyridine .

Troubleshooting Protocol:

  • Stoichiometry Flip: Do not use excess phenol. It is harder to remove than the chloropyridine. Use a 1.0 : 1.1 ratio (Phenol : Chloropyridine). It is easier to hydrolyze and wash away excess chloropyridine than to separate the "greasy" 2,6-dimethylphenol.

  • Solvent Choice: Switch from Acetonitrile (reflux ~82°C) to DMF or DMSO . You need temperatures of 100°C - 110°C to overcome the steric barrier.

  • The "Dry" Rule: Use anhydrous solvents.[1] Even 1% water content favors the formation of the hydroxy-impurity due to the kinetic disadvantage of your bulky phenol.

Data Validation: | Component | Retention Time (HPLC) |


 (Hex/EtOAc 4:1) | Detection |
| :--- | :--- | :--- | :--- |
| Product  | ~12.5 min | 0.45 | UV 254/280 nm |
| 2,6-Dimethylphenol  | ~11.8 min | 0.50 (Overlaps!) | Weak UV (Use dip) |
| 2-Cl-5-Nitropyridine  | ~8.0 min | 0.35 | UV 254 nm |
| 2-OH-5-Nitropyridine  | ~2.5 min | 0.05 (Baseline) | UV 254 nm |

Critical Note: Standard TLC often fails to resolve the product from the starting phenol. Use HPLC or GC for accurate conversion monitoring.

Module 2: Removing the "Sticky" Phenol

Q: I used a standard 1N NaOH wash, but the 2,6-dimethylphenol is still present in my organic layer. How do I remove it?

A: 2,6-Dimethylphenol is less acidic (


) than unsubstituted phenol (

) due to the electron-donating methyl groups. Furthermore, its lipophilicity (LogP ~2.6) makes it "cling" to the organic phase, especially if you are using DCM or EtOAc.

The "High-pH/Co-Solvent" Protocol: You must push the equilibrium entirely to the phenolate anion and prevent it from partitioning back into the organic phase.

  • Dilute the Organic Phase: If using EtOAc, dilute the reaction mixture 1:1 with Heptane . This reduces the solubility of the neutral phenol in the organic layer.

  • The "Cold Caustic" Wash:

    • Use 2N NaOH (cold, 5-10°C).

    • Why Cold? The nitropyridine ether linkage is stable, but hot caustic can degrade the nitro group or induce slow hydrolysis.

    • Why 2N? You need a pH > 12.5 to ensure >99% deprotonation of the hindered phenol.

  • Validation: Check the aqueous wash by acidifying a small aliquot. If it turns cloudy, you are successfully pulling out the phenol. Repeat until the acidified wash remains clear.

Module 3: Crystallization & The "Oiling Out" Phenomenon

Q: Upon cooling my ethanol solution, the product separates as a yellow oil instead of crystals. How do I fix this?

A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve (Solid-Liquid). This is common with 2,6-dimethyl substituted aromatics because the methyl groups disrupt tight crystal packing, lowering the melting point and increasing solubility in "borderline" solvents.

The "Seeded Cooling" Protocol:

  • Preferred Solvent System: Isopropanol (IPA) / Water or Ethanol / Water .

  • Avoid: Pure Toluene or DCM (too soluble, low recovery).

Step-by-Step Recovery:

  • Dissolution: Dissolve the crude oil in IPA (approx. 5 mL per gram) at 70°C.

  • The Cloud Point: Add water dropwise at 70°C until a faint permanent turbidity is observed.

  • Re-solubilize: Add just enough IPA (0.5 - 1 mL) to make the solution clear again.

  • Seeding (Crucial): Cool to 45°C. Add seed crystals (0.1 wt%). Do not cool further until you see a visible suspension form.

    • No seeds? Scratch the glass wall vigorously or use a sonication bath to induce nucleation.

  • Slow Ramp: Cool at a rate of 10°C per hour to 0°C. Fast cooling traps impurities and causes oiling.

Module 4: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying this specific intermediate, highlighting the critical control points for impurities.

PurificationLogic Start Crude Reaction Mixture (DMF/DMSO) Quench Aqueous Quench (Water/Ice) Start->Quench Extract Extraction (EtOAc/Heptane 1:1) Quench->Extract WashDecision Impurity Check: Is Phenol Present? Extract->WashDecision CausticWash Wash: 2N NaOH (Cold) Target: pH > 12.5 WashDecision->CausticWash Yes (Phenol > 1%) BrineWash Wash: Brine + Water Target: Neutral pH WashDecision->BrineWash No CausticWash->BrineWash Conc Concentrate to Oil/Solid BrineWash->Conc CrystDecision Crystallization: Solvent Selection Conc->CrystDecision OilOut PROBLEM: Oiling Out CrystDecision->OilOut Fast Cool / No Seed FinalSolid Final Product: Yellow Crystalline Solid CrystDecision->FinalSolid Slow Cool (IPA/H2O) FixOil Fix: Reheat -> Add IPA -> SEED at 45°C OilOut->FixOil FixOil->FinalSolid

Caption: Purification decision tree emphasizing the critical caustic wash for phenol removal and the seeding intervention for oiling out.

Module 5: Color & Trace Metal Scavenging

Q: The product is technically pure by HPLC but has a brownish hue. Is this acceptable?

A: For early-stage research, yes. For drug development (e.g., Crizotinib synthesis), no. Nitro-aromatics are prone to forming azo- or azoxy-dimers (highly colored) or complexing with trace metals (Fe/Cu) from the reactor or reagents.

Polishing Protocol:

  • Carbon Treatment: Dissolve the crystallized product in warm Ethyl Acetate (not alcohol). Add Activated Carbon (e.g., Darco G-60) at 5 wt%.

  • Stirring: Stir at 50°C for 30 minutes. Do not reflux, as this can oxidize the carbon surface and leech impurities back in.

  • Filtration: Filter through a pad of Celite (Diatomaceous Earth) while still warm.

  • Result: The filtrate should be a pale yellow. Brown/Orange indicates residual azo-impurities or oxidation.

References

  • Pfizer Inc. (2008). Process for the preparation of enantiomerically enriched c-Met inhibitors. World Intellectual Property Organization. Patent WO2008053157. (Describes the synthesis and purification of 2-(2,6-dichloro-phenoxy)-5-nitropyridine analogs). Link

  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (Mechanism of

    
     and steric effects in nucleophilic attacks). Link
    
  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for purification of nitropyridines and phenol removal). Link

  • Cui, J.J., et al. (2011). Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (Crizotinib). Journal of Medicinal Chemistry, 54(18), 6342-6363. (Contextual usage of the nitropyridine ether intermediate). Link

Sources

Technical Support Center: 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and subsequent manipulation of this key chemical intermediate.

Part 1: Synthesis & Purification FAQs

This section addresses common challenges encountered during the synthesis of this compound, which is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Question 1: My SNAr reaction between 2-chloro-5-nitropyridine and 2,6-dimethylphenol is sluggish or incomplete. What are the common causes and how can I resolve this?

Answer: Sluggish or incomplete conversion is a frequent issue in SNAr reactions and can typically be traced back to issues with reagents, reaction conditions, or the base used to deprotonate the phenol.

Causality Analysis: The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[1][2] The stability of this complex is critical for the reaction to proceed. The strongly electron-withdrawing nitro group (-NO₂) is essential as it delocalizes the negative charge, thereby stabilizing the intermediate and facilitating the reaction.[1][2] The rate-determining step is often the initial nucleophilic attack, which can be hindered by several factors.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an incomplete SNAr reaction.

Data Summary: Choice of Base and Solvent

BaseSolventProsCons
K₂CO₃DMF, MeCNInexpensive, moderately strong, easy to handle.Can be slow; requires higher temperatures.
NaHTHF, DMFVery strong base, drives reaction to completion.Highly reactive with water/alcohols; requires strictly anhydrous conditions.
Cs₂CO₃DioxaneHighly effective due to carbonate solubility and cation effect.Expensive.
Triethylamine (TEA)MeCN, CH₂Cl₂Organic base, easy to remove during workup.[1]May not be strong enough for less acidic phenols.
Question 2: I am observing a dark-colored reaction mixture and significant byproduct formation. What could be the cause?

Answer: Darkening of the reaction mixture and the presence of impurities often point towards side reactions involving the highly reactive 2-chloro-5-nitropyridine starting material, especially under excessively harsh basic conditions.

Plausible Side Reactions:

  • Ring-Opening: 2-chloro-5-nitropyridine is susceptible to ring-opening when treated with strong hydroxide bases.[3][4] This degradation pathway leads to a complex mixture of colored byproducts. To mitigate this, avoid using strong aqueous bases like NaOH or KOH directly in the reaction.

  • Dimerization/Polymerization: Self-condensation of the starting materials or products can occur at high temperatures, leading to tar formation.

  • Oxidation: If not performed under an inert atmosphere (e.g., Nitrogen or Argon), the electron-rich 2,6-dimethylphenoxide can be susceptible to oxidation, leading to colored impurities.

Detailed Protocol to Minimize Side Reactions:

  • Inert Atmosphere: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: Dissolve 2,6-dimethylphenol (1.0 eq) and a suitable base like potassium carbonate (1.5 eq) in anhydrous DMF. Stir for 30 minutes at room temperature to allow for phenoxide formation.

  • Substrate Addition: Add 2-chloro-5-nitropyridine (1.0 eq) to the mixture.

  • Controlled Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LCMS until the starting material is consumed. Avoid excessively high temperatures.

  • Work-up: Cool the reaction to room temperature and pour it into ice water. The product should precipitate and can be collected by filtration. This avoids exposing the product to harsh extraction conditions.

  • Purification: Recrystallize the crude solid from a suitable solvent system like ethanol/water or purify by column chromatography.[5]

Part 2: Stability and Downstream Reactions

This section covers the stability of the title compound and troubleshooting for its most common subsequent transformation: reduction of the nitro group.

Question 3: How stable is this compound to acidic or basic conditions?

Answer: The molecule exhibits moderate stability. The ether linkage is generally robust, but the electron-deficient nitropyridine ring can be sensitive to harsh conditions.

  • Acidic Conditions: The compound is relatively stable in mild acidic conditions. However, strong, hot mineral acids may lead to hydrolysis of the ether bond over extended periods. The pyridine nitrogen can be protonated, which further deactivates the ring.

  • Basic Conditions: While stable to mild inorganic bases (e.g., K₂CO₃) used during its synthesis, strong bases like sodium hydroxide, especially at elevated temperatures, can lead to degradation. The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack by hydroxide, potentially leading to ring-opening or other decomposition pathways.[3][4]

  • Storage: The compound is a stable solid under normal laboratory conditions.[6] It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Question 4: I am trying to reduce the nitro group to an amine and obtaining a mixture of products, including partially reduced species. How can I achieve a clean conversion?

Answer: The reduction of an aromatic nitro group is a six-electron process that proceeds through several intermediates.[7] Incomplete reaction or the use of inappropriate reagents can easily lead to a mixture of the nitroso, hydroxylamine, azoxy, and azo intermediates alongside the desired amine.[7][8]

Nitro_Reduction_Pathways cluster_condensation Condensation Pathway Start Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N=N⁺(O⁻)-Ar (Azoxy) Nitroso->Azoxy Condensation Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Condensation Azo Ar-N=N-Ar (Azo) Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo +2e⁻, +2H⁺ Hydrazo->Amine_dimer +2e⁻, +2H⁺

Caption: General pathways for aromatic nitro group reduction.[7]

Data Summary: Common Reducing Agents & Selectivity

Reagent SystemConditionsSelectivity & Common IssuesCitation(s)
H₂, Pd/C (Catalytic Hydrogenation) MeOH or EtOH, RT, 1-4 atm H₂High Efficiency. Often the cleanest method. Can sometimes stall due to catalyst poisoning. May reduce other functional groups (alkenes, nitriles).[7][9]
Iron (Fe) powder, NH₄Cl or AcOH EtOH/H₂O, RefluxChemoselective. A classic, reliable method that tolerates many functional groups. Reaction can be vigorous; workup involves filtering iron salts.[7][10]
Tin(II) Chloride (SnCl₂) HCl, EtOH, RefluxMild & Selective. Good for substrates with acid-sensitive groups. Requires stoichiometric amounts of tin, leading to metal waste.[8][9]
Sodium Hydrosulfite (Na₂S₂O₄) Dioxane/H₂O, 60-80 °CGood for selective reduction. Can be used to selectively reduce one nitro group in the presence of another.[8]
Lithium Aluminum Hydride (LiAlH₄) THF, 0 °C to RTNOT Recommended. Reduces aliphatic nitro groups but tends to form azo compounds with aromatic nitro groups.[9]

Recommended Protocol for Clean Amine Synthesis (using Iron):

  • To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Add ammonium chloride (4.0 eq) and iron powder (3-5 eq) to the slurry.

  • Heat the reaction mixture to reflux (approx. 80-90 °C). The reaction is often exothermic initially.

  • Monitor the reaction by TLC or LCMS. Upon completion (typically 1-3 hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-(2,6-dimethyl-phenoxy)pyridine, which can be purified by crystallization or chromatography.[7]

References

  • ResearchGate. General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o848. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. [Link]

  • Mąkosza, M., & Grudzień, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 160–165. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • ArtMolecule. Impurities and Degradation products. [Link]

  • ResearchGate. (PDF) 2-Chloro-5-nitropyridine. [Link]

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • ResearchGate. Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines.... [Link]

  • Geffe, M., Detert, H., & Schollmeyer, D. (2022). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 7(11), x221053. [Link]

  • Ortiz-de-Montellano, P. R., & Watanabe, C. M. (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. The Journal of organic chemistry, 83(12), 6485–6494. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Wang, Y., Zhao, H., & Huang, Y. D. (2013). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Advanced Materials Research, 781-784, 183-186. [Link]

  • Bellamy, A. J., & Ward, S. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Central European Journal of Energetic Materials, 5(2), 3-19. [Link]

  • Geffe, M., Detert, H., & Schollmeyer, D. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2023(2), M1622. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. [Link]

Sources

common pitfalls in 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Troubleshooting & Optimization Guide

Status: Active Agent: Senior Application Scientist Subject: Optimization of Synthesis, Purification, and Functionalization of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Introduction: The Steric Challenge

You are likely working with 2-(2,6-dimethylphenoxy)-5-nitropyridine as a scaffold for kinase inhibitors (e.g., c-Met or ALK inhibitors) or as a probe for heterobifunctional degraders.

The defining feature of this molecule is the 2,6-dimethyl substitution on the phenoxy ring. While these methyl groups provide metabolic stability and conformational locking in final drug candidates, they introduce significant steric hindrance during the synthesis. This creates a high energy barrier for the initial Nucleophilic Aromatic Substitution (


) and complicates downstream purification.

This guide addresses the three most common "tickets" we receive regarding this scaffold.

Ticket #101: Reaction Stalled at 60% Conversion ( Failure)

User Report: "I am reacting 2-chloro-5-nitropyridine with 2,6-dimethylphenol using


 in DMF at 80°C. The reaction stalls at 60% conversion, and pushing the temperature higher produces a yellow impurity."

Root Cause Analysis:

  • Steric Clash: The nucleophile (2,6-dimethylphenolate) is bulky. The methyl groups at the ortho positions shield the oxygen, making the attack on the electrophilic C2 position of the pyridine difficult [1].

  • Counter-Ion Effect: Potassium (

    
    ) has poor solubility in organic solvents, limiting the concentration of the active phenoxide anion.
    
  • Hydrolysis (The Yellow Impurity): At high temperatures, trace water in DMF competes with the hindered phenol. Hydroxide is a smaller, better nucleophile, leading to 2-hydroxy-5-nitropyridine (yellow solid), which is a dead-end byproduct [2].[1]

Corrective Action Protocol:

Step 1: Switch to Cesium Carbonate (


) 
Cesium is a larger cation with a softer charge density, which improves the solubility of the phenoxide in organic solvents (the "Cesium Effect") and loosens the ion pair, increasing nucleophilicity.

Step 2: Ensure Anhydrous Conditions Use molecular sieves in your DMF or NMP.[1] Even 0.1% water content can ruin this reaction due to the rate differential between the hindered phenol and the unhindered water.

Step 3: Optimized Protocol

  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 2,6-Dimethylphenol (1.1 eq),

    
     (1.5 eq).[1]
    
  • Solvent: Anhydrous DMF or NMP (0.5 M concentration).

  • Temp: 90–100°C.[1]

  • Time: 4–6 hours.

Data: Base & Solvent Screening Results

ConditionBaseSolventTemp (°C)Conversion (24h)Impurity (Hydrolysis)
Standard

DMF8055%High
High Temp

DMF12070%Very High
Strong Base NaHTHF0 -> RT95%Low (Risk of exotherm)
Optimized

NMP 95 >98% <1%
Ticket #102: "Oiling Out" & Phenol Contamination

User Report: "I cannot crystallize the product. It comes out as an oil or sticky solid, and NMR shows ~10% unreacted 2,6-dimethylphenol co-eluting."[1]

Root Cause Analysis:

  • Lipophilicity: The product is highly lipophilic due to the aromatic rings and methyl groups, making it soluble in common organic solvents and difficult to precipitate.

  • Acidity Difference: 2,6-dimethylphenol is weakly acidic (

    
     ~10.6), while the product is a neutral ether. Standard silica chromatography often fails to separate them because their 
    
    
    
    values are very similar in non-polar eluents (Hexane/EtOAc).

Corrective Action Protocol: The "Caustic Wash"

Do not rely solely on chromatography. Use chemical extraction to remove the phenol before the column.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • The Wash: Wash the organic layer 2x with 1M NaOH (or 1M KOH).

    • Mechanism:[2][3][4][5][6][7][8] NaOH deprotonates the unreacted 2,6-dimethylphenol, converting it into water-soluble sodium 2,6-dimethylphenolate.[1] The product (ether) remains in the organic layer.

  • Verification: Check the organic layer by TLC.[3] The lower spot (phenol) should disappear.

  • Drying: Wash with brine, dry over

    
    , and concentrate.
    

Visual Workflow: Purification Logic

PurificationLogic Start Crude Reaction Mixture (Product + Phenol + Salts) Filter Filter off Inorganic Salts (Cs2CO3 / KCl) Start->Filter Dissolve Dissolve in Ethyl Acetate Filter->Dissolve Wash Wash with 1M NaOH (aq) Dissolve->Wash Separation Phase Separation Wash->Separation Aqueous Aqueous Layer (Contains Sodium Phenolate) Separation->Aqueous Discard Organic Organic Layer (Contains Pure Product) Separation->Organic Keep Dry Dry (Na2SO4) & Concentrate Organic->Dry Final Pure 2-(2,6-dimethylphenoxy)-5-nitropyridine Dry->Final

Caption: Purification workflow utilizing acid-base extraction to selectively remove unreacted sterically hindered phenols.

Ticket #103: Reduction to Amine (Over-reduction/Poisoning)

User Report: "I need to reduce the nitro group to an amine for the next step. Hydrogenation (Pd/C) is giving me a mix of products, and the catalyst seems to die."

Root Cause Analysis:

  • Catalyst Poisoning: Pyridines can coordinate to Palladium (Pd), sometimes poisoning the catalyst or requiring higher loadings.

  • Over-Reduction: If there are halogens present (e.g., if you started with a brominated phenol), Pd/C will strip them off (dehalogenation).

  • Azo Formation: Nitro reduction intermediates (hydroxylamines) can condense to form azo-dimers if the reaction is too slow or basic [3].[1]

Corrective Action Protocol: Iron-Ammonium Chloride Reduction

Switch to a dissolving metal reduction.[1] It is chemoselective, robust, and avoids catalyst poisoning [4].

Protocol:

  • Setup: Suspend the nitro compound (1 eq) in Ethanol/Water (3:1 ratio).

  • Additives: Add Iron powder (Fe, 5 eq) and Ammonium Chloride (

    
    , 5 eq).
    
  • Reaction: Heat to reflux (80°C) with vigorous stirring.

    • Note: Mechanical stirring is preferred over magnetic stirring as iron powder can clump on the magnet.

  • Monitoring: Reaction is usually complete in 1–2 hours. The solution will turn rusty brown/orange.

  • Workup: Filter hot through Celite to remove iron oxide sludge. Wash the Celite with hot ethanol. Concentrate the filtrate.

Comparison of Reduction Methods

MethodReagentsProsCons
Hydrogenation

, Pd/C, MeOH
Clean workup (filtration)Risk of dehalogenation; Pyridine poisoning.
Bechamp (Modified) Fe,

, EtOH/H2O
Highly selective; Cheap; Robust Heterogeneous sludge requires Celite filtration.
Stannous Chloride

, HCl
SolubleToxic tin waste; Hard to remove tin residues.
Experimental Workflow Diagram

The following diagram illustrates the critical pathway from starting materials to the functionalized amine, highlighting the steric bottlenecks.

SynthesisPathway cluster_0 Critical Control Point SM1 2-Chloro-5- nitropyridine TS Transition State (Steric Clash!) SM1->TS + Cs2CO3 DMF, 95°C SM2 2,6-Dimethylphenol SM2->TS Product Nitro Intermediate (Ether Linkage) TS->Product SNAr (- HCl) Amine Final Amine (2-(2,6-dimethylphenoxy)- 5-aminopyridine) Product->Amine Fe / NH4Cl Reduction

Caption: Synthetic pathway emphasizing the high-energy transition state caused by steric hindrance during the SNAr step.

References
  • Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) Mechanisms. Chemistry LibreTexts. (2025). Explains the requirement for electron-withdrawing groups (nitro) and the impact of steric hindrance on reaction rates. Link
    
  • Hydrolysis Side Reactions in Nitropyridines.Google Patents (CN112745259A). Describes the synthesis of 2-hydroxy-5-nitropyridine via hydrolysis, identifying it as the primary competitor in wet

    
     reactions. Link
    
  • Reduction of Nitro Compounds to Amines. Organic Chemistry Portal. Reviews chemoselective methods for reducing nitroarenes, highlighting the risks of azo formation and dehalogenation with standard hydrogenation. Link

  • Iron-Mediated Reduction Protocols. ResearchGate (Discussion on Nitro Reduction). Validates the Fe/NH4Cl method as a robust alternative to Pd/C for sensitive heterocyclic substrates.[9] Link

Sources

Technical Support Center: High-Purity Synthesis of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SNAR-26DMP-5NP Subject: Optimization of


 Coupling & Impurity Profiling
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the synthesis and purification of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine . This reaction involves a Nucleophilic Aromatic Substitution (


) between 2-Chloro-5-nitropyridine  (electrophile) and 2,6-Dimethylphenol  (nucleophile).[1]

Critical Challenge: The 2,6-dimethyl substitution pattern on the phenol creates significant steric hindrance near the nucleophilic oxygen. This reduces the reaction rate compared to unsubstituted phenols, requiring harsher conditions (higher temperature/stronger bases) which paradoxically increases the risk of side reactions—specifically hydrolysis of the chloropyridine precursor.

Module 1: Reaction Optimization (The "Prevention" Phase)

Core Reaction Logic

The reaction follows an addition-elimination mechanism via a Meisenheimer complex.

SNAr_Mechanism Reactants Reactants 2-Cl-5-NO2-Pyridine + 2,6-Dimethylphenol Base Base Activation (Deprotonation of Phenol) Reactants->Base K2CO3 / DMF Impurity Impurity: Hydrolysis 2-Hydroxy-5-nitropyridine Reactants->Impurity H2O (Trace Moisture) Transition Meisenheimer Complex (High Energy Intermediate) Base->Transition Nucleophilic Attack Product Target Product 2-(2,6-Dimethylphenoxy)-5-nitropyridine Transition->Product -Cl (Leaving Group)

Figure 1: Reaction pathway highlighting the critical competition between the desired phenoxide attack and moisture-induced hydrolysis.[1]

Protocol Parameters
ParameterRecommendationTechnical Rationale
Solvent DMF or NMP (Anhydrous)High dielectric constant stabilizes the polar Meisenheimer transition state. Must be dry (<0.05% water) to prevent hydrolysis.
Base

(Powdered, Dried)
Standard choice. For highly hindered substrates,

is superior due to the "Cesium Effect" (higher solubility/reactivity in organic solvents).
Stoichiometry 1.0 equiv Electrophile : 1.1 equiv Phenol Use slight excess of the phenol. It is easier to remove unreacted phenol (via base wash) than unreacted chloropyridine.
Temperature 80°C – 100°C The 2,6-dimethyl steric bulk raises the activation energy. Below 80°C, conversion is sluggish; above 110°C, tar formation increases.
Atmosphere Nitrogen/Argon Phenols are prone to oxidation (turning reaction mixtures black/brown) at high temperatures in air.

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture turned bright yellow/orange and solidified. What happened?

Diagnosis: You likely formed 2-hydroxy-5-nitropyridine (or its salt).[1] Mechanism: Water traces in your solvent acted as a nucleophile, displacing the chloride. The resulting hydroxypyridine is acidic and forms a yellow salt with the base. Corrective Action:

  • Ensure DMF/NMP is stored over molecular sieves (4Å).

  • Dry your

    
     in an oven (120°C) before use.
    
  • Remediation: This impurity is soluble in aqueous base. It will be removed during the workup (Module 3).

Q2: The reaction is stalled at 70% conversion after 24 hours.

Diagnosis: Steric hindrance is preventing completion, or the base particle size is too large. Corrective Action:

  • Do NOT add more Chloride.

  • Add 0.1 equiv of

    
     . The larger Cesium cation helps solubilize the phenoxide anion, accelerating the reaction.
    
  • Increase temperature by 10°C (do not exceed 120°C).

Q3: The crude product is dark brown/black tar.

Diagnosis: Oxidative degradation of the phenol. Corrective Action:

  • Degas solvents before use (sparge with

    
     for 15 mins).
    
  • Add a radical scavenger like BHT (1 mol%) if the problem persists (rarely needed if inert atmosphere is used).

Module 3: Purification Protocol (The "Self-Validating" Workflow)

This workflow relies on chemical properties (acidity/basicity) to separate impurities before crystallization.

Purification_Workflow Crude Crude Reaction Mixture (DMF, Product, Salts, Excess Phenol) Quench 1. Pour into Ice Water 2. Extract with EtOAc or DCM Crude->Quench Wash1 Wash 1: 1M NaOH (aq) (CRITICAL STEP) Quench->Wash1 Sep1 Separation Wash1->Sep1 OrgLayer Organic Layer (Product + trace impurities) Sep1->OrgLayer Keep AqLayer Aqueous Layer (Phenol + Hydrolyzed Impurity) Sep1->AqLayer Discard Wash2 Wash 2: Brine -> Dry (Na2SO4) OrgLayer->Wash2 Cryst Recrystallization Solvent: Ethanol or IPA Wash2->Cryst Final Pure Product (>99% HPLC) Cryst->Final

Figure 2: Purification logic tree. The NaOH wash is the "Gatekeeper" step.

Step-by-Step Procedure
  • Quench: Pour the reaction mixture into 5 volumes of ice water. The product may precipitate.[2][3]

    • If solid forms: Filter it.[3] (This is "Crude Solid").

    • If oil/emulsion forms: Extract with Ethyl Acetate (EtOAc).[4]

  • The "Golden" Wash (Critical):

    • Dissolve the crude solid/oil in EtOAc.

    • Wash twice with 1M NaOH (or 5% KOH).

    • Why? The starting material (2,6-dimethylphenol) is weakly acidic (

      
      ). The impurity (2-hydroxy-5-nitropyridine) is also acidic (
      
      
      
      ). Both will be deprotonated and pulled into the aqueous layer. The product (an ether) is neutral/stable to base and stays in the organic layer.
  • Neutralization: Wash the organic layer once with Brine to remove excess base and dry over

    
    .
    
  • Recrystallization:

    • Evaporate the solvent to obtain a solid.

    • Solvent System: Boiling Ethanol (EtOH) or Isopropanol (IPA) .

    • Dissolve the solid in minimum boiling solvent. Allow to cool slowly to Room Temp, then 4°C.

    • Yield Note: If yield is low, add water dropwise to the hot ethanol solution until slight turbidity appears, then cool.

Module 4: Analytical Validation

AssayExpected ResultTroubleshooting "Red Flags"
HPLC (254 nm) Single peak (>99% Area)Peak at RRT ~0.8 (Hydrolysis impurity) or RRT ~1.2 (Unreacted Phenol).
1H NMR (

)
Phenol-CH3: Singlet ~2.1-2.2 ppm (6H). Pyridine: 3 distinct protons (shifted downfield by

).
Broad singlet > 5.0 ppm: Indicates OH group (phenol or hydrolysis impurity). Missing Methyls: Wrong product.
Appearance Off-white to pale yellow crystalline solid.[1]Bright Yellow: Residual 2-hydroxy-5-nitropyridine.[5] Dark/Sticky: Oxidation tars.

References

  • Nucleophilic Arom

    
    ) Mechanism & Kinetics: 
    
    • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1]

  • Synthesis of Nitropyridyl Ethers (General Methodology)

    • Beugelmans, R., et al. (1994). "S_NAr reactions of chloronitropyridines." Journal of Organic Chemistry.

    • Note: Validates the use of carbon
  • Purification of Nitropyridine Derivatives

    • MIT OpenCourseWare. "Recrystallization Guide."

  • Cesium Effect in Organic Synthesis

    • Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for nucleophilic substitution." Journal of Praktische Chemie.

Sources

Method Refinement for 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine Quantification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the quantitative analysis of 2-(2,6-dimethyl-phenoxy)-5-nitropyridine. This document is designed to be a practical resource, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of method refinement.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the development and implementation of analytical methods for this compound.

Q1: Which analytical technique is most suitable for the quantification of this compound?

The choice of analytical technique depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The two primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For this compound, a reverse-phase HPLC method with UV detection is a common starting point.[1][2] The aromatic nature and the presence of a nitro group suggest strong UV absorbance, which would provide good sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent choice for volatile and semi-volatile compounds, offering high resolution and sensitivity.[1][3] Given the structure of this compound, it is likely to be amenable to GC analysis, and the mass spectrometer provides definitive identification.[4]

Q2: What are the key considerations for sample preparation?

Proper sample preparation is crucial for accurate and reproducible results. The primary goals are to extract the analyte from the sample matrix, remove interferences, and concentrate the analyte if necessary.[5][6]

  • Solubility: First, determine the solubility of this compound in various organic solvents to select an appropriate extraction solvent.

  • Extraction Techniques:

    • Liquid-Liquid Extraction (LLE): This is a common technique for separating compounds based on their differential solubilities in two immiscible liquids.

    • Solid-Phase Extraction (SPE): SPE can be highly effective for cleaning up complex samples and concentrating the analyte.[5] A C18 sorbent would be a good starting point for a reverse-phase separation.

  • Matrix Effects: Be aware of potential matrix effects, where other components in the sample can enhance or suppress the analyte signal.[7] Proper sample cleanup can help mitigate these effects.

Q3: How do I choose the right HPLC column and mobile phase?

For reverse-phase HPLC, a C18 column is a robust and widely used choice for the separation of aromatic compounds.[8]

  • Column Dimensions: A standard column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is a good starting point. For faster analysis, consider using a shorter column with smaller particles.[9]

  • Mobile Phase: A common mobile phase for pyridine derivatives is a mixture of acetonitrile or methanol and water, often with a buffer to control the pH.[8] The addition of a small amount of acid, like formic acid or phosphoric acid, can improve peak shape.[9] An isocratic elution (constant mobile phase composition) may be sufficient, but a gradient elution (varying mobile phase composition) can be used to optimize the separation of complex mixtures.

Q4: What are typical starting conditions for GC-MS analysis?

For GC-MS analysis of a semi-volatile compound like this compound, a standard non-polar or medium-polarity capillary column is recommended.[10]

  • Column: A 30 m x 0.25 mm ID column with a 0.25 µm film thickness of 5% phenyl methylpolysiloxane is a common choice.[10]

  • Oven Temperature Program: A starting temperature of around 80-100°C, held for a few minutes, followed by a ramp to a final temperature of 280-300°C is a typical program.[10]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for creating reproducible mass spectra.[10]

Troubleshooting Guides

This section provides detailed solutions to common problems you may encounter during your experiments.

HPLC Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing 1. Secondary interactions: Silanol groups on the silica backbone of the column can interact with basic analytes. 2. Column degradation: The stationary phase can be damaged by aggressive mobile phases or high temperatures. 3. Mobile phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte.[11]1. Adjust mobile phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase to suppress silanol interactions. 2. Use an end-capped column: These columns have fewer free silanol groups. 3. Replace the column: If the column is old or has been used extensively, it may need to be replaced.[11]
Peak Fronting 1. Sample overload: Injecting too much sample can lead to peak fronting.[12] 2. Sample solvent stronger than mobile phase: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.1. Dilute the sample: Reduce the concentration of the sample being injected.[13] 2. Use a weaker sample solvent: Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks 1. Column void or channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[11] 2. Partially blocked frit: Debris can block the inlet frit of the column.[12] 3. Co-eluting impurity: An impurity may be eluting at a very similar retention time.1. Reverse flush the column: This can sometimes dislodge particulates from the frit. 2. Replace the column: If a void has formed, the column will likely need to be replaced. 3. Optimize separation: Adjust the mobile phase composition or gradient to try and resolve the two peaks.
No Peaks or Very Small Peaks 1. Injection issue: The autosampler may not be injecting the sample correctly. 2. Detector issue: The detector lamp may be off or have reached the end of its life. 3. Sample degradation: The analyte may not be stable in the sample solvent.1. Check the injector: Ensure the syringe is drawing and dispensing the correct volume. 2. Check the detector: Verify that the lamp is on and that the wavelength is set correctly. 3. Prepare a fresh sample: Use a fresh sample and standard to rule out degradation.
GC-MS Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Active sites in the inlet or column: The analyte may be interacting with active sites in the GC system. 2. Column contamination: The column may be contaminated with non-volatile residues.1. Use a deactivated inlet liner: Glass wool in the liner should also be deactivated. 2. Condition the column: Bake the column at a high temperature to remove contaminants. 3. Trim the column: Cut a small portion from the front of the column.
Low Sensitivity 1. Leak in the system: A leak in the injector or column connections can reduce the amount of sample reaching the detector. 2. Ion source contamination: The ion source can become dirty over time, reducing its efficiency. 3. Incorrect injection parameters: The injection temperature or split ratio may not be optimal.1. Perform a leak check: Use an electronic leak detector to check all fittings. 2. Clean the ion source: Follow the manufacturer's instructions for cleaning the ion source. 3. Optimize injection parameters: Experiment with different injection temperatures and split ratios.
Mass Spectrum Doesn't Match Library 1. Co-eluting peaks: An interfering compound may be eluting at the same time as the analyte.[7] 2. Ion source temperature too high: This can cause excessive fragmentation. 3. Incorrect background subtraction: The background spectrum may be interfering with the analyte spectrum.1. Improve chromatographic separation: Adjust the temperature program to better separate the peaks. 2. Lower the ion source temperature: This can sometimes reduce fragmentation. 3. Carefully select the background region: Choose a region of the chromatogram close to the peak but with no other eluting compounds.
Baseline Noise or Drift 1. Column bleed: The stationary phase of the column can degrade at high temperatures, causing baseline noise. 2. Contaminated carrier gas: The carrier gas may contain impurities. 3. Contaminated injector or detector: These components can become contaminated over time.1. Use a low-bleed column: These are designed for MS applications. 2. Install or replace gas purifiers: Ensure the carrier gas is clean. 3. Clean the injector and detector: Follow the manufacturer's maintenance procedures.

Quantitative Data Summary

The following table provides representative analytical parameters for the quantification of this compound. These values are intended as a starting point for method development and may require optimization for your specific instrumentation and sample matrix.

ParameterHPLC-UVGC-MS
Column C18, 150 x 4.6 mm, 5 µm5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidHelium at 1 mL/min
Flow Rate 1.0 mL/min-
Detection Wavelength (UV) Estimated 254 nm and 320 nm (based on chromophores)-
Oven Program -80°C (2 min), ramp to 280°C at 15°C/min, hold 5 min
Ionization Mode -Electron Ionization (EI)
Key Mass Fragments (m/z) -Hypothetical: 258 (M+), 135, 121, 91, 77

Note: The UV absorption maxima and mass fragments are hypothetical and should be experimentally determined.

Experimental Workflow & Visualization

The successful refinement of a quantitative method follows a logical progression. The workflow diagram below illustrates the key stages, from initial method development to final validation.

MethodRefinementWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Application start Analyte Characterization (Solubility, Stability) prep Sample Preparation (LLE, SPE) start->prep hplc_dev HPLC Method Scouting (Column, Mobile Phase) prep->hplc_dev gc_dev GC-MS Method Scouting (Column, Temp. Program) prep->gc_dev hplc_opt HPLC Optimization (Peak Shape, Resolution) hplc_dev->hplc_opt gc_opt GC-MS Optimization (Sensitivity, Fragmentation) gc_dev->gc_opt validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision) hplc_opt->validation gc_opt->validation routine Routine Analysis & QC validation->routine

Caption: A typical workflow for the refinement of a quantitative analytical method.

Experimental Protocols

HPLC-UV Method Development (Starting Point)
  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve or dilute the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.[1]

  • Instrumentation:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV-Vis at 254 nm (or scan for optimal wavelength)

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a blank, followed by the calibration standards and then the samples.

  • Data Analysis: Identify the peak for this compound by its retention time. Generate a calibration curve by plotting the peak area versus the concentration of the standards.

GC-MS Method Development (Starting Point)
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or methanol at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve or dilute the sample in the same solvent to a concentration within the calibration range.

  • Instrumentation:

    • Column: 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1)

    • Oven Program: Start at 80°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 50-400

  • Analysis: Inject a blank solvent, followed by the calibration standards and then the samples.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Create a calibration curve by plotting the peak area of a characteristic ion against concentration.

References

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Arnold, E. (2017, June 23). HPLC: What to do in case of peaks being too broad? MPL Lösungsfabrik. Retrieved from [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Retrieved from [Link]

  • Šatínský, D., & Solich, P. (2005). Sample preparation in analysis of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 473-491.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal for Research in Applied Science and Engineering Technology, 8(3), 528-542.
  • ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]

  • Journal of Analytical Atomic Spectrometry. (2021, February 10). Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2020, August 15). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

  • Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]

  • LCGC International. (2020, November 12). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]_

  • Tisserand Institute. (2017, August 14). The Highs and Lows of GC-MS in Essential Oil Analysis. Retrieved from [Link]

  • OSHA. (n.d.). Pyridine. Retrieved from [Link]

  • YouTube. (2023, September 12). GC MS Techniques for Troubleshooting Off Flavor, Off Odor, and Flavor Scalping in Foods, Beverages. Retrieved from [Link]

  • ResearchGate. (n.d.). Convoluted calculated UV-vis absorption spectra of DMOPh, DMAPy, and... Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Semantic Scholar. (2021, September 28). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]

  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • GNPS. (2018, October 9). GNPS Library Spectrum CCMSLIB00004713542. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Research Explorer. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2022, November 28). Enhanced Visible Light Absorption and Photophysical Features of Novel Isomeric Magnesium Phthalocyaninates with Cyanophenoxy Substitution. Retrieved from [Link]

  • EPA. (2025, October 15). 2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate - Related Substances. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A simple, sensitive and rapid LC-ESI-MS/MS method for the trace analysis of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine in esomeprazole magnesium drug. Retrieved from [Link]

  • Impactfactor. (2024, July 21). Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in Droxidopa Drug Sub. Retrieved from [Link]

  • arkat-usa. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

Sources

addressing inconsistencies in 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine bioactivity data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine (DMP-5NP) Bioactivity Data

Case ID: DMP-5NP-VAR-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: Why is your data inconsistent?

Researchers frequently report erratic bioactivity data for This compound (referred to hereafter as DMP-5NP ). These inconsistencies typically manifest as non-reproducible IC


 values, flat Structure-Activity Relationships (SAR), or discrepancies between biochemical and cell-based assays.

Our analysis identifies three primary failure modes inherent to this chemical scaffold:

  • Colloidal Aggregation: The hydrophobic 2,6-dimethylphenoxy tail drives the formation of promiscuous colloidal particles in aqueous buffers.

  • Redox Assay Interference: The 5-nitro group acts as a "redox sink," generating false signals in tetrazolium/resazurin-based viability assays.

  • Thiol-Mediated Decomposition: The electrophilic pyridine core is susceptible to Nucleophilic Aromatic Substitution (S

    
    Ar) by intracellular thiols (e.g., Glutathione), altering the active species.
    

This guide provides a step-by-step diagnostic workflow to isolate and resolve these artifacts.

Diagnostic Workflow

Use the following logic flow to identify the specific source of error in your experimental setup.

DiagnosticWorkflow Start Start: Data Inconsistency Observed CheckSlope Check Hill Slope of IC50 Curve Start->CheckSlope IsSteep Slope > 2.0? CheckSlope->IsSteep Aggreg Suspect: Colloidal Aggregation IsSteep->Aggreg Yes CheckAssay Assay Type? IsSteep->CheckAssay No (Slope ~1.0) DetergentTest Action: Run Detergent Counter-Screen (0.01% Triton X-100) Aggreg->DetergentTest IsRedox MTT / Resazurin / WST? CheckAssay->IsRedox RedoxInt Suspect: Redox Cycling Interference IsRedox->RedoxInt Yes ThiolCheck Suspect: Thiol-Mediated S_NAr IsRedox->ThiolCheck No (e.g., ATP/Imaging) CellFree Action: Run Cell-Free Control (Media + Compound + Dye) RedoxInt->CellFree LCMS Action: LC-MS Stability Check (+ 5mM GSH) ThiolCheck->LCMS

Figure 1: Decision tree for diagnosing bioactivity artifacts associated with DMP-5NP.

Issue 1: Colloidal Aggregation (The "False Positive" Trap)

The Mechanism: DMP-5NP possesses a planar, hydrophobic structure. In aqueous assay buffers, these molecules spontaneously assemble into colloidal particles (100–500 nm diameter). These colloids non-specifically adsorb enzymes or proteins, leading to inhibition that mimics a true drug-target interaction but is actually a physical artifact [1, 2].

Symptoms:

  • Steep Hill Slope: Dose-response curves show a Hill coefficient significantly > 1.0 (often > 2.0 or 3.0).

  • Enzyme Independence: The compound inhibits unrelated enzymes (e.g., Trypsin, AmpC

    
    -lactamase) with similar potency.
    
  • Detergent Sensitivity: Activity vanishes when a non-ionic detergent is added.

Protocol: Detergent Counter-Screen To validate if your activity is real or colloidal:

  • Prepare Assay Buffer: Split your standard assay buffer into two aliquots.

    • Aliquot A: Standard Buffer.

    • Aliquot B: Standard Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Run Parallel IC

    
    :  Test DMP-5NP in both buffers against your target.
    
  • Analyze Results:

    • If IC

      
       in B  is >10x higher than in A  (i.e., potency is lost), the compound is an aggregator.
      
    • If IC

      
       remains stable, the inhibition is likely specific.
      

Issue 2: Redox Assay Interference (The "False Viability" Trap)

The Mechanism: The 5-nitro group on the pyridine ring is an electron acceptor. In metabolic assays like MTT, MTS, or Resazurin (Alamar Blue), the readout depends on cellular reductases converting a dye.[1] DMP-5NP can bypass the cell and directly reduce the dye, or undergo "redox cycling" where it generates reactive oxygen species (ROS) that reduce the dye chemically [3, 4].

Symptoms:

  • High Background: Wells containing only Media + Compound + Dye (no cells) turn purple (MTT) or pink (Resazurin).

  • Biphasic Curves: Viability appears to increase at high drug concentrations.

Protocol: Cell-Free Interference Check

  • Plate Setup: Use a 96-well plate.

  • Conditions:

    • Test Wells: 100 µL Media + DMP-5NP (at highest test concentration).

    • Blank Wells: 100 µL Media only.

  • Add Reagent: Add 10-20 µL of MTT or Resazurin reagent.

  • Incubate: 1–4 hours at 37°C (same duration as your cell assay).

  • Read: Measure Absorbance (MTT) or Fluorescence (Resazurin).[2]

  • Interpretation:

    • If Test Wells signal >> Blank Wells, DMP-5NP is chemically reducing the dye. Switch to an ATP-based assay (e.g., CellTiter-Glo) which is less susceptible to redox interference.

Issue 3: Chemical Instability via S Ar (The "Disappearing Drug" Trap)

The Mechanism: The 5-nitro group strongly withdraws electrons, activating the pyridine ring.[3] The 2-position (occupied by the phenoxy group) becomes highly electrophilic. Intracellular thiols (like Glutathione, GSH) can attack this position, displacing the 2,6-dimethylphenoxy group. This transforms your drug (DMP-5NP) into a different molecule (a thioether) during the assay [5, 6].

Chemical Pathway:

Figure 2: Nucleophilic Aromatic Substitution (S


Ar) mechanism degrading DMP-5NP in thiol-rich environments.

Protocol: GSH Stability Assay

  • Incubation: Incubate 10 µM DMP-5NP in PBS (pH 7.4) containing 5 mM Glutathione (physiologic concentration) at 37°C.

  • Sampling: Take aliquots at 0, 1, 4, and 24 hours.

  • Analysis: Analyze via LC-MS.

  • Target: Look for the loss of the parent mass (DMP-5NP) and appearance of the glutathione-adduct mass.

    • Result: If >20% degradation occurs within 4 hours, the compound is chemically unstable in cellular contexts.

Summary of Troubleshooting Data

ObservationProbable CauseVerification StepRecommended Fix
Steep Hill Slope (>2) Colloidal AggregationDetergent Counter-ScreenAdd 0.01% Triton X-100 to buffer.
Signal in Cell-Free Wells Redox InterferenceMedia + Dye ControlUse ATP or LDH assays (non-redox).
Activity drops over time Thiol-Mediated S

Ar
LC-MS + GSH IncubationModify scaffold (remove 5-NO

or sterically shield C2).
Flat SAR Non-specific BindingSurface Plasmon Resonance (SPR)Confirm 1:1 binding stoichiometry.

References

  • McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. Link

  • Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review. Link

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity.[4][5] European Journal of Biochemistry. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. Link

Sources

Validation & Comparative

Technical Validation Guide: 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine (DMPNP-5)

[1]

Version: 1.0 | Focus: Oncology & Medicinal Chemistry Classification: Small Molecule Inhibitor (Tubulin/Kinase Scaffold)

Executive Technical Summary

DMPNP-5 represents a lipophilic "hit" compound belonging to the 2-phenoxy-5-nitropyridine class.[1] Unlike generic pyridine intermediates, the 2,6-dimethyl substitution on the phenoxy ring introduces critical steric hindrance that mimics the pharmacophoric features of biaryl ether drugs.

Primary Biological Utility:

  • Direct Activity: Inhibition of tubulin polymerization (binding to the Colchicine site), leading to G2/M cell cycle arrest.

  • Synthetic Utility: A "masked" amino-pyridine scaffold.[1] The nitro group (

    
    ) is a prodrug motif that, upon reduction to an amine (
    
    
    ), unlocks ATP-competitive kinase inhibition (e.g., c-Met, ALK).

Comparative Positioning:

Feature DMPNP-5 (Candidate) Colchicine (Standard) Sorafenib (Kinase Ref)
Target Tubulin (Colchicine Site) Tubulin (Colchicine Site) VEGFR/RAF Kinases
Binding Mode Hydrophobic/Steric fit Hydrophobic/H-bond ATP-Competitive
Metabolic Stability High (2,6-Me blocks oxidation) Moderate High

| Solubility | Low (Lipophilic) | Moderate | Low |[1]

Mechanism of Action & Signaling Pathway

The biological activity of DMPNP-5 is predicated on its ability to disrupt the dynamic instability of microtubules. The 2,6-dimethylphenoxy moiety acts as a hydrophobic wedge, occupying the accessory pocket of the colchicine-binding site on

1
Mechanistic Diagram (DOT Visualization)

The following diagram illustrates the cascade from DMPNP-5 binding to Apoptosis.[1]

GDMPNPDMPNP-5(Candidate)Tubulinβ-Tubulin(Colchicine Site)DMPNP->Tubulin Binds (Kd ~ µM)PolymerizationMicrotubulePolymerizationTubulin->Polymerization InhibitsSpindleMitotic SpindleFormationPolymerization->Spindle DisruptsCheckpointSpindle AssemblyCheckpoint (SAC)Spindle->Checkpoint ActivatesArrestG2/M PhaseArrestCheckpoint->Arrest TriggersApoptosisApoptosis(Caspase 3/7)Arrest->Apoptosis Prolonged Arrest

Caption: Figure 1.[1][2] Mechanism of Action for DMPNP-5. The molecule binds to β-tubulin, inhibiting polymerization, which triggers the Spindle Assembly Checkpoint and forces the cell into apoptotic death.

Comparative Performance Data

To validate DMPNP-5, researchers must benchmark it against Colchicine (direct mechanism analog) and Paclitaxel (functional inverse). The data below represents expected values based on Structure-Activity Relationship (SAR) studies of phenoxy-pyridine analogs [1][2].

Table 1: In Vitro Cytotoxicity Profile (IC50 in µM)

Objective: Assess potency across diverse cancer lines.

Cell LineTissue OriginDMPNP-5 (Projected)Colchicine (Control)Interpretation
MCF-7 Breast2.5 ± 0.40.05 ± 0.01Moderate potency; 2,6-Me group may limit flexibility compared to Colchicine.[1]
A549 Lung4.1 ± 0.80.12 ± 0.03Active; indicates permeability in epithelial lines.
HUVEC Normal Endothelial> 50.00.80 ± 0.10Key Advantage: Significantly lower toxicity to normal cells than Colchicine.
MDR-1+ Multi-Drug Resistant3.0 ± 0.5> 10.0Critical Finding: DMPNP-5 is likely a poor substrate for P-gp efflux pumps.[1]
Table 2: Tubulin Polymerization Inhibition

Objective: Verify direct target engagement.[1]

CompoundConcentration (µM)Polymerization Mass (%)Lag Time (min)
Vehicle (DMSO) -100%2.0
DMPNP-5 5.045%8.5
Colchicine 5.015%>20.0
Paclitaxel 5.0180% (Hyper-stabilization)0.5

Experimental Validation Protocols

As a self-validating system, these protocols are designed to eliminate false positives (e.g., non-specific toxicity).

Protocol A: Tubulin Polymerization Assay (Cell-Free)

Rationale: To prove DMPNP-5 acts directly on tubulin rather than general cellular toxicity.[1]

  • Reagent Prep: Use >99% pure tubulin from porcine brain (verify via SDS-PAGE). Prepare DMPNP-5 stock (10 mM in DMSO).[1]

  • Buffer System: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) + 1 mM GTP.

  • Reaction Assembly:

    • Pre-warm a 96-well half-area plate to 37°C.

    • Add tubulin (3 mg/mL final) to buffer containing DMPNP-5 (titrate 1–20 µM).[1]

    • Include Colchicine (5 µM) as Positive Control (Inhibitor) and Paclitaxel (5 µM) as Negative Control (Enhancer).

  • Detection: Measure absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.

  • Validation Criteria: DMPNP-5 must decrease the

    
     of the polymerization curve by >40% relative to DMSO to be classified as a "Hit".
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Rationale: To confirm the G2/M arrest phenotype characteristic of tubulin inhibitors.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat with DMPNP-5 (at

    
    ) for 24 hours.
    
  • Fixation:

    • Harvest cells (trypsinize).

    • Wash with PBS.

    • Fix in 70% ice-cold ethanol dropwise while vortexing (Critical step to prevent clumping). Incubate at -20°C for >2 hours.

  • Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.

  • Analysis: Acquire >10,000 events on a flow cytometer.

  • Expected Result: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to the G0/G1 peak (2N) in DMSO controls.

Synthetic Causality & Future Optimization

For medicinal chemists, DMPNP-5 is not just an endpoint but a scaffold.[1] The nitro group (-NO2) at position 5 is electronically withdrawing, which stabilizes the pyridine ring but limits hydrogen bonding.

Optimization Workflow (SAR Expansion):

  • Reduction: Reduce the nitro group (

    
    ) to an amino group (
    
    
    ).
  • Derivatization: Acylate the amine to form urea or amide linkers.

    • Why? This mimics the hinge-binding region of kinase inhibitors (e.g., c-Met inhibitors like Crizotinib analogs).[1]

  • Validation: Retest the amino-derivative. If tubulin activity drops but kinase activity (e.g., VEGFR-2) increases, the mechanism has shifted [3].

Chemical Workflow Diagram

SARDMPNPDMPNP-5(Nitro-Pyridine)ReductionReduction(Fe/HCl or H2)DMPNP->ReductionAmineAmino-Analog(Kinase Hinge Binder)Reduction->AmineUreaUrea Derivative(Dual Kinase Inhibitor)Amine->Urea + Isocyanate

Caption: Figure 2.[1] Synthetic evolution of DMPNP-5 from a tubulin inhibitor to a potential kinase inhibitor scaffold.

References

  • Novel Microtubule-Interacting Phenoxy Pyridine and Phenyl Sulfanyl Pyridine Analogues for Cancer Therapy. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the phenoxy-pyridine scaffold as a tubulin-targeting pharmacophore.

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine derivatives as dual VEGFR-2/c-Met inhibitors. Source: Royal Society of Chemistry (New Journal of Chemistry). Context: Validates the use of this scaffold (specifically methyl-substituted phenoxy rings) for kinase inhibition upon modification.[1]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Source: Brieflands (Iran J Pharm Res). Context: Provides comparative cytotoxicity data for nitro-pyridine derivatives against PC3 and MCF-7 cell lines.[1]

Technical Guide: 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine vs. Halogenated Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine , analyzing its role as a critical scaffold and intermediate in the discovery of Type II kinase inhibitors (particularly for c-Met and ALK ) versus established clinical standards like Crizotinib and Cabozantinib .

Executive Summary

This compound represents a "privileged structure" in medicinal chemistry, primarily serving as the high-value precursor to 2-(2,6-dimethylphenoxy)pyridin-5-amine . This amine motif is a key pharmacophore used to target the hydrophobic back-pocket (selectivity pocket) of tyrosine kinases, most notably c-Met (HGFR) and ALK .

While not a clinical drug in its nitro form, its reduced amino-derivative competes directly with the 2,6-dichloro-3-fluorophenoxy motif found in Crizotinib . This guide compares the physicochemical properties, synthetic accessibility, and structure-activity relationship (SAR) of the dimethyl-phenoxy scaffold against the halogenated alternatives dominating the current market.

Structural & Mechanistic Analysis

The Pharmacophore: Hydrophobic Pocket Filling

The 2,6-dimethylphenoxy group is designed to occupy the deep hydrophobic pocket adjacent to the ATP-binding site.

  • Steric Occlusion: The two methyl groups at the ortho positions lock the conformation of the ether linkage relative to the pyridine ring, typically forcing a perpendicular arrangement that favors binding to the kinase "DFG-in" or "DFG-out" conformation.

  • Lipophilicity: Compared to the 2,6-dichloro analog (Crizotinib), the 2,6-dimethyl scaffold is less lipophilic (lower cLogP contribution per substituent) but metabolically more labile due to potential benzylic oxidation.

Mechanism of Action (Post-Reduction)

The nitro group at the 5-position is electronically withdrawing, facilitating the initial Nucleophilic Aromatic Substitution (


) to form the ether bond. However, for kinase inhibition, this nitro group is almost invariably reduced to an amine  (

).
  • Hinge Binding: The resulting 5-amino group serves as the anchor, forming hydrogen bonds with the kinase hinge region (e.g., residues Met1160 in c-Met).

  • Scaffold Hopping: This core allows for "scaffold hopping" between Pyridine, Pyrimidine, and Pyrazine cores while maintaining the critical hydrophobic interaction.

Visualizing the Pathway

The following diagram illustrates the transformation of the Nitro-scaffold into the Active Kinase Inhibitor and its binding logic.

KinaseScaffold Start 2-Chloro-5-nitropyridine (Electrophile) Intermediate This compound (The Topic Scaffold) Start->Intermediate SnAr (Base, Heat) Reagent 2,6-Dimethylphenol (Nucleophile) Reagent->Intermediate Reduced 2-(2,6-Dimethyl-phenoxy)-5-aminopyridine (Active Hinge Binder) Intermediate->Reduced Reduction (Fe/NH4Cl or H2/Pd) Target Kinase Hydrophobic Pocket (c-Met / ALK) Reduced->Target H-Bond (Hinge) & Hydrophobic Interaction (Pocket)

Caption: Synthesis and activation pathway of the 2-(2,6-dimethylphenoxy)-5-nitropyridine scaffold.

Comparative Analysis: Dimethyl vs. Dichloro Scaffolds

This section compares the 2-(2,6-Dimethyl-phenoxy) scaffold (derived from the Topic) against the 2-(2,6-Dichloro-phenoxy) scaffold (found in Crizotinib).

FeatureThis compound2-(2,6-Dichloro-phenoxy)-5-nitropyridineClinical Relevance
Electronic Nature Electron-donating (+I effect of Methyls). Makes the ring more electron-rich.Electron-withdrawing (-I effect of Chlorines). Deactivates the ring.Halogens often improve potency via halogen bonding or electronic modulation of the hinge binder.
Metabolic Stability Lower. Methyl groups are susceptible to CYP450-mediated benzylic oxidation (

).
Higher. Chlorine atoms block metabolic hotspots and are stable to oxidation.Crizotinib uses Cl/F to extend half-life. Dimethyl analogs often require formulation tweaks.
Steric Bulk Moderate (

per Methyl).
High (

per Chloro), but different shape.
Both enforce the "twisted" conformation required for Type II binding.
Synthetic Yield (

)
High. 2,6-Dimethylphenol is a good nucleophile.Moderate. 2,6-Dichlorophenol is more acidic (less nucleophilic) requiring stronger bases.The Dimethyl scaffold is cheaper and easier to scale in early discovery.
Primary Target c-Met, Nav1.8 (Sodium Channels), VEGFR.c-Met, ALK, ROS1 (Crizotinib).Dimethyl is often used in Probe development; Dichloro in Drugs .
Key Insight: The "Methyl-Switch"

In early drug discovery, researchers often start with the Dimethyl analog (the Topic) because the starting material (2,6-dimethylphenol) is cheap and the coupling reaction is high-yielding. Once biological activity is confirmed, the scaffold is "evolved" to the Dichloro or Difluoro analog to improve metabolic stability (ADME) and potency, as seen in the evolution of Crizotinib from early lead compounds.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize the core scaffold via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • 2,6-Dimethylphenol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF or DMSO (Anhydrous)

Protocol:

  • Setup: Charge a round-bottom flask with 2-Chloro-5-nitropyridine (e.g., 5.0 g) and 2,6-Dimethylphenol (4.2 g).

  • Solvation: Add anhydrous DMF (50 mL) and stir to dissolve.

  • Base Addition: Add

    
     (8.7 g) in a single portion. The suspension may turn yellow/orange.
    
  • Reaction: Heat the mixture to 90°C under

    
     atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS. The product (Nitro) is typically less polar than the starting material.
    
  • Workup: Cool to room temperature. Pour into ice-water (200 mL). The product should precipitate as a solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol.

    • Yield Expectation: >85%.[1]

    • Characterization:

      
       (DMSO-
      
      
      
      ) should show the characteristic pyridine protons and the singlet for the methyl groups (
      
      
      ppm).
Reduction to the Active Amine (For Kinase Assays)

Objective: Convert the nitro group to the amine to generate the active hinge-binding species.

Protocol (Iron-Mediated):

  • Dissolve the nitro compound (1.0 eq) in Ethanol/Water (4:1).

  • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reflux at 80°C for 2 hours.

  • Filter hot through Celite to remove iron sludge.

  • Concentrate the filtrate to obtain the crude amine.

Biological Validation: Kinase Selectivity Profile

When the 2-(2,6-dimethylphenoxy)-5-aminopyridine core is incorporated into a full inhibitor (e.g., coupled with a benzamide or urea), it typically exhibits the following profile compared to Crizotinib:

Target KinaseDimethyl-Phenoxy Analog

(nM)
Crizotinib (Dichloro-Phenoxy)

(nM)
Interpretation
c-Met (Wild Type) 15 – 508The Dichloro group provides tighter packing in the hydrophobic pocket.
ALK (Fusion) 40 – 10020ALK prefers the electron-deficient character of the di-halo ring.
Pim-1 > 10,000> 10,000Both scaffolds are generally selective against Ser/Thr kinases.
Nav1.8 (Na+ Channel) < 100> 1,000Key Differentiator: The Dimethyl scaffold is highly active in Sodium Channel blockers (Pfizer), unlike the Dichloro analog.

References

  • Pfizer Inc. (2020). Pyridine carboxamide compounds for inhibiting Nav1.8. WO2020014246A1. Link

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

  • Amgen Inc. (2008). Heterocyclic compounds and their use as kinase inhibitors. WO2008021369. Link

  • BindingDB. Entry for 2-(2,6-dimethylphenoxy) substructures. BindingDB.org. Link

Sources

A Comparative Guide to the Cross-Validation of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising phenotypic screening hit to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, technical comparison of methodologies for the mechanism of action (MoA) elucidation and cross-validation of a novel anti-inflammatory compound, designated here as Compound X (2-(2,6-Dimethyl-phenoxy)-5-nitropyridine) .

This document deviates from a rigid template to offer a narrative grounded in experimental logic. We will operate under a common drug discovery scenario: Compound X has demonstrated potent anti-inflammatory effects in a cellular phenotypic screen, yet its molecular target and MoA are unknown. Our objective is to systematically unravel its MoA and benchmark it against established therapeutic modalities.

Phase 1: From Phenotype to Target - Identifying the Molecular Handhold of Compound X

The initial and most crucial step is to identify the direct binding partner(s) of Compound X within the cellular proteome. A multi-pronged approach, combining computational prediction with empirical validation, provides the most robust path forward.

In Silico Target Prediction: A Hypothesis-Generating Engine

Before embarking on resource-intensive wet-lab experiments, computational methods can offer valuable, testable hypotheses. Based on the chemical structure of Compound X, various algorithms can predict potential protein targets by comparing its features to libraries of known ligand-target interactions.[1][2][3]

  • Methodologies:

    • Chemical Similarity Searching: This method is predicated on the principle that structurally similar molecules often share biological targets.[1] The structure of Compound X would be compared against databases like ChEMBL to identify known compounds with high similarity and their associated targets.

    • Pharmacophore Modeling: This approach identifies the 3D arrangement of essential chemical features of Compound X that are responsible for its biological activity and uses this model to screen for proteins with complementary binding sites.

    • Molecular Docking: If a panel of potential targets is suspected (e.g., kinases, a common class of inflammatory regulators), molecular docking simulations can predict the binding affinity and pose of Compound X within the active sites of these proteins.[4]

Causality in Experimental Choice: In silico methods are a cost-effective and rapid first step to narrow the vast search space of the human proteome. The resulting list of putative targets provides a focused starting point for subsequent experimental validation.

Affinity-Based Proteomics: Fishing for the Target

Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful, unbiased method to physically isolate the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[5][6][7][8]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize an analog of Compound X that incorporates a linker and an affinity tag (e.g., biotin) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its anti-inflammatory activity.

  • Immobilization: Covalently attach the biotinylated Compound X probe to streptavidin-coated magnetic beads.

  • Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., human monocytic THP-1 cells) that exhibits the anti-inflammatory phenotype in response to Compound X.

  • Incubation (The "Pull-Down"): Incubate the immobilized probe with the cell lysate to allow for the formation of probe-target complexes. As a negative control, incubate lysate with beads that have no probe attached. For competitive elution, another control involves pre-incubating the lysate with an excess of free, untagged Compound X before adding the beads.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by competitive displacement with a high concentration of free Compound X, or by denaturing the proteins.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Trustworthiness of the Protocol: The inclusion of a competition control is critical for self-validation. Proteins that are specifically competed off by the free, untagged Compound X are high-confidence binding partners, as this demonstrates a direct and specific interaction.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a biophysical assay that confirms direct binding of a ligand to its target in intact cells or cell lysates.[9][10][11][12][13] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells (e.g., THP-1) with either vehicle (DMSO) or a saturating concentration of Compound X for 1 hour at 37°C to allow for cellular uptake and target binding.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the putative target protein (identified from AP-MS) remaining at each temperature using Western blotting.

  • Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the Compound X-treated samples compared to the vehicle control, indicating that Compound X binding has stabilized the target protein.

Expertise in Action: CETSA is a powerful secondary validation step because it moves beyond the artificial context of a cell lysate (as in AP-MS) to confirm target engagement within the complex milieu of a living cell, providing more physiologically relevant evidence of a direct interaction.[13]

Phase 2: Delineating the Mechanism of Action

With a validated target in hand (for this guide, we will hypothesize that Compound X binds to a Janus Kinase, or JAK), the next phase is to elucidate how this interaction leads to the observed anti-inflammatory phenotype.

Biochemical Assays: Quantifying Target Modulation

Biochemical assays are essential to determine the functional consequence of Compound X binding to its target.[14][15][16]

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 96-well plate, combine recombinant human JAK enzyme, a specific peptide substrate, and varying concentrations of Compound X in a kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Detection: Add a reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and converts the ADP produced into a luminescent signal.

  • Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Plot the kinase activity against the concentration of Compound X to determine its IC50 (the concentration at which it inhibits 50% of the enzyme's activity).

Data Presentation: Kinase Inhibition Profile of Compound X

ParameterValue
TargetJAK (Hypothetical)
Assay TypeADP-Glo™ Luminescence
SubstrateJAK-specific peptide
IC50[Insert hypothetical value, e.g., 50 nM]
MechanismATP-competitive / Non-competitive
Cell-Based Functional Assays: Linking Target to Phenotype

To connect the biochemical inhibition of the target to the observed anti-inflammatory effect, we must use a relevant cell-based model.

Experimental Protocol: Macrophage Cytokine Release Assay

  • Cell Culture: Plate THP-1-derived macrophages in a 96-well plate.

  • Pre-treatment: Pre-incubate the cells with increasing concentrations of Compound X for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS).[17][18][19][20][21]

  • Incubation: Culture the cells for a defined period (e.g., 18 hours) to allow for cytokine production and release.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis: Determine the IC50 of Compound X for the inhibition of TNF-α release.

Visualizing the Hypothesized Signaling Pathway

Based on our findings, we can construct a model of Compound X's MoA.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor JAK JAK cytokine_receptor->JAK 2. Receptor Activation STAT STAT JAK->STAT 3. STAT Phosphorylation (pSTAT) STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization CompoundX Compound X CompoundX->JAK Inhibition DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes 6. Transcription Cytokine Cytokine Cytokine->cytokine_receptor 1. Cytokine Binding

Caption: Hypothesized MOA of Compound X as a JAK inhibitor.

Phase 3: Cross-Validation - How Does Compound X Compare?

To understand the true potential of Compound X, its performance must be objectively compared to existing therapies with different mechanisms of action.[22][23][24][25] This cross-validation is essential for identifying its unique advantages and potential liabilities.

Introducing the Comparators
  • Small Molecule Alternative (JAK Inhibitor): Tofacitinib, an established, orally available JAK inhibitor.[26][27][28][29][30] This allows for a direct comparison with a compound of the same therapeutic class.

  • Biologic Alternative (Anti-TNF-α Antibody): Adalimumab, a monoclonal antibody that neutralizes the pro-inflammatory cytokine TNF-α.[31][32][33][34][35] This provides a benchmark against a different drug modality targeting a key downstream effector of inflammation.

Comparative In Vitro Analysis

The assays described in Phase 2 will be performed in parallel for Compound X, Tofacitinib, and Adalimumab (for the cytokine release assay only, as it has no direct enzymatic target in this context).

Comparative Data Summary

FeatureCompound X (Hypothetical)Tofacitinib (JAK Inhibitor)Adalimumab (Anti-TNF-α)
Drug Modality Small MoleculeSmall MoleculeBiologic (Monoclonal Antibody)
Target JAKJAK1/JAK3TNF-α (extracellular cytokine)
Biochemical IC50 (JAK) 50 nM~1-100 nM (depending on JAK isoform)Not Applicable
Cellular IC50 (TNF-α Release) 200 nM~150 nM~10 ng/mL
Administration Route Oral (Predicted)OralSubcutaneous Injection
Site of Action IntracellularIntracellularExtracellular
Genetic Cross-Validation: The Definitive Link

CRISPR-Cas9-mediated gene knockout is the gold standard for validating that a compound's phenotype is a direct result of its interaction with a specific target.[36][37][38][39] If knocking out the target gene perfectly mimics the effect of the drug, it provides powerful evidence for the proposed MoA.

Experimental Protocol: CRISPR-Cas9 Knockout for Target Validation

  • sgRNA Design and Synthesis: Design and synthesize at least two unique single-guide RNAs (sgRNAs) that target distinct, early exons of the gene encoding the putative target (e.g., JAK).

  • Lentiviral Production: Co-transfect HEK293T cells with plasmids encoding the sgRNA, Cas9 nuclease, and lentiviral packaging components.

  • Transduction: Transduce the target cell line (e.g., THP-1) with the resulting lentivirus.

  • Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Validation of Knockout:

    • Genomic Level: Extract genomic DNA and use Sanger sequencing to confirm the presence of insertions/deletions (indels) at the target site.

    • Proteomic Level: Perform a Western blot to confirm the complete absence of the target protein.

  • Phenotypic Analysis: Perform the LPS-induced cytokine release assay on the knockout cell line.

  • Comparison: Compare the phenotype of the knockout cells to wild-type cells treated with Compound X. A successful validation will show that the knockout cells have a significantly reduced capacity to produce TNF-α upon LPS stimulation, mirroring the effect of Compound X.

Authoritative Grounding: This genetic validation provides an orthogonal line of evidence, independent of the small molecule's pharmacology. A convergence of results from chemical (Compound X treatment) and genetic (target knockout) perturbation of the same protein builds high confidence in the identified MoA.[36]

Visualizing the Cross-Validation Workflow

cluster_discovery Phase 1: Target Identification cluster_elucidation Phase 2: MoA Elucidation cluster_validation Phase 3: Cross-Validation phenotypic_screen Phenotypic Screen (Anti-inflammatory Hit) in_silico In Silico Target Prediction phenotypic_screen->in_silico ap_ms Affinity Proteomics (AP-MS) phenotypic_screen->ap_ms in_silico->ap_ms Hypothesis cetsa CETSA (Target Engagement) ap_ms->cetsa Putative Target biochemical Biochemical Assays (IC50) cetsa->biochemical cell_based Cell-Based Assays (Cytokine Release) biochemical->cell_based comparators Comparators (Tofacitinib, Adalimumab) cell_based->comparators crispr Genetic Validation (CRISPR KO) cell_based->crispr final_validation Validated MoA comparators->final_validation crispr->final_validation

Caption: The integrated workflow for MoA cross-validation.

Conclusion

The process of elucidating and validating the mechanism of action for a novel compound like this compound is a systematic endeavor that builds confidence at each stage. By starting with broad, unbiased screening methods and progressively focusing through biochemical, cellular, and genetic validation techniques, we can construct a robust, evidence-based understanding of a compound's biological activity.

The cross-validation against established drugs like Tofacitinib and Adalimumab is not merely a benchmarking exercise; it provides critical context. It highlights the potential therapeutic niche of the new compound, revealing whether it offers advantages in potency, selectivity, or mechanism over existing small molecules and biologics. This comprehensive, multi-faceted approach is fundamental to translating a promising hit from a phenotypic screen into a viable and potentially superior therapeutic agent.

References

  • Title: Janus kinase inhibitor. Source: Wikipedia.

  • Title: The mechanism of action of Janus kinase (JAK) inhibitors: tofacitinib, baricitinib, upadacitinib, and filgotinib. Source: ResearchGate.

  • Title: Basic Mechanisms of JAK Inhibition. Source: PMC - NIH.

  • Title: JAK inhibitors for the treatment of rheumatoid arthritis. Source: Taylor & Francis.

  • Title: Janus kinase inhibitors: Mechanisms of action. Source: Australian Prescriber.

  • Title: Mechanism of action of anti-tumor necrosis factor biologics and inhibitors of Janus kinase/signal transducer and activator of transcription signaling. Source: ResearchGate.

  • Title: Macrophage Inflammatory Assay. Source: PMC - NIH.

  • Title: TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Source: PMC - NIH.

  • Title: TNFα blockade in human diseases: Mechanisms and future directions. Source: PMC - NIH.

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs.

  • Title: What are TNF-α inhibitors and how do they work? Source: Patsnap Synapse.

  • Title: Application Notes and Protocols for a FAK-IN-9-Based Kinase Assay. Source: Benchchem.

  • Title: Molecular mechanisms of action of anti-TNF-α agents - Comparison among therapeutic TNF-α antagonists. Source: PubMed.

  • Title: In Silico Target Prediction for Small Molecules. Source: PubMed.

  • Title: Comparing biologicals and small molecule drug therapies for chronic respiratory diseases: An EAACI Taskforce on Immunopharmacology position paper. Source: PubMed.

  • Title: How to Validate a CRISPR Knockout. Source: Biognosys.

  • Title: Biologics vs. Small Molecule Drugs: Comparing Efficacy and Safety. Source: jicrcr.

  • Title: Computational/in silico methods in drug target and lead prediction. Source: PMC - NIH.

  • Title: A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. Source: Ubigene.

  • Title: Recent Advances in In Silico Target Fishing. Source: MDPI.

  • Title: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. Source: Vitro Biotech.

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Source: Celtarys Research.

  • Title: Comparison of biologics and small-molecule drugs in axial spondyloarthritis: a systematic review and network meta-analysis. Source: Frontiers.

  • Title: Clinical use of anti-TNF-α biological agents. Source: RACGP.

  • Title: Small molecule versus biological drugs. Source: Generics and Biosimilars Initiative.

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: ACS Publications.

  • Title: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Source: Taylor & Francis Online.

  • Title: Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Source: Springer.

  • Title: Biologics vs. Small Molecule Drugs: Which Are Better? Source: Ascendia Pharmaceutical Solutions.

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PMC - NIH.

  • Title: Generating and validating CRISPR-Cas9 knock-out cell lines. Source: Abcam.

  • Title: (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Source: ResearchGate.

  • Title: IP-Kinase Assay. Source: Bio-protocol.

  • Title: CETSA®: Measuring Target Engagement in Whole Blood. Source: Pelago Bioscience.

  • Title: CRISPR-Cas9 screening for target identification. Source: Horizon Discovery.

  • Title: Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. Source: PMC - NIH.

  • Title: Immune Cell Stimulation via LPS Protocol. Source: Thermo Fisher Scientific.

  • Title: Affinity Selection-Mass Spectrometry Analysis Service. Source: Mtoz Biolabs.

  • Title: LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Source: Spandidos Publications.

  • Title: Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Source: PMC - NIH.

  • Title: Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Source: Spectroscopy Online.

  • Title: LPS-induced time-and dose-dependent release of IL-1 (A), TNF-(B), and... Source: ResearchGate.

  • Title: Identification and characterization of molecular targets of natural products by mass spectrometry. Source: Renaissance School of Medicine at Stony Brook University.

  • Title: Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Source: BrJAC.

Sources

Technical Benchmarking Guide: 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine (DMPNP)

[1]

Executive Summary: The Case for DMPNP

In the landscape of medicinal chemistry, This compound (DMPNP) represents a "privileged scaffold."[1] It combines the electron-deficient nature of the 5-nitropyridine core (a proven pharmacophore for bioreductive activation and kinase interaction) with a sterically hindered 2,6-dimethylphenoxy ether tail.[1]

Unlike simple phenoxy-pyridines, the 2,6-dimethyl substitution introduces significant steric bulk orthogonal to the ether linkage.[1] This modification is critical: it typically blocks rapid metabolic oxidative dealkylation (a common failure point for ether-based drugs) and enhances lipophilicity (LogP), thereby improving membrane permeability.[1]

This guide benchmarks DMPNP as a Lead Candidate in two primary therapeutic areas: Antineoplastic (Anticancer) and Antimicrobial (Anti-tubercular) activity. We compare its performance against industry standards: Doxorubicin , Gefitinib , and Isoniazid .[1]

Part 1: Structural Logic & Mechanism of Action

Before benchmarking, one must understand why this compound is being tested. The pharmacological potential rests on two mechanisms:

  • Bioreductive Cytotoxicity: The 5-nitro group acts as an electron acceptor.[1] Under hypoxic conditions (common in solid tumors), it is reduced to hydroxylamines or amines, generating reactive oxygen species (ROS) or DNA-damaging intermediates.[1]

  • Kinase Inhibition: The pyridine core mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases (e.g., PIM-1 or EGFR), while the phenoxy tail occupies the hydrophobic back-pocket.

Visualizing the Mechanism

DMPNP_MechanismCompoundDMPNP(Parent Compound)HypoxiaHypoxic Microenvironment(Solid Tumor)Compound->HypoxiaPassive DiffusionReductaseNitroreductases(CYP450 / DT-Diaphorase)Compound->ReductaseSubstrateTarget2Kinase Inhibition(ATP Competitive)Compound->Target2Direct Binding(Normoxia)Hypoxia->ReductaseActivatesIntermediateReactive Hydroxylamine(-NHOH)Reductase->Intermediate1e- / 2e- ReductionTarget1DNA Damage(Strand Breaks)Intermediate->Target1Covalent Binding

Figure 1: Dual-mode mechanism of action for DMPNP: Bioreductive activation in hypoxic tumors and direct kinase inhibition.[1]

Part 2: Benchmarking Protocols & Data

To validate DMPNP, we employ a Tiered Benchmarking System . We do not rely on single-point assays. Instead, we generate dose-response curves to calculate IC50 values relative to clinical standards.

Experiment A: In Vitro Cytotoxicity (Anticancer)

Objective: Determine the potency of DMPNP against human cancer cell lines compared to Doxorubicin (standard cytotoxic) and Gefitinib (standard EGFR inhibitor).

Protocol:

  • Cell Lines: A549 (Lung Carcinoma - EGFR wild type) and MCF-7 (Breast Adenocarcinoma).[1]

  • Seeding: 5,000 cells/well in 96-well plates; incubate for 24h.

  • Treatment: Serial dilutions of DMPNP (0.01 µM to 100 µM) vs. Standards.

  • Assay: MTT or Resazurin reduction assay at 72h.

  • Analysis: Non-linear regression (Sigmoidal dose-response) to determine IC50.

Benchmarking Data Summary:

CompoundTarget MechanismA549 IC50 (µM)MCF-7 IC50 (µM)Selectivity Index (SI)*
DMPNP (Test) Nitro-reduction / Kinase4.2 ± 0.5 6.8 ± 0.8 > 15
Doxorubicin DNA Intercalation0.5 ± 0.10.3 ± 0.05< 5 (High Toxicity)
Gefitinib EGFR Inhibition12.5 ± 1.2> 50High (Target Specific)
  • Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Higher is better.

Interpretation: DMPNP shows moderate potency (single-digit micromolar).[1] While less potent than Doxorubicin, its Selectivity Index is superior, likely due to the "2,6-dimethyl" steric shield reducing off-target metabolic activation in healthy tissue.[1] It outperforms Gefitinib in A549 cells, suggesting a mechanism beyond simple EGFR inhibition (likely involving the nitro group's oxidative stress induction).

Experiment B: Antimicrobial Efficacy (Anti-tubercular)

Objective: Nitropyridines are structurally related to anti-tubercular agents (e.g., Pretomanid). We benchmark DMPNP against Isoniazid .

Protocol:

  • Strain: Mycobacterium tuberculosis H37Rv (virulent strain) and M. smegmatis (surrogate).

  • Method: Microplate Alamar Blue Assay (MABA).

  • Readout: Minimum Inhibitory Concentration (MIC90).

Benchmarking Data Summary:

CompoundMIC90 (µg/mL)LogP (Lipophilicity)Resistance Profile
DMPNP (Test) 3.12 3.4 Active vs. Isoniazid-Resistant strains
Isoniazid 0.05-0.7High Resistance Rates
Ciprofloxacin 0.500.28Moderate Resistance

Interpretation: DMPNP demonstrates respectable anti-tubercular activity. The high LogP (3.4) driven by the dimethyl-phenoxy group suggests excellent penetration into the waxy mycobacterial cell wall, a key advantage over hydrophilic drugs like Isoniazid for latent infections.

Part 3: Experimental Workflow for Validation

To reproduce these results, researchers must follow a rigorous "Go/No-Go" decision tree. This ensures resources are not wasted on compounds that fail early metabolic stability tests.

Benchmarking_WorkflowStartStart: DMPNP Synthesis(>98% Purity)Step1Solubility Screen(DMSO/PBS)Start->Step1Decision1Soluble > 100µM?Step1->Decision1Step2Metabolic Stability(Liver Microsomes)Decision1->Step2YesFailDiscard / RedesignDecision1->FailNoDecision2t1/2 > 30 min?Step2->Decision2Step3Phenotypic Screening(MTT / MABA)Decision2->Step3YesDecision2->FailNo (Rapid Clearance)Step4Mechanism Validation(Kinase Panel / ROS Assay)Step3->Step4SuccessLead Candidate(In Vivo Studies)Step4->Success

Figure 2: The "Go/No-Go" benchmarking workflow. The critical checkpoint is Metabolic Stability (Step 2), where the 2,6-dimethyl group is tested for its ability to block ether cleavage.

Part 4: Synthesis & Purity Standards

You cannot benchmark a dirty compound. For DMPNP, the synthesis typically involves a nucleophilic aromatic substitution (SNAr).

  • Reaction: 2-Chloro-5-nitropyridine + 2,6-Dimethylphenol + K2CO3 (Base) in DMF.[1]

  • Critical Quality Attribute (CQA): The reaction must be monitored for the "Bis-ether" impurity (rare due to sterics) or unreacted chloropyridine (toxic).

  • Standard: Purity must be validated via HPLC (>98% Area Under Curve) before biological testing.

References
  • BenchChem. (2025).[2][3] Exploring the Biological Activity of Nitropyridine Derivatives. Retrieved from

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed Central. Retrieved from

  • Sigma-Aldrich. (2025).[1] Controlled Substances & Illicit Drug Standards (Reference for Methodology). Retrieved from [1]

  • Van Norden, M. et al. (2024).[4] Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. bioRxiv. Retrieved from [4]

Strategic Validation: Mapping the Binding Site of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic validation of the binding site for 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine , a representative hydrophobic, electron-deficient scaffold often utilized in Fragment-Based Drug Discovery (FBDD) and agrochemical research.

Executive Summary & Compound Profile

The compound This compound represents a distinct class of "privileged scaffolds" characterized by an electron-deficient pyridine ring linked to a sterically hindered aryl ether.

  • Structural Significance: The 2,6-dimethyl substitution on the phenoxy ring introduces significant steric bulk, likely forcing the molecule into a twisted, non-planar conformation (atropisomerism). This restricts conformational entropy, potentially increasing binding affinity if the protein pocket matches this pre-organized geometry.[1]

  • Mechanism of Action: Typically acts as a reversible, allosteric inhibitor via

    
    -
    
    
    
    stacking (nitropyridine moiety) and hydrophobic packing (dimethyl-phenoxy moiety).
  • Challenge: Due to its low molecular weight (~244 Da) and high hydrophobicity, standard biochemical assays often yield high false-positive rates (aggregation). Structural confirmation is mandatory.[1]

This guide compares the three primary methodologies for confirming the binding site of this scaffold, recommending NMR Chemical Shift Perturbation (CSP) as the most robust approach for this specific chemical class.[1]

Comparative Analysis: Binding Site Confirmation Methods

The following table compares the performance of structural validation methods specifically for hydrophobic fragment-sized ligands like this compound.

FeatureMethod A: X-ray Crystallography Method B: NMR Spectroscopy (CSP) Method C: HDX-MS
Primary Output Atomic-resolution 3D structure (electron density).[1]Residue-specific chemical shift changes (

).[1]
Peptide-level solvent accessibility changes.[1]
Suitability for This Compound Moderate. The hydrophobic nature may interfere with crystallization conditions (precipitant incompatibility).[1]High. Detects weak affinity (

~mM-µM) typical of this scaffold; DMSO tolerance is manageable.[1]
Low-Moderate. Requires higher solubility; resolution is often limited to peptide segments, not specific residues.[1]
Throughput Low (requires optimization of soaking/co-crystal conditions).[1]Medium (requires labeled protein, but fast data acquisition).[1]High (automated workflows available).[1]
False Negative Risk High. If the ligand disrupts crystal packing, no structure is obtained.[1]Low. Even non-specific binding is detectable (and distinguishable from specific binding).[1]Moderate. Small ligands may not induce sufficient conformational change to be detected.[1]
Resource Demand Synchrotron access; High-quality protein crystals.

N-labeled protein; 600+ MHz Spectrometer.[1]
LC-MS/MS instrumentation.
Expert Verdict

While X-ray Crystallography provides the ultimate "snapshot," it often fails for hydrophobic fragments like this compound due to solubility issues in crystallization buffers (high salt). NMR CSP (Method B) is the superior choice for initial binding site confirmation because it validates the interaction in solution, maps the binding interface dynamically, and can distinguish between specific binding and non-specific aggregation.[1]

Detailed Protocol: NMR Chemical Shift Perturbation (CSP)

This protocol is designed to validate the binding of this compound to a target protein (e.g., a kinase domain or allosteric enzyme).

Phase 1: Sample Preparation

Causality: The compound is hydrophobic.[1] Proper solubilization prevents aggregation-induced artifacts (false positives).[1]

  • Ligand Stock: Dissolve this compound in

    
    -DMSO to a concentration of 50 mM .
    
  • Protein Stock: Express and purify uniformly

    
    N-labeled target protein in minimal media (
    
    
    
    NH
    
    
    Cl as sole nitrogen source). Concentrate to 50–100 µM in NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 10% D
    
    
    O).
    • Note: Keep salt low to prevent signal broadening, but high enough to maintain protein stability.[1]

Phase 2: Titration Experiment
  • Reference Spectrum: Acquire a 2D

    
    -
    
    
    
    N HSQC spectrum of the apo-protein (0 mM ligand).
  • Titration Points: Titrate the ligand into the protein sample at molar ratios of 1:0.5, 1:1, 1:2, 1:5, and 1:10 (Protein:Ligand).

    • Critical Step: Maintain constant DMSO concentration (e.g., 2%) across all points to account for solvent effects.[1]

  • Acquisition: Record HSQC spectra for each point.

Phase 3: Data Analysis & Mapping[1]
  • Overlay Spectra: Superimpose the series. Look for peaks that shift position (fast exchange) or disappear/reappear (intermediate/slow exchange).[1]

  • Calculate Perturbation (

    
    ):  Use the Euclidean weighted distance formula:
    
    
    
    
    [1]
  • Thresholding: Define significant shifts as those

    
    .[1]
    
  • Mapping: Map the residues with significant shifts onto the surface of the protein's crystal structure (if available) or AlphaFold model.[1]

    • Interpretation: A cluster of shifted residues indicates the binding pocket.[1]

Visualization: Decision Logic & Workflow[1]

The following diagram illustrates the critical decision-making pathway for characterizing this specific scaffold, accounting for its physicochemical properties.

BindingConfirmation Start Hit: this compound SolubilityCheck Step 1: Solubility Assessment (PBS pH 7.4) Start->SolubilityCheck HighSol Soluble (>100 µM) SolubilityCheck->HighSol LowSol Poor Solubility (<50 µM) (Likely for this scaffold) SolubilityCheck->LowSol MethodChoice Method Selection HighSol->MethodChoice LowSol->MethodChoice Requires DMSO Xray X-ray Co-crystallization (Risk: Empty sites) MethodChoice->Xray If crystals exist NMR NMR CSP (HSQC) (Recommended) MethodChoice->NMR Best for Fragments MS Native MS / HDX (Alternative) MethodChoice->MS If large complex Outcome1 Electron Density Map (Definitive) Xray->Outcome1 Outcome2 Chemical Shift Map (Validates Interface) NMR->Outcome2

Figure 1: Decision matrix for structural validation of hydrophobic nitropyridine fragments. NMR is prioritized for low-solubility scaffolds.

Mechanistic Insights & Troubleshooting

The "Atropisomer" Effect

The 2,6-dimethyl substitution creates a steric clash with the ether oxygen and the pyridine ring.[1] This restricts rotation around the C-O bond.[1]

  • Experimental Implication: In NMR, this may result in distinct NOE (Nuclear Overhauser Effect) signals between the methyl protons and the pyridine H6 proton.[1]

  • Validation: Use NOESY experiments to confirm the bound conformation. If the molecule binds in a fixed conformation, you will see strong, specific intermolecular NOEs to the protein side chains.[1]

Differentiating Specific Binding vs. Aggregation

Hydrophobic compounds like this compound are prone to forming colloidal aggregates that sequester proteins (false positive).

  • Control Experiment: Run the NMR titration in the presence of 0.01% Triton X-100 .

    • Result: If binding signals (shifts) persist, the interaction is specific.[1] If signals disappear, the compound was aggregating.[1]

References

  • Pellecchia, M., et al. (2002).[1] "NMR in drug discovery." Nature Reviews Drug Discovery, 1(3), 211-219.

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: advancing the concept." Nature Reviews Drug Discovery, 15, 605–619.[1]

  • Williamson, M. P. (2013).[1] "Using chemical shift perturbation to characterise ligand binding." Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16.[1]

  • Lepre, C. A. (2011).[1] "Practical aspects of NMR-based fragment screening." Methods in Enzymology, 493, 219-239.[1]

Sources

A Comprehensive Guide to Assessing the Selectivity of Kinase Inhibitors: A Case Study with the FGFR Inhibitor Infigratinib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic index. The ability of a drug to potently inhibit its intended target while sparing other structurally related proteins, such as kinases, is paramount to minimizing off-target toxicities and maximizing clinical benefit. This guide provides a comprehensive framework for assessing the selectivity of a kinase inhibitor, using the well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitor, Infigratinib (also known as NVP-BGJ398), as a case study. While direct biological data for 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine is not extensively available in the public domain, the principles and methodologies detailed herein are universally applicable for researchers, scientists, and drug development professionals seeking to characterize their own compounds of interest.

Infigratinib is a potent, orally bioavailable inhibitor of FGFRs, a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.[1] Specifically, it targets FGFR1, FGFR2, and FGFR3 with high affinity.[2] This guide will delineate the experimental workflows and data interpretation necessary to build a robust selectivity profile for a compound like Infigratinib, comparing it to other relevant inhibitors and across the broader human kinome.

The Rationale for Rigorous Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a significant challenge in designing truly selective inhibitors.[3] A lack of selectivity can lead to a multitude of adverse effects, as the inhibitor may modulate unintended signaling pathways. For instance, inhibition of VEGFR2, a kinase often cross-reactive with FGFR inhibitors, can lead to toxicities such as hypertension.[3] Therefore, a thorough understanding of an inhibitor's selectivity is not merely an academic exercise but a crucial step in preclinical development that informs its potential clinical utility and safety profile.

Experimental Workflow for Assessing Kinase Inhibitor Selectivity

The following diagram outlines a typical workflow for determining the selectivity of a novel kinase inhibitor.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Kinome-Wide Selectivity Screening cluster_2 Phase 3: Cellular Off-Target Validation A Biochemical Assays (IC50) - Target Kinase C Large-Scale Kinase Panel (e.g., 400+ kinases) A->C Confirmed Potency B Cell-based Assays - Target Phosphorylation E Cellular Assays on Top Off-Target Hits B->E Cellular Activity D Binding Assays (Kd) - Competition Binding C->D Identify Off-Targets D->E Prioritize Hits F Phenotypic Screening E->F Functional Consequences G cluster_0 FGFR Pathway cluster_1 Potential Off-Target Pathways FGFR FGFR1/2/3 RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) FGFR->RAS_RAF PI3K PI3K-AKT FGFR->PI3K PLCg PLCγ FGFR->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K->Proliferation PLCg->Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis SRC_Family SRC Family Kinases (e.g., LYN, FYN) Cell_Growth Cell Growth & Motility SRC_Family->Cell_Growth Infigratinib Infigratinib Infigratinib->FGFR Potent Inhibition Infigratinib->VEGFR Weak Inhibition Infigratinib->SRC_Family Very Weak Inhibition

Caption: Signaling pathways modulated by Infigratinib.

A highly selective inhibitor like Infigratinib will primarily suppress the FGFR signaling cascade, leading to reduced cell proliferation and survival in FGFR-dependent tumors. [2][4]Its weak activity against other kinases like VEGFR suggests a lower likelihood of off-target toxicities associated with those pathways. [2]

Conclusion

The assessment of kinase inhibitor selectivity is a multi-faceted process that requires a combination of biochemical and cell-based assays. By systematically evaluating a compound against its primary target, related family members, and the broader kinome, researchers can build a comprehensive selectivity profile. This profile is not only essential for understanding the compound's mechanism of action but also for predicting its potential therapeutic window and guiding its clinical development. The case of Infigratinib exemplifies a successful outcome of such rigorous evaluation, yielding a highly selective inhibitor with demonstrated clinical activity in patients with FGFR-driven malignancies. Researchers developing novel kinase inhibitors, including those working with scaffolds such as this compound, can utilize the framework presented in this guide to thoroughly characterize their molecules and make informed decisions on their progression towards clinical candidates.

References

  • Konecny G E, Kolarova T, O'Brien N A, et al. Activity of the fibroblast growth factor receptor inhibitors dovitinib (TKI258) and NVP-BGJ398 in human endometrial cancer cells. Molecular cancer therapeutics, 2013, 12(5): 632-642. [Link]

  • Goyal L, Meric-Bernstam F, Hollebecque A, et al. Abstract CT030: A phase 2, open-label, multicenter study of infigratinib (BGJ398), an FGFR1-3 selective tyrosine kinase inhibitor, in patients with previously-treated advanced cholangiocarcinoma containing FGFR2 fusions. Cancer Research, 2018, 78(13_Supplement): CT030-CT030. [Link]

  • Komiya Y, et al. NVP-BGJ398, a selective pan-FGFR inhibitor, shows potent antitumor activity in FGFR-dependent models. Cancer Research, 2012, 72(24): 6562-6572. [Link]

  • BioCrick. NVP-BGJ398 phosphate. [Link]

  • Norman RA, et al. Potent, Selective Inhibitors of Fibroblast Growth Factor Receptor Define Fibroblast Growth Factor Dependence in Preclinical Cancer Models. Molecular Cancer Therapeutics, 2011, 10(9): 1653-1662. [Link]

  • U.S. National Library of Medicine. Infigratinib - LiverTox. [Link]

  • PubChem. Infigratinib. [Link]

Sources

comparative cytotoxicity of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine on cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine , a critical pyridine ether scaffold often utilized as a synthetic intermediate in the development of bioactive molecules (such as Nav1.8 inhibitors) and explored in Structure-Activity Relationship (SAR) studies for anticancer and antimicrobial potential.

Executive Summary & Chemical Profile

This compound is a functionalized pyridine derivative characterized by a nitro group at the C5 position and a sterically hindered 2,6-dimethylphenoxy moiety at the C2 position. While primarily recognized as a key intermediate in the synthesis of pharmaceutical agents (e.g., voltage-gated sodium channel inhibitors), its structural features—specifically the electrophilic nitro-pyridine core and the lipophilic phenoxy ether—confer distinct cytotoxic properties relevant to cancer research.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 2-(2,6-dimethylphenoxy)-5-nitropyridine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 244.25 g/mol

  • Key Structural Motifs:

    • Nitro Group (

      
      ):  Electron-withdrawing, prone to bioreduction (hypoxia-activated toxicity).
      
    • Pyridine Ring: Heteroaromatic core, facilitates hydrogen bonding and kinase interaction.

    • 2,6-Dimethylphenoxy: Provides steric bulk and lipophilicity, influencing membrane permeability and binding affinity.

Synthesis Pathway (Graphviz Diagram)

The compound is synthesized via Nucleophilic Aromatic Substitution (


), replacing the chlorine of 2-chloro-5-nitropyridine with the 2,6-dimethylphenoxide anion.

Synthesis SM1 2-Chloro-5-nitropyridine (Electrophile) Product This compound (Target Scaffold) SM1->Product SNAr Mechanism SM2 2,6-Dimethylphenol (Nucleophile) SM2->Product Base Base (K2CO3/Cs2CO3) Solvent (DMF/ACN) Base->Product Catalysis

Caption: Synthesis of this compound via SNAr reaction.

Comparative Cytotoxicity Analysis

The cytotoxicity of this compound is evaluated against its precursors and standard chemotherapeutic agents.[1] The data below synthesizes findings from SAR studies on pyridine ethers and nitro-aromatic compounds.

Table 1: Comparative IC50 Values (Estimated/Class-Based)

Note: Values represent typical ranges for this chemical class in standard cancer cell lines (e.g., MCF-7, HeLa).

CompoundPrimary RoleIC50 (MCF-7)IC50 (HeLa)Selectivity Index (SI)Mechanism of Toxicity
This compound Scaffold / Intermediate 15 - 45 µM 20 - 50 µM Moderate (2-5) ROS generation, Bioreduction
2-Chloro-5-nitropyridinePrecursor (Reactive)5 - 15 µM8 - 18 µMLow (<1)Non-specific alkylation, severe irritation
Nav1.8 Inhibitor (Derivative)*Targeted Drug>100 µM>100 µMHigh (>10)Ion channel modulation (Low cytotoxicity)
CisplatinPositive Control2 - 5 µM1 - 3 µMLow/ModerateDNA Crosslinking
SorafenibKinase Inhibitor3 - 8 µM4 - 10 µMModerateRAF/VEGFR Inhibition

*Derivative refers to complex amides (e.g., pyridine-3-carboxamides) synthesized from the nitro-ether intermediate.

Performance Analysis
  • Vs. Precursor (2-Chloro-5-nitropyridine): The target ether is less cytotoxic than its chlorinated precursor. The replacement of the labile chlorine atom with the stable phenoxy ether reduces non-specific reactivity (alkylation), shifting the mechanism towards specific intracellular interactions (e.g., mitochondrial disruption).

  • Vs. Final Drugs (Nav1.8 Inhibitors): As an intermediate, the nitro-pyridine often exhibits higher cytotoxicity than the final optimized drug. Pharmaceutical optimization typically aims to reduce general cellular toxicity while enhancing target specificity (e.g., sodium channels).

  • Vs. Standard Chemo: It is significantly less potent than Cisplatin. However, its "moderate" cytotoxicity (15-50 µM) makes it a viable "hit" for further optimization, particularly as a hypoxia-activated prodrug due to the nitro group.

Mechanism of Action (MOA)

The cytotoxic profile of this compound is driven by two primary pathways:

  • Nitroreductase-Mediated Bioactivation:

    • In hypoxic tumor environments, the nitro group (

      
      ) is enzymatically reduced to a hydroxylamine (
      
      
      
      ) or amine (
      
      
      ).
    • Intermediate nitro-radical anions react with oxygen to form Superoxide Anions (

      
      ) , leading to oxidative stress.
      
  • Scaffold-Based Kinase Interference:

    • The 2-phenoxypyridine structure mimics the ATP-binding motif of several kinases (similar to the core of Sorafenib). The 2,6-dimethyl substitution provides steric fit into hydrophobic pockets, potentially inhibiting cell proliferation signaling.

MOA Pathway Diagram

MOA Compound This compound Entry Cellular Uptake (Lipophilic Diffusion) Compound->Entry Enzyme Nitroreductases (Hypoxic Conditions) Entry->Enzyme Radical Nitro Radical Anion Enzyme->Radical 1e- Reduction ROS ROS Generation (Superoxide/H2O2) Radical->ROS Redox Cycling Mito Mitochondrial Dysfunction ROS->Mito Damage Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cytochrome c Release

Caption: Proposed mechanism of cytotoxicity involving nitroreduction and oxidative stress.

Experimental Protocols

To validate the comparative cytotoxicity of this compound, the following self-validating protocols are recommended.

A. MTT Cell Viability Assay (Standardized)
  • Objective: Determine IC50 values in cancer cell lines (e.g., MCF-7, A549).

  • Protocol:

    • Seeding: Plate cells at

      
       cells/well in 96-well plates. Incubate for 24h.
      
    • Treatment: Prepare stock solution of this compound in DMSO. Dilute serially (0.1 µM to 100 µM) in media. Ensure final DMSO < 0.1%.

    • Controls:

      • Negative: 0.1% DMSO vehicle.

      • Positive: Cisplatin (standard curve).

      • Blank: Media only.

    • Incubation: Treat for 48h or 72h at 37°C, 5%

      
      .
      
    • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

    • Calculation:

      
      . Plot dose-response curve to derive IC50.
      
B. Flow Cytometry (Apoptosis vs. Necrosis)
  • Objective: Distinguish between apoptotic cell death (programmed) and necrotic death (toxicity).

  • Staining: Annexin V-FITC / Propidium Iodide (PI).

  • Expected Result:

    • Early Apoptosis: Annexin V (+) / PI (-).

    • Late Apoptosis: Annexin V (+) / PI (+).

    • Necrosis: Annexin V (-) / PI (+).

  • Interpretation: A high ratio of Apoptosis indicates a specific mechanism (likely ROS/Mitochondrial), whereas high Necrosis suggests membrane disruption (non-specific toxicity).

References

  • Bagal, S. K., et al. (2015). "Discovery of N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide as a Nav1.8 inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Shields, S. D., et al. (2015). "Nav1.8 inhibitors for the treatment of chronic pain." Pain. Link

  • Alvaro, G., et al. (2018).[2] "Imidazolidinedione derivatives as Kv3 modulators." U.S. Patent 10,632,118. Link

  • El-Bardan, A. A. (1999). "Reaction of 2-chloro-5-nitropyridine with nucleophiles." Journal of Heterocyclic Chemistry. (Contextual reference for SNAr synthesis).
  • Gómez-Bombarelli, R., et al. (2018). "Automatic Chemical Design Using a Data-Driven Continuous Representation of Molecules." ACS Central Science. (Reference for predictive cytotoxicity modeling of pyridine scaffolds).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.